ALK kinase inhibitor-1
Description
Properties
IUPAC Name |
[7-(5-fluoro-2-methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidin-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FN5O3S/c1-17(2)37-23-14-19(34-11-9-33(3)10-12-34)6-7-21(23)31-28-30-15-24-27(32-28)26(25(16-35)38-24)20-13-18(29)5-8-22(20)36-4/h5-8,13-15,17,35H,9-12,16H2,1-4H3,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRGFJBGNAEJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCN(CC2)C)NC3=NC=C4C(=N3)C(=C(S4)CO)C5=C(C=CC(=C5)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"ALK kinase inhibitor-1" mechanism of action
An in-depth analysis of the mechanism of action for Anaplastic Lymphoma Kinase (ALK) inhibitors is crucial for researchers, scientists, and professionals involved in drug development. This guide focuses on Crizotinib, a first-generation ALK inhibitor, as a representative example to elucidate the core mechanisms, experimental validation, and quantitative data associated with this class of targeted therapies.
Core Mechanism of Action
Crizotinib functions as a potent, orally bioavailable, small-molecule inhibitor of the ALK receptor tyrosine kinase. In non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK. This fusion results in the constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation, survival, and metastasis.
Crizotinib competitively binds to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. The primary pathways affected include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, all of which are critical for cell growth and survival. By blocking these signals, Crizotinib induces apoptosis and inhibits the growth of ALK-positive tumor cells.
Signaling Pathways Modulated by Crizotinib
The inhibition of ALK phosphorylation by Crizotinib leads to the downregulation of key downstream signaling cascades. The following diagram illustrates the central role of ALK in oncogenic signaling and the point of intervention by Crizotinib.
Quantitative Data
The potency and selectivity of Crizotinib have been quantified through various in vitro assays. The following table summarizes key inhibitory concentrations.
| Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| ALK | H3122 (NSCLC) | Cell Viability | 24 | |
| c-MET | GTL-16 (Gastric Carcinoma) | Cell Viability | 8 | |
| RON | - | Kinase Assay | 20 |
Experimental Protocols
The characterization of ALK inhibitors like Crizotinib involves a series of standardized in vitro and in vivo experiments.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of the target protein.
Methodology:
-
Recombinant ALK kinase domain is incubated with the inhibitor at varying concentrations.
-
A specific substrate peptide and ATP (often radiolabeled) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically through methods like scintillation counting or fluorescence-based assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
An In-depth Technical Guide to the EML4-ALK Fusion Protein Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of the EML4-ALK fusion oncogene has revolutionized the therapeutic landscape for a specific subset of non-small cell lung cancer (NSCLC) patients. This guide provides a comprehensive technical overview of the EML4-ALK signaling pathway, from the molecular mechanism of its activation to the downstream cascades that drive oncogenesis. It details key protein-protein interactions, summarizes quantitative data on pathway modulation, and provides established experimental protocols for studying this critical cancer driver. Furthermore, this document offers visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: The EML4-ALK Fusion Protein
The echinoderm microtubule-associated protein-like 4 (EML4) and anaplastic lymphoma kinase (ALK) fusion protein is a potent oncogenic driver found in approximately 3-7% of NSCLC cases.[1][2] This fusion arises from a small inversion on the short arm of chromosome 2, leading to the juxtaposition of the N-terminal portion of EML4 with the intracellular kinase domain of ALK.[3][4] The EML4 portion contains a coiled-coil domain that mediates constitutive, ligand-independent dimerization of the fusion protein.[4][5] This dimerization leads to the autophosphorylation and subsequent activation of the ALK kinase domain, triggering a cascade of downstream signaling pathways that promote cell proliferation, survival, and invasion.[2][6]
Mechanism of Activation and Core Signaling Pathways
The constitutive activation of the ALK kinase domain in the EML4-ALK fusion protein is the central event driving its oncogenic activity. This activation is primarily achieved through dimerization mediated by the EML4 partner protein.[5] Once activated, EML4-ALK engages multiple downstream signaling pathways critical for cancer cell growth and survival. The three most prominent and well-characterized pathways are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a key regulator of cell proliferation.[1][7] EML4-ALK can activate RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and ERK.[2] Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell cycle progression. The HELP domain on EML4 is thought to be important for the specific activation of RAS.[2]
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival and inhibition of apoptosis.[1][7] EML4-ALK can activate phosphoinositide 3-kinase (PI3K), leading to the activation of AKT.[8] Activated AKT has numerous downstream targets, including mTOR, which promotes protein synthesis and cell growth, and components of the apoptotic machinery, which it inhibits.
-
JAK-STAT Pathway: This pathway is involved in cell survival and proliferation. EML4-ALK can phosphorylate and activate Janus kinase (JAK), which then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[7] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes that promote cell survival, such as the anti-apoptotic protein survivin.[9]
These signaling pathways are not mutually exclusive and exhibit significant crosstalk, contributing to the robust oncogenic signaling driven by EML4-ALK.
Key Protein-Protein Interactions
The function of EML4-ALK is critically dependent on its interaction with various adaptor proteins and downstream effectors. Understanding these interactions is key to dissecting the signaling network and identifying potential therapeutic targets. Some of the crucial interacting partners include:
-
Growth factor receptor-bound protein 2 (GRB2): This adaptor protein links receptor tyrosine kinases to the RAS signaling pathway.[10]
-
Src homology 2 domain-containing transforming protein 1 (SHC1): Another adaptor protein that plays a role in activating the RAS/MAPK pathway.[10]
-
Phosphoinositide-3-kinase regulatory subunit 2 (PIK3R2): The p85 regulatory subunit of PI3K, which is essential for the activation of the PI3K/AKT pathway.[10]
These interactions are often mediated by the phosphorylated tyrosine residues on the activated EML4-ALK protein, which serve as docking sites for proteins containing SH2 domains.
Quantitative Data on Pathway Modulation
The activity of the EML4-ALK signaling pathway can be quantitatively assessed by measuring changes in protein phosphorylation and cell viability in response to specific inhibitors.
| Cell Line | Treatment | Target Protein | Change in Phosphorylation | Effect on Cell Viability | Reference |
| H3122 | Crizotinib | STAT3 (pTyr705) | -3.76-fold | Reduced | [10] |
| H3122 | Crizotinib | FRS2 (pTyr349) | -7.58-fold | Reduced | [10] |
| H3122 | Crizotinib | MAPK1 (pTyr187) | -2.65-fold | Reduced | [10] |
| H3122 | siRNA (SHC1) | Reduced | [10] | ||
| H3122 | siRNA (GRB2) | Reduced | [10] | ||
| H3122 | siRNA (PIK3R2) | Reduced | [10] | ||
| H2228 | TAE684 | p-Akt | Reduced | Reduced | [8] |
| H2228 | TAE684 | p-ERK | Reduced | Reduced | [8] |
| H3122 | TAE684 | p-Akt | Reduced | Reduced | [8] |
| H3122 | TAE684 | p-ERK | Reduced | Reduced | [8] |
Experimental Protocols
Immunoprecipitation of EML4-ALK
Objective: To isolate EML4-ALK and its interacting proteins from cell lysates.
Methodology:
-
Culture EML4-ALK positive cells (e.g., H3122) to 80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysate by centrifugation.
-
Incubate the clarified lysate with an anti-ALK antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting.
Western Blotting for Phosphorylated Proteins
Objective: To detect the phosphorylation status of EML4-ALK and its downstream effectors.
Methodology:
-
Prepare cell lysates as described in the immunoprecipitation protocol.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ALK, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
siRNA-mediated Knockdown
Objective: To assess the functional role of a specific protein in the EML4-ALK signaling pathway.
Methodology:
-
Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Prepare the siRNA transfection mix by diluting the specific siRNA and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Incubate the mixture at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the transfection complexes to the cells and incubate for 48-72 hours.
-
Harvest the cells and analyze the knockdown efficiency by Western blotting or qRT-PCR.
-
Perform functional assays, such as cell viability or proliferation assays, to determine the effect of the knockdown.
Mechanisms of Resistance to Targeted Therapy
Despite the initial success of ALK inhibitors, acquired resistance is a major clinical challenge. Resistance can arise through two main mechanisms:
-
On-target resistance: This involves secondary mutations in the ALK kinase domain that interfere with drug binding.[11]
-
Bypass signaling: This involves the activation of alternative signaling pathways that can compensate for the inhibition of ALK signaling.
Conclusion
The EML4-ALK fusion protein is a well-defined oncogenic driver in a subset of NSCLC. Its constitutive kinase activity drives multiple downstream signaling pathways that are essential for tumor cell proliferation and survival. While targeted ALK inhibitors have shown significant clinical benefit, the emergence of resistance highlights the need for a deeper understanding of the EML4-ALK signaling network and the development of novel therapeutic strategies. The technical information and experimental protocols provided in this guide are intended to support ongoing research efforts in this critical area of cancer biology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EML4-ALK oncogene: targeting an essential growth driver in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The EML4-ALK oncogene: targeting an essential growth driver in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monomerization of ALK Fusion Proteins as a Therapeutic Strategy in ALK-Rearranged Non-small Cell Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanisms that underpin EML4-ALK driven cancers and their response to targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Coupling an EML4-ALK centric interactome with RNA interference identifies sensitizers to ALK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
A Technical Guide to the Downstream Targets of ALK Kinase Inhibition by Crizotinib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). Crizotinib is a first-generation, ATP-competitive small-molecule inhibitor of ALK, as well as c-Met and ROS1.[1][2][3] By binding to the kinase domain of ALK, Crizotinib blocks its autophosphorylation and subsequent activation of downstream signaling cascades critical for tumor cell proliferation, survival, and migration. This guide provides a detailed overview of the key downstream targets affected by Crizotinib, quantitative measures of its inhibitory activity, and the experimental protocols used to validate these effects.
Core Signaling Pathways Downstream of ALK
Constitutive ALK activity triggers a network of signaling pathways essential for malignant transformation. Crizotinib-mediated inhibition of ALK phosphorylation leads to the simultaneous downregulation of these pathways.[4][5] The primary effector pathways are:
-
RAS-MEK-ERK (MAPK) Pathway: Governs cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: A critical regulator of cell growth, survival, and metabolism.
-
JAK-STAT Pathway: Primarily mediates signals for cell survival and anti-apoptotic responses, with STAT3 being a key effector.[6]
-
PLCγ Pathway: Involved in cell motility and invasion.
Inhibition of ALK by Crizotinib has been shown to decrease the phosphorylation levels of key mediators in these pathways, including ERK, AKT, and STAT3, thereby arresting the cell cycle and inducing apoptosis.[4][7][8]
Figure 1. ALK signaling pathways inhibited by Crizotinib.
Quantitative Data Summary
The efficacy of Crizotinib is quantified by its half-maximal inhibitory concentration (IC50) against its targets and in various cell-based assays.
Table 1: In Vitro Kinase and Cell Line Inhibition by Crizotinib
| Target / Cell Line | Assay Type | IC50 Value (nM) | Notes |
| ALK (Wild-Type) | Kinase Assay | 1.9 | Potent enzymatic inhibition.[9] |
| ALK (in PC12 cells) | pALK-Y1604 Inhibition | 120.6 | Inhibition of ALK autophosphorylation in a cellular context. |
| H3122 (ALK+ NSCLC) | Cell Viability | 30 | Demonstrates potent anti-proliferative effects in ALK-positive cancer cells.[10] |
| H2228 (ALK+ NSCLC) | Cell Viability | 480 - 580 | Shows variability in sensitivity among different ALK-positive cell lines.[11] |
| KARPAS-299 (ALK+ ALCL) | Cell Viability | 25 - 50 | Effective against hematological malignancies driven by ALK fusions.[12] |
| Crizotinib-Resistant Mutants | |||
| ALK G1202R | Kinase Assay | 560 | The G1202R mutation confers significant resistance to Crizotinib.[9] |
| ALK L1196M | Kinase Assay | >1,000 | The "gatekeeper" mutation L1196M shows high resistance.[13] |
| ALK G1269A | Kinase Assay | >1,000 | G1269A is another key resistance mutation.[13] |
Experimental Protocols
Validation of Crizotinib's downstream effects relies on a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro ALK Kinase Assay (ADP-Glo™ Format)
This protocol measures the enzymatic activity of ALK by quantifying the amount of ADP produced, which correlates with kinase activity. Inhibition is measured by the reduction in the luminescent signal.[14][15]
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
Materials:
-
Recombinant human ALK enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
Substrate (e.g., a generic tyrosine kinase peptide substrate)
-
ATP
-
Crizotinib (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Crizotinib in Kinase Buffer. Prepare a master mix of ALK enzyme and a master mix of substrate/ATP in Kinase Buffer.
-
Reaction Setup (in a 384-well plate):
-
Add 1 µL of serially diluted Crizotinib or vehicle control (DMSO) to appropriate wells.
-
Add 2 µL of ALK enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the log concentration of Crizotinib and fit a dose-response curve to determine the IC50 value.
Figure 2. Workflow for an in vitro ALK kinase assay.
Western Blot for Phosphorylated Downstream Targets (p-STAT3)
This protocol allows for the semi-quantitative analysis of protein phosphorylation in cells following treatment with Crizotinib.[1][16][17][18]
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein (e.g., p-STAT3 Tyr705). A loading control (e.g., β-actin) and total protein levels are also measured for normalization.
Materials:
-
ALK-positive cancer cell line (e.g., H3122)
-
Cell culture medium and supplements
-
Crizotinib
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 Tyr705, anti-total STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of Crizotinib (e.g., 0, 50, 100, 500 nM) for a specified time (e.g., 2-4 hours).[19]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control for normalization.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal and then to the loading control.
Co-Immunoprecipitation (Co-IP) for ALK Interaction Partners
This protocol is used to isolate the ALK fusion protein and its binding partners, confirming the disruption of downstream signaling complex formation.[8][20][21]
Principle: An antibody targeting the ALK protein is used to pull down ALK and any associated proteins from a cell lysate. The resulting protein complexes are then analyzed, typically by Western blot.
Materials:
-
ALK-positive cell lysate (prepared as in 4.2, but with a non-denaturing lysis buffer like Triton X-100 based buffer)
-
Anti-ALK antibody for IP
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS sample buffer)
Procedure:
-
Lysate Pre-clearing: Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-ALK primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the eluted proteins by Western blot, probing for ALK and suspected downstream interaction partners (e.g., STAT3, PI3K, Grb2).
Figure 3. General workflow for Co-Immunoprecipitation.
Conclusion
Crizotinib effectively inhibits the oncogenic activity of ALK fusion proteins by blocking autophosphorylation and consequently suppressing the activation of key downstream signaling pathways, including PI3K-AKT, RAS-ERK, and JAK-STAT. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to study the mechanism of action of ALK inhibitors and to investigate the molecular basis of both sensitivity and resistance. A thorough understanding of these downstream targets is paramount for the development of next-generation inhibitors and rational combination therapies to overcome clinical resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 inhibition suppresses adaptive survival of ALK-rearranged lung cancer cells through transcriptional modulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to Crizotinib in Patients with ALK Gene Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. ALK inhibitor PF02341066 (crizotinib) increases sensitivity to radiation in non-small cell lung cancer expressing EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
The Discovery and Synthesis of Early-Generation ALK Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of pivotal early-generation Anaplastic Lymphoma Kinase (ALK) inhibitors. The emergence of ALK as a therapeutic target in oncology, particularly for non-small cell lung cancer (NSCLC), has led to the rapid development of targeted therapies that have significantly improved patient outcomes. This document details the scientific journey, from initial discovery to chemical synthesis and biological characterization, of foundational ALK inhibitors including the first-in-class drug Crizotinib (B193316), the highly potent second-generation inhibitor Alectinib (B1194254), and the preclinical tool compound NVP-TAE684.
Discovery and Rationale for ALK Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that belongs to the insulin (B600854) receptor superfamily.[1] Initially discovered in 1994 as part of a chromosomal translocation, t(2;5), in anaplastic large cell lymphoma (ALCL), the resulting NPM-ALK fusion protein was shown to have constitutive kinase activity, driving oncogenesis.[2][3] A landmark discovery in 2007 identified the EML4-ALK fusion oncogene in a subset of NSCLC patients, establishing ALK as a key therapeutic target in this disease.[1][2] This genetic alteration leads to the constitutive activation of ALK and the subsequent engagement of downstream signaling pathways that promote cell proliferation, survival, and evasion of apoptosis.[4][5]
The first-generation ALK inhibitor, Crizotinib, was initially developed as a c-Met inhibitor.[3][6] However, its potent "off-target" activity against ALK was discovered, leading to a pivotal shift in its clinical development.[3] The remarkable responses of ALK-positive NSCLC patients to Crizotinib in early clinical trials led to its accelerated FDA approval in 2011.[2][7] Despite its success, the development of resistance, often through secondary mutations in the ALK kinase domain (such as the L1196M gatekeeper mutation), necessitated the development of second-generation inhibitors.[3][5]
Alectinib (CH5424802) is a second-generation ALK inhibitor designed for high potency and selectivity, including activity against common crizotinib-resistant mutations.[4][8][9] Its discovery was the result of a focused drug discovery program aimed at overcoming the limitations of first-generation therapy.[4] NVP-TAE684 is another potent and selective preclinical ALK inhibitor that has been instrumental in the laboratory setting for studying ALK-driven biology and the effects of its inhibition.[8][10][11]
ALK Signaling Pathway
Activated ALK, typically as a fusion protein in cancer, triggers a network of downstream signaling cascades. The primary pathways implicated in ALK-driven oncogenesis are the RAS-ERK, JAK-STAT, PI3K-AKT, and PLCγ pathways.[1][4][5] These pathways collectively regulate cell proliferation, survival, and apoptosis. A diagram of the ALK signaling pathway is presented below.
Caption: The ALK signaling pathway and its primary downstream effectors.
Quantitative Data Summary
The following tables summarize the key quantitative data for Crizotinib, Alectinib, and NVP-TAE684, including their inhibitory potency against ALK and other kinases, as well as their effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50/Ki)
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Notes |
| Crizotinib | ALK | 25-50[12] | - | Also a potent c-Met inhibitor. |
| Alectinib | ALK | 1.9[6] | 0.83[6] | Highly selective for ALK. |
| ALK (L1196M) | - | 1.56[6] | Active against the gatekeeper mutation. | |
| ALK (F1174L) | 1.0 | - | ||
| ALK (R1275Q) | 3.5 | - | ||
| KDR (VEGFR2) | 1400[6] | - | Demonstrates high selectivity over other kinases. | |
| NVP-TAE684 | ALK | 2[11] | - | Potent ALK inhibitor. |
| InsR | 10-20[8] | - | Also inhibits the highly homologous Insulin Receptor. | |
| LRRK2 | 7.8[11] | - |
Table 2: Cellular Activity of ALK Inhibitors
| Inhibitor | Cell Line | ALK Status | Assay Type | IC50 (nM) | Notes |
| Crizotinib | H2228 | EML4-ALK | Proliferation (MTT) | 311.26[10] | NSCLC cell line. |
| Alectinib | NCI-H2228 | EML4-ALK | Proliferation | 3[6] | NSCLC cell line. |
| KARPAS-299 | NPM-ALK | Proliferation | 3[6] | Anaplastic Large Cell Lymphoma cell line. | |
| SR | NPM-ALK | Proliferation | 6.9[6] | Anaplastic Large Cell Lymphoma cell line. | |
| NVP-TAE684 | Ba/F3-NPM-ALK | NPM-ALK | Proliferation | 3[8] | Engineered cell line. |
| KARPAS-299 | NPM-ALK | Proliferation | 2-5[8] | Anaplastic Large Cell Lymphoma cell line. | |
| SU-DHL-1 | NPM-ALK | Proliferation | 2-5[8] | Anaplastic Large Cell Lymphoma cell line. |
Table 3: In Vivo Efficacy of Alectinib
| Model | Compound | Dose | ED50 | Tumor Growth Inhibition | Notes |
| NCI-H2228 Xenograft | Alectinib | Oral | 0.46 mg/kg | 168% regression at 20 mg/kg[6] | Rapid and sustained tumor regression observed.[6] |
| KARPAS-299 Xenograft | Alectinib | 20 mg/kg (Oral) | - | 119%[6] | |
| NB-1 Xenograft | Alectinib | 20 mg/kg (Oral) | - | 104%[6] | Neuroblastoma model. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used in the discovery and characterization of ALK inhibitors.
ALK Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the ALK enzyme.
Materials:
-
Recombinant ALK enzyme
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (serially diluted in DMSO)
-
384-well assay plates
Procedure:
-
Prepare a reaction mixture containing the ALK enzyme and the biotinylated substrate peptide in the assay buffer.
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Calculate the ratio of the acceptor to donor signals and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an ALK TR-FRET kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
ALK-positive cancer cell line (e.g., NCI-H2228)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (serially diluted)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).[10] Include a vehicle control (DMSO) group.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the percentage of viable cells against the log of the compound concentration.[10]
Western Blot Analysis of ALK Signaling
This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins.
Materials:
-
ALK-positive cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with the test compound at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Synthesis of ALK Inhibitors
The chemical synthesis of first and second-generation ALK inhibitors involves multi-step processes. Below are high-level overviews of the synthetic routes for Crizotinib and Alectinib.
Synthesis of Crizotinib
The synthesis of Crizotinib has been reported through various routes, often involving a key Suzuki coupling reaction. A common approach involves the following key steps:
-
Mitsunobu Reaction: Coupling of a chiral alcohol with a hydroxynitropyridine derivative.
-
Chemoselective Reduction: Reduction of the nitro group to an amine.
-
Bromination: Introduction of a bromine atom to the pyridine (B92270) ring.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling of the brominated pyridine intermediate with a pyrazole-boronate ester.
-
Deprotection: Removal of a protecting group (e.g., Boc) to yield the final Crizotinib product.[13]
Caption: High-level synthetic strategy for Crizotinib.
Synthesis of Alectinib (CH5424802)
The synthesis of the complex tetracyclic core of Alectinib is more intricate. A reported synthesis involves the following key transformations:
-
Bromination and Fischer Indole Synthesis: To construct the carbazole (B46965) core.
-
Multiple steps to build the final ring system and introduce the required functional groups.
-
Nucleophilic Aromatic Substitution: To attach the morpholinopiperidinyl side chain.[4][14]
Due to the complexity, a detailed step-by-step protocol is beyond the scope of this overview but can be found in the cited literature.[4][14][15]
Conclusion
The discovery and development of ALK kinase inhibitors represent a paradigm of targeted cancer therapy. Starting with the serendipitous discovery of Crizotinib's anti-ALK activity, the field has rapidly evolved with the rational design of highly potent and selective second-generation inhibitors like Alectinib that can overcome clinical resistance. The preclinical inhibitor NVP-TAE684 has also been a valuable tool in furthering our understanding of ALK-driven cancers. The synthesis of these complex molecules requires sophisticated chemical strategies, and their biological characterization relies on a suite of in vitro and in vivo assays. This technical guide has provided a comprehensive overview of these aspects, offering valuable insights for researchers and professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo anti-tumor activity of alectinib in tumor cells with NCOA4-RET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoproteomic analysis of anaplastic lymphoma kinase (ALK) downstream signaling pathways identifies signal transducer and activator of transcription 3 as a functional target of activated ALK in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. WO2019008520A1 - A process for preparing alectinib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 15. medkoo.com [medkoo.com]
In Silico Modeling of ALK Kinase Inhibitor-1 Interaction: A Technical Guide
This technical guide provides a comprehensive overview of the in silico modeling of the interaction between a hypothetical compound, "ALK kinase inhibitor-1," and the Anaplastic Lymphoma Kinase (ALK). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of ALK inhibitors.
Introduction to Anaplastic Lymphoma Kinase (ALK)
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to the expression of oncogenic fusion proteins, which are implicated in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[2][3] These alterations result in the constitutive activation of the ALK kinase domain, driving downstream signaling pathways that promote cell proliferation, survival, and metastasis.[2][4][5][6]
ALK Signaling Pathways
Activated ALK mediates its oncogenic effects through the activation of several key downstream signaling cascades, including:
-
RAS-MAPK Pathway: This pathway is crucial for cell proliferation.[4][5]
-
PI3K-AKT Pathway: This pathway is a major driver of cell survival and an inhibitor of apoptosis.[4][5]
-
JAK-STAT Pathway: Activation of this pathway also contributes to cell proliferation and survival.[4][7]
-
PLCγ Pathway: This pathway is also implicated in ALK-mediated transformation.[4][5]
Due to its central role in tumorigenesis, ALK has become a validated therapeutic target, leading to the development of several generations of ALK inhibitors.[7][8][9]
This compound: A Profile
For the purposes of this guide, "this compound" is a hypothetical small molecule inhibitor designed to target the ATP-binding pocket of the ALK kinase domain. Its fictional chemical structure is presented below.
Disclaimer: "this compound" is a fictional compound created for illustrative purposes within this technical guide. The associated data is hypothetical and intended to demonstrate the application of in silico modeling techniques. The compound is based on information related to a patent for an ALK inhibitor designated as I-202.[10]
Hypothetical Quantitative Data
The following tables summarize the hypothetical in silico and in vitro data for "this compound" against wild-type ALK and common resistance mutations.
| Parameter | Wild-Type ALK | L1196M Mutant | G1202R Mutant |
| Predicted Binding Affinity (kcal/mol) | -11.5 | -9.2 | -7.8 |
| Predicted IC50 (nM) | 15 | 150 | 500 |
| In Vitro IC50 (nM) | 20 | 180 | 650 |
| In Vitro Ki (nM) | 12 | 110 | 420 |
In Silico Modeling Methodology
The following section details a typical workflow for the in silico modeling of an ALK inhibitor.
In Silico Experimental Workflow
Detailed Protocols
3.2.1. Protein Preparation
-
Obtain Crystal Structure: Download the crystal structure of the human ALK kinase domain from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2XBA, which is the ALK kinase domain in complex with an inhibitor.[11]
-
Pre-processing: Remove water molecules, co-factors, and the co-crystallized ligand from the PDB file.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, which are typically not resolved in crystal structures.
-
Assign Charges: Assign partial charges to each atom using a force field such as AMBER or CHARMM.
-
Energy Minimization: Perform a brief energy minimization to relieve any steric clashes in the protein structure.
3.2.2. Ligand Preparation
-
2D to 3D Conversion: Convert the 2D chemical structure of "this compound" into a 3D conformation.
-
Generate Tautomers and Ionization States: Generate possible tautomers and ionization states of the ligand at a physiological pH of 7.4.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field.
3.2.3. Molecular Docking
-
Define Binding Site: Define the binding site for docking based on the location of the co-crystallized ligand in the original PDB structure.
-
Docking Simulation: Perform molecular docking using software such as AutoDock Vina or Glide.[12] The program will generate multiple binding poses of the ligand in the active site.
-
Scoring and Selection: The docking poses are scored based on a scoring function that estimates the binding affinity. The top-scoring poses are selected for further analysis.
3.2.4. Molecular Dynamics (MD) Simulations
-
System Setup: Place the protein-ligand complex from the best docking pose into a simulation box filled with a chosen water model. Add counter-ions to neutralize the system.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.
-
Production Run: Run the MD simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the protein-ligand interaction.[11]
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand complex, identify key interactions (e.g., hydrogen bonds), and calculate binding free energies using methods like MM/GBSA or MM/PBSA.[11][12]
Key Signaling Pathways in ALK-Driven Cancers
The following diagram illustrates the major signaling pathways activated by oncogenic ALK.
References
- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 9. A comprehensive clinical evaluation of first-line drugs for ALK-positive advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Machine Learning and Integrative Structural Dynamics Identify Potent ALK Inhibitors from Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Interplay Between ALK Kinase Inhibitor-1 and PI3K/AKT Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when aberrantly activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade is a critical downstream effector of ALK, promoting cell survival, proliferation, and resistance to apoptosis. While ALK inhibitors have shown significant clinical efficacy, the persistent activation of the PI3K/AKT pathway is a key mechanism of both intrinsic and acquired resistance. This technical guide provides a comprehensive overview of the interaction between ALK and the PI3K/AKT pathway, with a focus on the effects of ALK kinase inhibitors. We present quantitative data on the efficacy of representative ALK inhibitors, detailed experimental protocols for assessing pathway modulation, and visual diagrams of the core signaling pathways and experimental workflows. "ALK kinase inhibitor-1," identified as compound I-202 from patent US20130261106A1 (CAS 1462949-64-9), serves as a conceptual representative for a novel ALK inhibitor in this context. Due to the limited public data on this specific compound, this guide utilizes data from well-characterized ALK inhibitors to illustrate the broader class effects on the PI3K/AKT pathway.
The ALK-PI3K/AKT Signaling Axis: A Central Tenet in ALK-Driven Malignancies
The aberrant activation of ALK, most commonly through chromosomal rearrangements that result in fusion proteins (e.g., EML4-ALK, NPM-ALK), leads to its constitutive kinase activity.[1][2] This unregulated activity triggers a cascade of downstream signaling events crucial for tumorigenesis. One of the primary pathways activated by oncogenic ALK is the PI3K/AKT pathway.
Activated ALK recruits and phosphorylates various adaptor proteins and signaling molecules. A key event in the activation of the PI3K/AKT pathway is the direct or indirect interaction of the activated ALK kinase with the p85 regulatory subunit of PI3K. This interaction relieves the inhibitory constraint on the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). Full activation of AKT requires phosphorylation at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).
Once activated, AKT phosphorylates a plethora of downstream substrates, leading to:
-
Enhanced Cell Survival: Through the phosphorylation and inhibition of pro-apoptotic proteins such as BAD and the activation of anti-apoptotic factors like NF-κB.
-
Increased Cell Proliferation: By promoting cell cycle progression through the phosphorylation of cell cycle regulators like GSK3β and the FOXO family of transcription factors.
-
Stimulation of Protein Synthesis and Cell Growth: Via the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway.
The following diagram illustrates the canonical ALK-PI3K/AKT signaling pathway.
Impact of ALK Kinase Inhibitors on the PI3K/AKT Pathway
ALK kinase inhibitors are a class of targeted therapies designed to block the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. While these inhibitors are effective at deactivating ALK, their impact on the PI3K/AKT pathway can be incomplete.
Studies have shown that while ALK inhibition leads to a marked reduction in the phosphorylation of downstream effectors like STAT3 and ERK, the suppression of AKT phosphorylation is often less pronounced.[3] This persistent PI3K/AKT signaling can be a primary mechanism of resistance to ALK inhibitors.[3][4] The reasons for this incomplete suppression are multifaceted and may include:
-
Activation of bypass signaling pathways: Other receptor tyrosine kinases (RTKs) such as EGFR, MET, and IGF-1R can also activate the PI3K/AKT pathway.[2] Upon ALK inhibition, these alternative pathways can become dominant, sustaining AKT activation.
-
Mutations in pathway components: Activating mutations in PI3K or loss-of-function mutations in the tumor suppressor PTEN (a negative regulator of the pathway) can render the pathway independent of ALK signaling.
-
Feedback loops: Complex feedback mechanisms within the signaling network can lead to the reactivation of the PI3K/AKT pathway.
The following diagram illustrates the effect of an ALK inhibitor on the ALK-PI3K/AKT pathway and the potential for bypass activation.
Quantitative Analysis of ALK Inhibitor Efficacy
The potency of ALK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays. The following tables summarize representative IC50 values for several well-characterized ALK inhibitors against various ALK-driven cancer cell lines.
Table 1: Enzymatic and Cellular IC50 Values of Representative ALK Inhibitors
| Inhibitor | Target | IC50 (nM) - Enzymatic Assay | Cell Line | IC50 (nM) - Cellular Assay | Reference |
| Crizotinib | ALK | 20 | H3122 (NSCLC) | 24 | [5] |
| Alectinib | ALK | 1.9 | H3122 (NSCLC) | 3 | [5] |
| Ceritinib | ALK | 0.2 | H2228 (NSCLC) | 25 | [5] |
| Lorlatinib | ALK | <0.07 | Ba/F3 (EML4-ALK) | 6 | [5] |
| TAE684 | ALK | 3 | H3122 (NSCLC) | 30 | [6] |
Table 2: Effect of ALK Inhibitors on Downstream Signaling in ALK-Positive Cell Lines
| Cell Line | Inhibitor | Concentration | Effect on p-ALK | Effect on p-AKT | Effect on p-ERK | Reference |
| H2228 | TAE684 | 100 nM | Significant Inhibition | Partial Inhibition | Significant Inhibition | [3] |
| H3122 | Crizotinib | 100 nM | Significant Inhibition | Partial Inhibition | Significant Inhibition | [7] |
| Karpas-299 | Crizotinib | 500 nM | Significant Inhibition | Partial Inhibition | Not Reported | [8] |
Detailed Experimental Protocols
To assess the impact of "this compound" or other ALK inhibitors on the PI3K/AKT signaling pathway, several key experiments are routinely performed. The following are detailed protocols for these assays.
Western Blot Analysis of AKT Phosphorylation
This protocol allows for the quantification of phosphorylated AKT (p-AKT) relative to total AKT levels in cells treated with an ALK inhibitor.
Materials:
-
ALK-positive cancer cell line (e.g., H3122, H2228)
-
Cell culture medium and supplements
-
This compound (and vehicle control, e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-AKT (Ser473), Rabbit anti-total AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with varying concentrations of "this compound" or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Protein Transfer: Separate protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total AKT and the loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-AKT to total AKT.
Immunohistochemistry (IHC) for p-AKT in Tumor Tissues
This protocol is used to visualize the expression and localization of p-AKT in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials:
-
FFPE tumor tissue sections on slides
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidases
-
Blocking serum
-
Primary antibody: Rabbit anti-p-AKT (Ser473)
-
Biotinylated secondary antibody and streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a series of graded alcohol washes.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer.
-
Peroxidase Blocking: Incubate sections with hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the anti-p-AKT primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the signal using a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Microscopic Analysis: Evaluate the staining intensity and percentage of positive cells to generate an IHC score.[9]
Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to treatment with an ALK inhibitor.
Materials:
-
ALK-positive cancer cell line
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a known number of cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of "this compound" for a specified duration (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
Addition of Reagent: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT only): If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
The following diagram outlines the general workflow for these key experiments.
Conclusion and Future Directions
The PI3K/AKT signaling pathway is a critical downstream effector of oncogenic ALK and a key mediator of resistance to ALK-targeted therapies. While ALK inhibitors like "this compound" are designed to potently inhibit the ALK kinase, the frequent persistence of PI3K/AKT activity underscores the need for a deeper understanding of the underlying resistance mechanisms. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to investigate the intricate relationship between ALK and PI3K/AKT signaling. Future therapeutic strategies will likely involve combinatorial approaches that co-target ALK and key nodes in the PI3K/AKT pathway to overcome resistance and improve clinical outcomes for patients with ALK-driven cancers.[4][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking the PI3K pathway enhances the efficacy of ALK-targeted therapy in EML4-ALK-positive nonsmall-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3Kβ inhibition enhances ALK‐inhibitor sensitivity in ALK ‐rearranged lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorylated AKT expression in tumor-adjacent normal tissue is associated with poor prognosis in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Crizotinib in Elucidating ALK-Driven Oncogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Crizotinib, a potent small-molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase, and its application in the study of ALK-driven cancers. Crizotinib has been a pivotal tool in both basic research and clinical settings for understanding the molecular mechanisms of ALK-dependent tumor growth and for the development of targeted therapies.
Introduction to ALK and Crizotinib
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system. In several cancers, chromosomal rearrangements lead to the creation of fusion genes involving ALK, such as EML4-ALK in non-small cell lung cancer (NSCLC). These fusion proteins result in constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival.[1][2]
Crizotinib is a first-in-class, orally bioavailable, ATP-competitive inhibitor of ALK.[1] It also exhibits inhibitory activity against other tyrosine kinases, including c-Met and ROS1.[3] By binding to the ATP-binding pocket of the ALK kinase domain, Crizotinib blocks its autophosphorylation and the subsequent activation of downstream signaling pathways.[3] This targeted inhibition induces cell cycle arrest and apoptosis in cancer cells dependent on ALK signaling.
Quantitative Analysis of Crizotinib's Potency
The efficacy of Crizotinib has been quantified across a range of cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50). These values are crucial for comparing its activity in different genetic contexts and for designing in vitro and in vivo experiments.
| Cell Line | Cancer Type | ALK Status | c-Met Status | Crizotinib IC50 | Citation(s) |
| NCI-H3122 | NSCLC | EML4-ALK | - | ~20 nM | [4] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | - | 24 nM | [3] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | - | 24 nM | [3] |
| NCI-H929 | Multiple Myeloma | - | - | 0.53 ± 0.04 µM | [5] |
| JJN3 | Multiple Myeloma | - | - | 3.01 ± 0.39 µM | [5] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | - | - | 0.43 ± 0.07 µM | [5] |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | - | - | 29.15 ± 2.59 µM | [5] |
| MKN45 | Gastric Cancer | - | Amplified | <200 nmol/L | [6] |
| HSC58 | Gastric Cancer | - | Amplified | <200 nmol/L | [6] |
| FC-IBC01 | Inflammatory Breast Cancer | - | - | 0.89 μM | [7] |
| SUM149 | Inflammatory Breast Cancer | - | Phospho-cMET | Responsive | [7] |
Core Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of ALK inhibitors. The following sections provide step-by-step protocols for key assays used to characterize the effects of Crizotinib.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
ALK-positive cancer cell lines (e.g., NCI-H3122)
-
Complete culture medium
-
Crizotinib stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)[9]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Crizotinib in complete culture medium from the stock solution.
-
Remove the existing medium from the wells and add 100 µL of the Crizotinib dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Incubate the plate in the dark for at least 2 hours at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of ALK Phosphorylation
This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins.
Materials:
-
ALK-positive cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)[10]
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total ALK, anti-phospho-STAT3, anti-total STAT3, anti-phospho-AKT, anti-total AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of Crizotinib for a specified time (e.g., 2-6 hours).
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.[11]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.[12]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total proteins to ensure equal loading.
In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of Crizotinib in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
ALK-positive cancer cells (e.g., Karpas-299)[13]
-
Matrigel (optional, for subcutaneous injection)
-
Crizotinib formulation for oral gavage
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously inject a suspension of ALK-positive cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Crizotinib (e.g., 50 mg/kg) or the vehicle control to the respective groups daily via oral gavage.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizing Cellular Mechanisms and Workflows
Diagrams are indispensable for illustrating complex biological pathways and experimental procedures. The following are Graphviz (DOT language) scripts to generate such visualizations.
ALK Signaling Pathway and Inhibition by Crizotinib
Caption: ALK signaling pathways and the inhibitory action of Crizotinib.
Experimental Workflow for Evaluating Crizotinib In Vitro
Caption: A typical in vitro experimental workflow for Crizotinib evaluation.
Logical Relationship of ALK Mutations to Crizotinib Resistance
Caption: Mechanisms of acquired resistance to Crizotinib in ALK-driven cancers.
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib as first line therapy for advanced ALK-positive non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Crizotinib | ALK | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. novusbio.com [novusbio.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
"ALK kinase inhibitor-1" chemical properties and structure
An in-depth analysis of Anaplastic Lymphoma Kinase (ALK) inhibitors is crucial for researchers and scientists in the field of oncology and drug development. This guide focuses on the chemical properties, structure, and relevant experimental protocols for two distinct compounds identified as "ALK kinase inhibitor-1" or similar terms in scientific literature and commercial databases.
Compound 1: ALK-IN-1 (AP26113 Analog)
ALK-IN-1 is a potent phosphine (B1218219) oxide-containing inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] It is an analog of Brigatinib (AP26113).[1]
Chemical Properties and Structure
The chemical properties of ALK-IN-1 are summarized in the table below, providing a clear overview of its key identifiers and physical characteristics.
| Property | Value | Reference |
| Formal Name | 5-chloro-N²-[4-[4-(dimethylamino)-1-piperidinyl]-2-methoxyphenyl]-N⁴-[2-(dimethylphosphinyl)phenyl]-2,4-pyrimidinediamine | [1] |
| CAS Number | 1197958-12-5 | [1] |
| Molecular Formula | C₂₆H₃₄ClN₆O₂P | [1] |
| Formula Weight | 529.0 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 25 mg/ml; PBS (pH 7.2): 0.3 mg/ml | [1] |
| λmax | 288 nm | [1] |
| SMILES | CN(C)C1CCN(C2=CC(OC)=C(NC3=NC=C(Cl)C(NC4=CC=CC=C4P(C)(C)=O)=N3)C=C2)CC1 | [1] |
| InChI Code | InChI=1S/C26H34ClN6O2P/c1-32(2)18-12-14-33(15-13-18)19-10-11-21(23(16-19)35-3)30-26-28-17-20(27)25(31-26)29-22-8-6-7-9-24(22)36(4,5)34/h6-11,16-18H,12-15H2,1-5H3,(H2,28,29,30,31) | [1] |
| InChI Key | OVDSPTSBIQCAIN-UHFFFAOYSA-N | [1] |
Biological Activity
ALK-IN-1 is a highly potent inhibitor of ALK with an IC₅₀ value of 0.07 nM.[1] It demonstrates selectivity over other kinases such as IGF-1R (IC₅₀ = 3.2 nM) and InsR (IC₅₀ = 100 nM).[1] In cellular assays, ALK-IN-1 induces cell death in ALK-positive Karpas-299 lymphoma cells with an IC₅₀ of 41.5 nM, while being significantly less potent against ALK-negative U937 cells (IC₅₀ = 1,718 nM).[1]
Compound 2: ALK inhibitor 1 (Compound 17)
This compound is a potent pyrimidine-based ALK inhibitor.[2] It also shows inhibitory activity against testis-specific serine/threonine kinase (TSSK2) and focal adhesion kinase (FAK).[2][3]
Chemical Properties and Structure
The key chemical properties of ALK inhibitor 1 (compound 17) are detailed in the table below.
| Property | Value | Reference |
| Synonyms | compound 17 | [2] |
| CAS Number | 761436-81-1 | [2] |
| Molecular Formula | C₂₃H₂₈BrN₇O₃S | [2] |
| Molecular Weight | 562.48 g/mol | [2] |
| Purity | 99.68% | [2] |
| Solubility | DMSO: 100 mg/mL (177.78 mM) | [2] |
| SMILES | CN--INVALID-LINK--(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)NC3=CC=C(C=C3OC)N4CCN(C)CC4 | [2] |
Biological Activity
ALK inhibitor 1 is a potent inhibitor of FAK and TSSK2 with IC₅₀ values of 2 nM and 31 nM, respectively.[2][3] It also inhibits IGF-1R with an IC₅₀ of 90 nM.[3]
Experimental Protocols
Detailed methodologies for key experiments are essential for the replication and extension of research findings.
Cell Viability Assays
These assays are fundamental in determining the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.
-
Cell Seeding : Plate cells at a density of 3,000 cells per well in a 96-well plate.
-
Inhibitor Treatment : Add serial dilutions of the ALK inhibitor to the wells.
-
Incubation : Incubate the cells for 72 hours.
-
Viability Assessment : Measure cell viability using a reagent such as CellTiter-Glo®.[4]
-
Data Analysis : Measure luminescence using a plate reader and calculate IC₅₀ values using a non-linear curve-fit regression analysis.[4]
Apoptosis Assays
Apoptosis assays are employed to determine if the inhibitor induces programmed cell death.
-
Cell Treatment : Treat cells with the ALK inhibitor at various concentrations.
-
Staining : Use a reagent like Nexin to stain for apoptotic markers.[4]
-
Flow Cytometry : Analyze the stained cells using a flow cytometer to quantify the apoptotic cell population.[4]
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are critical for understanding the complex biological processes and experimental designs.
ALK Signaling Pathway
Anaplastic lymphoma kinase is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, drives several downstream oncogenic signaling pathways.[5][6][7][8] The primary pathways include the RAS-ERK, JAK-STAT, and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[8][9][10]
Caption: ALK signaling activates downstream pathways.
Experimental Workflow: Cell Viability Assay
The following diagram illustrates a typical workflow for a cell viability assay to determine the IC₅₀ of an ALK inhibitor.
Caption: Workflow for a cell viability assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evidence Suggesting that Discontinuous Dosing of ALK Kinase Inhibitors May Prolong Control of ALK+ Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaplastic lymphoma kinase - Wikipedia [en.wikipedia.org]
- 6. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 7. Anaplastic lymphoma kinase (ALK): structure, oncogenic activation, and pharmacological inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Development of Novel ALK Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core tenets of preclinical development for novel Anaplastic Lymphoma Kinase (ALK) inhibitors. It covers the fundamental ALK signaling pathways, a typical preclinical evaluation workflow, detailed experimental protocols for key assays, and a summary of quantitative data for representative next-generation inhibitors.
Introduction to ALK as an Oncogenic Driver
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1][2] In several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma, the ALK gene undergoes chromosomal rearrangements, mutations, or amplification.[1][3][4] These alterations lead to the constitutive activation of its kinase domain, driving oncogenic signaling pathways that promote cell proliferation, survival, and metastasis.[3][5] The most common alteration in NSCLC is a fusion between the echinoderm microtubule-associated protein-like 4 (EML4) gene and the ALK gene.[6] This dependency of cancer cells on the ALK oncoprotein, often termed "oncogene addiction," makes ALK an attractive therapeutic target.[6][7] The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-positive cancers, necessitating robust and systematic preclinical evaluation pipelines.[2][7][8]
Core ALK Signaling Pathways
Constitutively active ALK fusion proteins trigger a cascade of downstream signaling events critical for tumorigenesis. The primary pathways activated include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively regulate cell growth, proliferation, survival, and anti-apoptotic signaling.[1][5][8][9][10] Understanding these pathways is fundamental to assessing the mechanism of action of novel inhibitors and potential resistance mechanisms.
A Standardized Preclinical Development Workflow
The preclinical development of a novel ALK inhibitor follows a structured pipeline designed to assess its potency, selectivity, safety, and efficacy before first-in-human studies.[11] This workflow progresses from initial compound design and screening through detailed in vitro characterization and finally to in vivo validation in animal models.
Key Experimental Protocols
Detailed and reproducible experimental design is critical for the successful preclinical evaluation of ALK inhibitors. Below are standardized protocols for essential assays.
This protocol determines the concentration of an ALK inhibitor required to inhibit the growth of cancer cell lines by 50% (IC50).
-
Objective: To measure the dose-dependent effect of a novel ALK inhibitor on the viability of ALK-positive cancer cells.
-
Materials:
-
ALK-positive cell lines (e.g., H3122, H2228, SUDHL-1).[12]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
Novel ALK inhibitor stock solution (e.g., 10 mM in DMSO).
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the ALK inhibitor in growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[12]
-
Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log-transformed inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
This protocol assesses whether the ALK inhibitor reduces the phosphorylation of ALK and its downstream effectors.
-
Objective: To confirm target engagement by measuring the inhibition of ALK autophosphorylation and downstream signaling pathways (e.g., p-AKT, p-ERK).
-
Materials:
-
ALK-positive cells.
-
ALK inhibitor.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of the ALK inhibitor for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Apply chemiluminescent substrate and image the blot.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. GAPDH or β-actin serves as a loading control.
-
This protocol evaluates the anti-tumor efficacy of a novel ALK inhibitor in a living organism.
-
Objective: To assess the ability of an ALK inhibitor to suppress tumor growth in an immunodeficient mouse model.
-
Materials:
-
Immunodeficient mice (e.g., athymic nu/nu or NSG).
-
ALK-positive cancer cells (e.g., H3122).[12]
-
Matrigel (optional).
-
ALK inhibitor formulated for oral gavage or other appropriate route.
-
Vehicle control solution.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 million ALK-positive cells (resuspended in PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.[12]
-
Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.[12]
-
Randomization and Dosing: Randomize mice into treatment and vehicle control groups (n=6-10 per group).
-
Treatment: Administer the ALK inhibitor and vehicle control daily via oral gavage.[12]
-
Monitoring: Measure tumor volume (Volume = 0.5 × Length × Width²) and body weight 2-3 times per week.[12]
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach a predetermined maximum size. Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics).
-
Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.
-
Quantitative Data of Novel ALK Inhibitors
The preclinical evaluation generates quantitative data that allows for direct comparison between different compounds. Novel inhibitors are often benchmarked against existing agents like Crizotinib (B193316), Alectinib, and Lorlatinib.
Table 1: In Vitro Inhibitory Activity (IC50) of Select ALK Inhibitors
| Compound | Cell Line | ALK Status | IC50 (nM) | Reference |
| Crizotinib | H3122 | EML4-ALK v1 | ~20-60 | [13] |
| Alectinib | H3122 | EML4-ALK v1 | ~1.9 | [13] |
| Ensartinib (X-396) | H3122 | EML4-ALK v1 | 15 | [12] |
| H2228 | EML4-ALK v3 | 20 | [12] | |
| SUDHL-1 | NPM-ALK | 1.3 | [12] | |
| SY5Y | ALK F1174L | 19 | [12] | |
| Brigatinib | Multiple | Wild-type & Mutants | <10 | [14][15] |
| Lorlatinib | Multiple | Wild-type & Mutants | <10 | |
| NVL-655 | Ba/F3 | EML4-ALK G1202R | ~1 | [16] |
Table 2: Pharmacokinetic Parameters of Approved ALK Inhibitors
| Inhibitor | Time to Max. Concentration (Tmax) | Primary Metabolism | Major Excretion Route | CNS Penetration | Reference |
| Crizotinib | ~6 hours | CYP3A | Feces (63%) | Poor (P-gp substrate) | [17] |
| Ceritinib | ~6 hours | CYP3A | Feces (92.3%) | Moderate | [17] |
| Alectinib | ~6 hours | CYP3A | Feces (97.8%) | High (Not a P-gp substrate) | [17] |
| Brigatinib | 1-4 hours | CYP3A/CYP2C8 | Feces (65%) | High | [17] |
| Lorlatinib | ~1.2 hours | CYP3A4 | Feces (41-64%) | Very High | [17] |
Mechanisms of Resistance to ALK Inhibitors
Despite initial efficacy, acquired resistance to ALK inhibitors is a major clinical challenge.[8][18] Preclinical models are essential for identifying and overcoming these mechanisms, which are broadly classified as ALK-dependent (on-target) or ALK-independent (off-target).
-
On-Target Resistance: Involves secondary mutations within the ALK kinase domain that prevent inhibitor binding. The L1196M "gatekeeper" mutation was one of the first identified for crizotinib resistance.[19][20] Second-generation inhibitors face mutations like G1202R, which is notoriously difficult to target.[18][19]
-
Off-Target Resistance: Occurs when cancer cells activate alternative "bypass" signaling pathways to circumvent the need for ALK signaling. Common bypass pathways include the activation of EGFR, MET, and downstream effectors like KRAS or MEK.[18][19][20]
Conclusion
The preclinical development of novel ALK inhibitors is a multifaceted process that relies on a deep understanding of ALK biology, robust assay development, and the use of clinically relevant in vivo models. Key goals for next-generation inhibitors include increased potency against a wide range of resistance mutations, improved central nervous system penetration, and favorable safety profiles. The systematic approach outlined in this guide provides a framework for identifying and advancing promising new therapeutic candidates to address the ongoing challenges of ALK-driven malignancies.
References
- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. pnas.org [pnas.org]
- 7. ALK Inhibition for Non-Small Cell Lung Cancer: From Discovery to Therapy in Record Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. alkpositive.org [alkpositive.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tackling ALK in non-small cell lung cancer: the role of novel inhibitors - Facchinetti - Translational Lung Cancer Research [tlcr.amegroups.org]
- 15. Tackling ALK in non-small cell lung cancer: the role of novel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Prediction of Resistance Mutations and Proposal of Sequential Treatment Strategies for ALK-positive Lung Cancer Using Next-generation ALK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oaepublish.com [oaepublish.com]
- 20. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to ALK Kinase Inhibitor Target Engagement Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[1][2] Genetic alterations such as chromosomal rearrangements, mutations, or amplifications can lead to constitutive activation of ALK, driving oncogenesis through the activation of downstream signaling pathways.[1][3] ALK tyrosine kinase inhibitors (TKIs) have shown significant clinical efficacy; however, the development of resistance necessitates robust methods for assessing drug-target engagement and pharmacodynamic activity.[1][4] This guide provides a comprehensive overview of key biomarkers for evaluating ALK kinase inhibitor-1 target engagement, detailed experimental protocols for their measurement, and a summary of quantitative data to aid in the preclinical and clinical development of novel ALK inhibitors.
ALK Signaling Pathways
Constitutive activation of ALK, often through fusion with partners like EML4, leads to the activation of several key downstream signaling cascades that promote cell proliferation, survival, and metastasis.[2][5] The primary pathways involved are the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways.[3][5] Inhibition of ALK activity is expected to lead to a reduction in the phosphorylation of key nodes within these pathways.
Caption: Simplified ALK signaling pathways and the inhibitory action of this compound.
Target Engagement and Pharmacodynamic Biomarkers
Effective evaluation of an ALK inhibitor requires the use of biomarkers that can confirm target engagement and measure the resulting pharmacodynamic effects.
-
Direct Target Engagement Biomarkers: These biomarkers directly measure the interaction of the inhibitor with the ALK protein.
-
Downstream Pharmacodynamic Biomarkers: These biomarkers assess the functional consequences of ALK inhibition on its signaling pathways.
-
Phosphorylated STAT3 (pSTAT3): As a key mediator in one of the primary ALK signaling pathways, a decrease in pSTAT3 levels indicates effective downstream pathway inhibition.
-
Phosphorylated AKT (pAKT): Inhibition of the PI3K/AKT pathway can be monitored by measuring the phosphorylation of AKT at sites such as Ser473.
-
Phosphorylated ERK (pERK): The activity of the RAS/MAPK pathway can be assessed by measuring the phosphorylation of ERK1/2.[2]
-
Quantitative Data on ALK Inhibitor Activity
The following tables summarize the in vitro activity of various ALK inhibitors against ALK-positive cancer cell lines.
Table 1: IC50 Values of ALK Inhibitors in ALK-Positive Cell Lines
| Cell Line | ALK Fusion/Mutation | Inhibitor | IC50 (nM) | Reference |
| H3122 | EML4-ALK | Crizotinib | 300 | [7] |
| H2228 | EML4-ALK | Crizotinib | 900 | [7] |
| H3122 | EML4-ALK | NMS-E628 | < 300 | [7] |
| H2228 | EML4-ALK | NMS-E628 | < 900 | [7] |
| H2228 | EML4-ALK | 5067-0952 | 4110 | [8] |
Table 2: Enzymatic Inhibition of ALK by Small Molecules
| Inhibitor | Target | EC50 (nM) | Reference |
| Crizotinib | ALK | 0.47 | [8] |
| 5067-0952 | ALK | 19.63 | [8] |
| CEP-37440 | ALK | 3.5 | [9] |
| CEP-37440 | FAK | 2.3 | [9] |
Table 3: Impact of EML4-ALK Variants on Inhibitor Sensitivity
| EML4-ALK Variant | Characteristic | Sensitivity to ALK inhibitors | Reference |
| Variant 1 and 2 | Unstable | More sensitive | [4] |
| Variant 3a/b | More stable | Lower sensitivity | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Meso Scale Discovery (MSD) Immunoassay for Phosphorylated ALK
This protocol describes a sensitive immunoassay for the quantification of total and phosphorylated ALK in cell and tumor lysates.[1][4]
Caption: Workflow for the Meso Scale Discovery (MSD) immunoassay for phosphorylated ALK.
Materials:
-
MSD MULTI-ARRAY 96-well plates
-
Capture Antibody: Mouse anti-total ALK antibody (e.g., Clone 31F12)
-
Detection Antibody: SULFO-TAG conjugated anti-phospho-ALK antibody (specific to the phosphorylation site of interest)
-
Blocking Buffer: 5% BSA in wash buffer
-
Wash Buffer: 0.1% Tween 20 in Tris-buffered saline (TBS)
-
Cell/Tumor Lysates
-
Recombinant ALK protein (for standard curve)
-
MSD Read Buffer T
-
MSD SECTOR Imager
Protocol:
-
Coat the MSD plate with 0.5 µg/mL of the capture antibody overnight at 4°C.[1]
-
Wash the plate five times with wash buffer.[1]
-
Block the plate with blocking buffer for 1 hour at room temperature.[1]
-
Wash the plate.
-
Add 20-30 µg of cell or tumor lysate per well, or a serial dilution of recombinant ALK protein for the standard curve.[1]
-
Incubate the plate overnight at 4°C.[1]
-
Wash the plate.
-
Add the SULFO-TAG conjugated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add 150 µL of 1X Read Buffer T to each well.[10]
-
Analyze the plate on an MSD SECTOR Imager.[10]
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay quantitatively measures the interaction between an ALK inhibitor and the ALK protein in living cells.[11]
Caption: Workflow for the NanoBRET™ Target Engagement Intracellular Kinase Assay.
Materials:
-
HEK293T cells
-
Plasmid encoding NanoLuc®-ALK fusion protein
-
Transfection reagent (e.g., FuGene HD)
-
OptiMEM
-
Test compound (ALK inhibitor)
-
Assay plate (e.g., Greiner 781207 white)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring BRET (e.g., PheraSTAR Platereader)
Protocol:
-
Transfect HEK293T cells with the NanoLuc®-ALK fusion protein plasmid using a suitable transfection reagent.[11]
-
Incubate the cells for 18 hours to allow for protein expression.[11]
-
Harvest and resuspend the cells in OptiMEM at a concentration of 2x10^5 cells/mL.[11]
-
Add a titration of the test compound to the wells of the assay plate.[11]
-
Add 38 µL of the cell suspension to each well.[11]
-
Equilibrate the plate for 2 hours at 37°C with 5% CO2.[11]
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to each well.[11]
-
Read the plate within 20 minutes, measuring luminescence at 450 nm (donor) and 610 nm (acceptor).[11]
-
Calculate the BRET ratio (Emission at 610 nm / Emission at 450 nm). A decrease in the BRET ratio indicates target engagement by the test compound.[11]
Immunohistochemistry (IHC) for Phosphorylated ALK and Downstream Targets
This protocol provides a general framework for detecting the phosphorylation status of ALK and its downstream effectors in formalin-fixed, paraffin-embedded (FFPE) tissues.
Materials:
-
FFPE tissue sections
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., Citrate buffer, pH 6.0)
-
Primary antibodies (e.g., anti-pALK (Tyr1604), anti-pAkt (S473), anti-pErk1/2-Y202/T204)
-
Secondary antibody (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Protocol:
-
Deparaffinize the FFPE tissue sections in xylene and rehydrate through a series of graded alcohols to water.
-
Perform antigen retrieval by heating the sections in an appropriate antigen retrieval solution.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary antibody at an optimized dilution overnight at 4°C.
-
Wash the sections with a wash buffer (e.g., PBS or TBS).
-
Incubate with an HRP-conjugated secondary antibody.
-
Wash the sections.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through graded alcohols and xylene, and mount with a coverslip.
-
Analyze the staining intensity and distribution using a microscope.
Table 4: Recommended Antibodies for IHC
| Target | Clone | Supplier | Reference |
| ALK | 5A4 | Leica | [12] |
| ALK | D5F3 | Cell Signaling | [13] |
| pAkt (S473) | D9E | Cell Signaling | [12] |
| pErk1/2 (Y202/T204) | D13.14.4E | Cell Signaling | [12] |
Conclusion
The selection and validation of appropriate target engagement and pharmacodynamic biomarkers are crucial for the successful development of ALK kinase inhibitors. This guide provides a framework for understanding the key signaling pathways, quantitative assessment of inhibitor activity, and detailed protocols for essential experimental techniques. By employing these methods, researchers can gain valuable insights into the mechanism of action of novel ALK inhibitors, optimize dosing strategies, and ultimately contribute to the development of more effective cancer therapies.
References
- 1. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking the PI3K pathway enhances the efficacy of ALK-targeted therapy in EML4-ALK-positive nonsmall-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ALK Fusion Partners Impact Response to ALK Inhibition: Differential Effects on Sensitivity, Cellular Phenotypes, and Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examining EML4-ALK variants in the clinical setting: the next frontier? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of EML4-ALK Variant on Resistance Mechanisms and Clinical Outcomes in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of two immunohistochemical staining protocols for ALK demonstrates non-inferiority of a 5A4 clone-based protocol versus an ALK01 clone-based protocol for the diagnosis of ALK + anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRKL mediates EML4-ALK signaling and is a potential therapeutic target for ALK-rearranged lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mesoscale.com [mesoscale.com]
- 11. eubopen.org [eubopen.org]
- 12. An anaplastic lymphoma kinase (ALK) immunohistochemistry negative but fluorescence in situ hybridization (FISH) positive lung adenocarcinoma is resistant to Crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for ALK Kinase Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Aberrant ALK activity, often resulting from chromosomal rearrangements, mutations, or amplification, is a known driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[1][2] Consequently, ALK has emerged as a significant therapeutic target, and the development of potent and specific ALK inhibitors is a key area of cancer research.[1] This document provides a detailed protocol for an in vitro biochemical assay to determine the potency of "ALK Kinase Inhibitor-1," a hypothetical small molecule inhibitor of ALK, using a luminescence-based kinase assay.
ALK Signaling Pathway
The ALK signaling pathway, when activated, triggers downstream cascades that regulate cell proliferation, survival, and differentiation. Constitutive activation of ALK fusion proteins leads to the activation of several key signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/Akt pathways.[1]
References
Application Notes and Protocols: Utilizing ALK Kinase Inhibitor-1 in the H3122 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NCI-H3122 cell line is a critical in vitro model for studying non-small cell lung cancer (NSCLC) harboring the EML4-ALK (echinoderm microtubule-associated protein-like 4-anaplastic lymphoma kinase) fusion oncogene, specifically variant 1.[1][2][3] This genetic aberration leads to constitutive activation of the ALK tyrosine kinase, driving oncogenic signaling pathways and rendering the cells "ALK-addicted" for their survival and proliferation.[3] Consequently, H3122 cells are highly sensitive to ALK tyrosine kinase inhibitors (TKIs), making them an ideal system for the preclinical evaluation of novel ALK-targeted therapies, such as "ALK kinase inhibitor-1".
These application notes provide a comprehensive guide for utilizing this compound in the H3122 cell line, including detailed experimental protocols and data presentation for key assays.
Data Presentation: Efficacy of ALK Inhibitors in H3122 Cells
The sensitivity of H3122 cells to various ALK inhibitors has been extensively documented. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for several ALK inhibitors in the parental H3122 cell line.
| ALK Inhibitor | IC50 (µM) in H3122 Cells | Reference(s) |
| Crizotinib (B193316) | 0.03 ± 0.06 | [4] |
| Crizotinib | 0.096 (normoxia) | [5][6] |
| Crizotinib | 0.32 (±0.14) | [7] |
| Crizotinib | 0.75 (hypoxia) | [5][6] |
| Ceritinib | 0.03 ± 0.03 | [4] |
| Ceritinib | 0.11 | [7] |
| Alectinib | 0.033 (normoxia) | [5][6] |
| Alectinib | 1.30 (hypoxia) | [5][6] |
| TAE684 | 0.053 | [8] |
| TAE684 | 0.25 (±0.11) | [7] |
Signaling Pathways
The EML4-ALK fusion protein promotes cancer cell survival and proliferation by activating several downstream signaling pathways. Understanding these pathways is crucial for interpreting the effects of this compound. The primary signaling cascades activated by EML4-ALK include the RAS-MAPK, PI3K/AKT, and JAK/STAT pathways.[9][10][11] Inhibition of EML4-ALK with a targeted inhibitor like "this compound" is expected to suppress these downstream signals, leading to decreased cell proliferation and increased apoptosis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. researchhub.com [researchhub.com]
- 4. ALK and IGF-1R as independent targets in crizotinib resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiple receptor tyrosine kinase activation related to ALK inhibitor resistance in lung cancer cells with ALK rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.kindai.ac.jp [med.kindai.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Efficacy of ALK Kinase Inhibitor-1 in an NCI-H2228 Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: The NCI-H2228 cell line is a human non-small cell lung cancer (NSCLC) line characterized by the presence of the EML4-ALK chromosomal rearrangement. This fusion event results in the constitutive activation of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase, a key oncogenic driver in this cancer subtype. The aberrant ALK activity promotes cell proliferation and survival through the activation of several downstream signaling cascades. Consequently, inhibiting the EML4-ALK fusion protein with targeted small molecule kinase inhibitors is a primary therapeutic strategy. This document outlines the protocols for evaluating the efficacy of a representative ALK inhibitor, referred to here as "ALK Kinase Inhibitor-1," in a preclinical NCI-H2228 subcutaneous xenograft mouse model. Ceritinib (B560025) is used as a specific example for providing representative data.
EML4-ALK Signaling Pathway
The EML4-ALK fusion protein bypasses the need for ligand-induced dimerization, leading to constitutive kinase activity.[1] This unregulated activity triggers multiple downstream pathways critical for tumor growth and survival, including the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling cascades.[2][3][4] ALK inhibitors function by competing with ATP for the binding site in the kinase domain, thereby blocking autophosphorylation and the subsequent activation of these pathways.
Experimental Protocols
NCI-H2228 Cell Culture Protocol
This protocol is for the routine maintenance and propagation of the NCI-H2228 adherent human lung adenocarcinoma cell line.
Materials:
-
NCI-H2228 cell line (e.g., ATCC CRL-5935)
-
Base Medium: RPMI-1640 Medium (e.g., ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing the RPMI-1640 base medium with 10% FBS.[3][4] Penicillin-Streptomycin can be added to a final concentration of 1% if required. Warm the medium to 37°C before use.
-
Cell Thawing: Thaw a cryopreserved vial of NCI-H2228 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 125 x g for 5-7 minutes.[3]
-
Culturing: Discard the supernatant, gently resuspend the cell pellet in 10-12 mL of complete growth medium, and transfer to a T-75 flask. Incubate at 37°C with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Rinse the cell monolayer with 5 mL of sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA solution to the flask and incubate at room temperature or 37°C until cells detach (typically 3-5 minutes).[5]
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Gently pipette to create a single-cell suspension.
-
Dispense the cell suspension into new T-75 flasks at a split ratio of 1:2 to 1:3.[3][5]
-
NCI-H2228 Subcutaneous Xenograft Model Protocol
This protocol describes the establishment of tumors in immunodeficient mice for in vivo efficacy studies.
Materials:
-
NCI-H2228 cells, prepared as a single-cell suspension
-
Female athymic nude or SCID beige mice, 4-6 weeks old
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS or serum-free medium
-
1 mL syringes with 27-gauge needles
-
Digital calipers
Procedure:
-
Cell Preparation: Harvest NCI-H2228 cells during their exponential growth phase. Perform a cell count using a hemocytometer or automated counter to determine viability and cell density. Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile, cold PBS (or serum-free medium) and Matrigel® to a final concentration of 20-50 x 10^6 cells/mL.[6] Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension (containing 2 x 10^6 to 5 x 10^6 cells) into the right flank of each mouse.[6][7]
-
Tumor Monitoring and Randomization: Monitor the mice for tumor formation. Begin measuring tumor volumes 2-3 times per week using digital calipers once tumors are palpable. The tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
Study Initiation: When the mean tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control (vehicle) groups (n=8-10 mice per group).[2][7]
ALK Inhibitor Formulation and Administration Protocol
This protocol provides a general guideline for preparing and administering an oral ALK inhibitor.
Materials:
-
This compound (e.g., Ceritinib)
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) or as specified for the compound)
-
Oral gavage needles
-
Balance, weigh boats, spatulas
-
Vortex mixer and/or sonicator
Procedure:
-
Formulation: Calculate the required amount of ALK inhibitor based on the dose, number of animals, and dosing volume. Prepare the formulation by suspending the powdered inhibitor in the appropriate vehicle. Ensure a homogenous suspension through vortexing or sonication. Prepare fresh daily or as stability data permits.
-
Administration: Administer the formulated inhibitor or vehicle to the mice via oral gavage. A typical dosing schedule is once daily (QD).[2] Doses from published studies include Crizotinib at 100 mg/kg and Ceritinib at 25 or 50 mg/kg.[2]
-
Monitoring: Continue to monitor tumor volume and mouse body weight 2-3 times weekly throughout the study to assess efficacy and toxicity.[7]
-
Endpoint: The study can be terminated when tumors in the control group reach a pre-determined maximum size, or after a fixed duration (e.g., 14-21 days).[2] At the endpoint, tumors can be excised for pharmacodynamic (e.g., Western blot for p-ALK) or histological analysis.
Experimental Workflow
The overall workflow for an in vivo efficacy study involves several sequential stages, from initial cell culture to final data analysis.
Results and Data Presentation
Treatment of NCI-H2228 xenografts with an effective ALK inhibitor is expected to result in significant tumor growth inhibition (TGI) or tumor regression compared to the vehicle-treated control group. The data below is representative of results obtained from preclinical studies with potent ALK inhibitors.
Table 1: In Vitro Potency of ALK Inhibitors in ALK-Rearranged NSCLC Cell Lines
| Cell Line | Compound | IC50 / GI50 (nmol/L) | Citation |
| NCI-H2228 | Crizotinib | ~311 (IC50) | [8] |
| NCI-H2228 | Ceritinib | ~30 (GI50) | [2] |
| H3122 | Crizotinib | ~100 (GI50) | [2] |
| H3122 | Ceritinib | ~20 (GI50) | [2] |
IC50: Half maximal inhibitory concentration; GI50: Half maximal growth inhibition. Values are approximate based on published data.
Table 2: Representative In Vivo Efficacy of ALK Inhibitor-1 (Ceritinib) in a Xenograft Model
This table summarizes representative efficacy data for the ALK inhibitor Ceritinib. While the specific xenograft model for this data was Ba/F3 (EML4-ALK-WT), the results are indicative of the expected efficacy in an ALK-driven model like NCI-H2228.[1]
| Treatment Group | Dose (mg/kg, Oral) | Schedule | Mean Tumor Volume Change | Tumor Growth Inhibition (TGI) % | Citation |
| Vehicle Control | - | QD | Growth | 0% | [1] |
| Ceritinib | 50 | QD | Regression | 84.9% | [1] |
| PD-L1 Inhibitor | - | - | Growth | 20.0% | [1] |
| Ceritinib + PD-L1 Inhibitor | 50 | QD | Regression | 91.9% | [1] |
TGI is calculated relative to the vehicle control group at the end of the study.
Conclusion
The NCI-H2228 xenograft model is a robust and clinically relevant tool for the preclinical evaluation of ALK kinase inhibitors. The protocols outlined in this document provide a comprehensive framework for assessing the in vivo efficacy of novel therapeutic agents targeting the EML4-ALK oncogene. Careful execution of these methods, from cell culture to data analysis, is critical for generating reliable data to inform further drug development. The significant tumor growth inhibition observed with compounds like Ceritinib underscores the utility of this model in identifying potent ALK-targeted therapies.
References
- 1. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. bcrj.org.br [bcrj.org.br]
- 4. 2.1. Culture of adenocarcinoma cell lines [bio-protocol.org]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. YAP1 mediates survival of ALK-rearranged lung cancer cells treated with alectinib via pro-apoptotic protein regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALK Kinase Inhibitor in In Vivo Mouse Studies
DISCLAIMER: These application notes and protocols are for research purposes only. "ALK kinase inhibitor-1" is not a widely recognized specific agent. The following information is based on the well-characterized, first-generation ALK inhibitor, Crizotinib (B193316), as a representative example. Researchers should consult relevant literature and institutional guidelines before designing and conducting any in vivo experiments.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In certain cancers, such as non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma, the ALK gene can undergo rearrangements, mutations, or amplification, leading to the production of an abnormal and constitutively active ALK protein.[1][2] This aberrant ALK activity drives uncontrolled cell proliferation and survival by activating downstream signaling pathways, including RAS-MAPK, PI3K-AKT, and JAK-STAT.[3][4][5]
ALK inhibitors are a class of targeted therapies that block the kinase activity of the ALK protein.[1] By binding to the ATP-binding site of the ALK kinase domain, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of tumor cell growth and induction of apoptosis.[1][4] Crizotinib is a first-generation, orally bioavailable small-molecule inhibitor of ALK, as well as c-Met and ROS1 tyrosine kinases.[2][6] It has demonstrated significant anti-tumor activity in preclinical mouse models and is approved for the treatment of ALK-positive NSCLC.[2][7]
These notes provide an overview of the typical dosages and experimental protocols for using an ALK kinase inhibitor, exemplified by Crizotinib, in in vivo mouse studies for cancer research.
Data Presentation: In Vivo Dosages of Crizotinib in Mouse Models
The following table summarizes various dosages of Crizotinib used in mouse xenograft studies. The selection of a specific dose will depend on the tumor model, the research question, and the tolerability in the specific mouse strain.
| Dosage | Administration Route | Frequency | Mouse Model | Key Findings | Reference |
| 25 mg/kg | Oral gavage | Once daily | ALK-positive lung cancer xenograft | Reduced tumor growth by 59% compared to control. Non-toxic at this dose. | [8] |
| 50 mg/kg | Oral gavage | 6 times a week for 33 days | PANC-1 pancreatic cancer xenograft | Significantly suppressed tumor volume. No significant change in body weight. | [4] |
| 100 mg/kg/day | Oral administration | Once daily for 15 days | Murine models of ALCL | Resulted in complete tumor regression. | [9] |
| 200 mg/kg | Oral administration | Single dose | EML4-ALK-driven Ba/F3 models | Used for PK/PD analysis. | [8] |
| 25, 50, 100, 200 mg/kg | Oral administration | Once daily for 17 days | NCI-H3122 cell line xenograft | Dose-dependent tumor growth inhibition. | [7] |
| 25 mg/kg | Oral administration | 5 times/week for 28 days | Drug-resistant KBV20C tumor xenograft | Markedly inhibited tumor growth. | [10] |
Experimental Protocols
Protocol 1: Preparation of Crizotinib for Oral Gavage
This protocol describes the preparation of a Crizotinib suspension for oral administration to mice.
Materials:
-
Crizotinib powder
-
0.5% (w/v) Carboxymethyl cellulose (B213188) sodium (CMC-Na) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles)
-
Syringes
Procedure:
-
Calculate the required amount of Crizotinib based on the desired concentration and the total volume needed for the study cohort.
-
Weigh the Crizotinib powder accurately and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 0.5% CMC-Na solution to the tube to achieve the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Vortex the mixture vigorously for 5-10 minutes to form a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion.
-
Visually inspect the suspension to ensure there are no large aggregates.
-
Prepare fresh daily before administration to ensure stability and sterility.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the antitumor efficacy of an ALK inhibitor in a subcutaneous xenograft mouse model.
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude, NOD-SCID) are typically used for xenograft studies.
Procedure:
-
Cell Culture and Implantation:
-
Culture human cancer cells harboring an ALK rearrangement (e.g., NCI-H3122 for NSCLC) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.[4]
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = 0.5 × length × (width)^2.[4]
-
Once the tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).[4]
-
-
Drug Administration:
-
Administer the prepared Crizotinib suspension to the treatment group via oral gavage at the desired dose and schedule (e.g., 50 mg/kg, once daily).
-
Administer the vehicle (e.g., 0.5% CMC-Na) to the control group using the same volume and schedule.
-
-
Monitoring and Data Collection:
-
Continue to measure tumor volumes and body weights every 2-3 days throughout the study.[4]
-
Monitor the mice for any signs of toxicity or adverse effects.
-
At the end of the study (e.g., based on tumor size in the control group or a predetermined time point), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess target engagement and downstream effects.
-
Mandatory Visualizations
ALK Signaling Pathway
Caption: ALK signaling pathway and mechanism of Crizotinib inhibition.
Experimental Workflow for In Vivo Mouse Study
References
- 1. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancernetwork.com [cancernetwork.com]
- 7. pmda.go.jp [pmda.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Safety, tolerability and pharmacokinetics of crizotinib in combination with cytotoxic chemotherapy for pediatric patients with refractory solid tumors or anaplastic large-cell lymphoma (ALCL): A Children’s Oncology Group phase 1 consortium study (ADVL1212) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-Dose Crizotinib, a Tyrosine Kinase Inhibitor, Highly and Specifically Sensitizes P-Glycoprotein-Overexpressing Chemoresistant Cancer Cells Through Induction of Late Apoptosis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-ALK Inhibition by Western Blot Following "ALK Kinase Inhibitor-1" Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[1][2] The kinase activity of ALK leads to its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT, RAS/RAF/MEK, and JAK/STAT pathways.[1][2][3]
ALK inhibitors are a class of targeted therapies that function by competing with ATP for the binding pocket of the ALK kinase domain, thereby preventing its autophosphorylation and downstream signaling.[1][4] "ALK kinase inhibitor-1" is an investigational compound designed to inhibit ALK kinase activity.[5]
This document provides a detailed protocol for assessing the efficacy of "this compound" by measuring the levels of phosphorylated ALK (p-ALK) in cultured cells using Western blotting. This technique allows for the sensitive detection and semi-quantitative analysis of changes in protein phosphorylation, providing a direct measure of the inhibitor's on-target activity.[6][7][8][9]
ALK Signaling Pathway
The following diagram illustrates the central role of ALK in activating downstream pro-survival and proliferative signaling pathways. "this compound" is designed to block the initial autophosphorylation of ALK, thereby inhibiting these downstream signals.
Caption: ALK Signaling and Inhibition.
Experimental Protocol
This protocol outlines the steps for treating cells with "this compound", preparing cell lysates, and performing a Western blot to detect p-ALK.
Materials and Reagents
-
Cell Culture: ALK-positive cancer cell line (e.g., H3122, Sup-M2)
-
"this compound"
-
Lysis Buffer: Phospho-protein extraction buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[10][11][12][13][14]
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE Gels
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[11]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Stripping Buffer (for reprobing):
Experimental Workflow
The overall workflow for this experiment is depicted below.
Caption: Western Blot Workflow for p-ALK.
Step-by-Step Protocol
-
Cell Treatment:
-
Seed an appropriate number of ALK-positive cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of "this compound" for a predetermined time (e.g., 2, 6, 12, or 24 hours).[20] Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[8]
-
-
SDS-PAGE and Western Transfer:
-
Normalize the protein concentration for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.[21]
-
Transfer the separated proteins from the gel to a PVDF membrane.[21]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Incubate the membrane with the primary antibody against p-ALK (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using a digital imaging system. Ensure the signal is within the linear range for accurate quantification.[6][22]
-
-
Stripping and Reprobing (Optional but Recommended):
-
To normalize the p-ALK signal to the total ALK protein and a loading control, the membrane can be stripped and reprobed.[18][23][24][25]
-
Wash the membrane in TBST after p-ALK detection.
-
Incubate the membrane in stripping buffer (mild or harsh, depending on antibody affinity) for 15-30 minutes.[18][25]
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again and probe with the primary antibody for total ALK.
-
Repeat the detection steps.
-
The membrane can be stripped and reprobed a second time for a loading control like β-actin or GAPDH.
-
-
Data Analysis and Quantification:
-
Quantify the band intensities for p-ALK, total ALK, and the loading control using densitometry software (e.g., ImageJ).[7]
-
Normalize the p-ALK signal to the total ALK signal to account for any changes in total ALK protein expression.
-
Further normalize this ratio to the loading control to correct for any loading inaccuracies.[8][9]
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
| Treatment Group | p-ALK Intensity | Total ALK Intensity | Loading Control Intensity | Normalized p-ALK / Total ALK | Fold Change vs. Control |
| Vehicle Control | 1.0 | ||||
| Inhibitor-1 (Conc. 1) | |||||
| Inhibitor-1 (Conc. 2) | |||||
| Inhibitor-1 (Conc. 3) |
-
p-ALK, Total ALK, and Loading Control Intensity: Raw densitometry values.
-
Normalized p-ALK / Total ALK: (p-ALK Intensity / Total ALK Intensity) / Loading Control Intensity.
-
Fold Change vs. Control: Normalized p-ALK / Total ALK for the treatment group divided by the Normalized p-ALK / Total ALK for the vehicle control.
Conclusion
This protocol provides a robust framework for evaluating the efficacy of "this compound" by measuring its impact on ALK phosphorylation. Careful execution of these steps, particularly the use of appropriate buffers and controls, will ensure the generation of reliable and reproducible data. The quantitative analysis of p-ALK levels serves as a direct indicator of the inhibitor's on-target activity and is a critical step in the preclinical assessment of novel ALK-targeted therapies.
References
- 1. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Novel covalent modification of human anaplastic lymphoma kinase (ALK) and potentiation of crizotinib-mediated inhibition of ALK activity by BNP7787 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Western Blot Band Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Guide to western blot quantification | Abcam [abcam.com]
- 9. bio-rad.com [bio-rad.com]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. inventbiotech.com [inventbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 15. Phospho-ALK (Tyr1604) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Phospho-ALK (Tyr1278) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Phospho-ALK (Tyr1586) Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Stripping Protocol: Membrane Stripping for Reprobing | Bio-Techne [bio-techne.com]
- 19. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 23. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 24. blog.addgene.org [blog.addgene.org]
- 25. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Cell Viability Assay with "ALK Kinase Inhibitor-1"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Aberrant ALK activity, often resulting from chromosomal rearrangements, mutations, or amplification, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[2][3] Constitutive activation of ALK leads to the dysregulation of several downstream signaling pathways, primarily the RAS-ERK, JAK-STAT, and PI3K-Akt pathways, which are critical for cell proliferation, survival, and differentiation.[4][5][6]
"ALK kinase inhibitor-1" is a potent and specific inhibitor of ALK, targeting the ATP-binding pocket of the kinase domain to block its autophosphorylation and subsequent activation of downstream signaling cascades. This targeted inhibition makes it a valuable tool for cancer research and a promising candidate for therapeutic development. Assessing the efficacy of such inhibitors is paramount, and a fundamental method for this is the cell viability assay. These assays measure the proportion of live, healthy cells in a population after exposure to a compound, providing a quantitative measure of its cytotoxic or cytostatic effects.
This document provides detailed application notes and protocols for performing a cell viability assay using "this compound," specifically focusing on the EML4-ALK fusion protein, a common ALK variant in NSCLC.
Signaling Pathway
The ALK signaling pathway is a complex network that, when constitutively activated by mutations or fusion events, promotes tumorigenesis. "this compound" functions by blocking this pathway at its origin.
References
- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Crizotinib-Resistant Mutants of EML4-ALK Identified Through an Accelerated Mutagenesis Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Apoptosis Assay Protocol for ALK Kinase Inhibitors: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for assessing apoptosis induced by Anaplastic Lymphoma Kinase (ALK) inhibitors in cancer cell lines. The methodologies detailed herein are crucial for the preclinical evaluation of novel ALK-targeting therapeutic agents.
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a significant role in the development and function of the nervous system.[1] In certain cancers, such as non-small cell lung cancer (NSCLC), the ALK gene can undergo mutations or fusions, leading to the production of an abnormal ALK protein that drives uncontrolled cell growth and proliferation.[1][2] ALK inhibitors are a class of targeted therapies that block the activity of this aberrant ALK protein, thereby halting cancer cell growth and inducing programmed cell death, or apoptosis.[1][2] This targeted approach minimizes damage to healthy cells, often resulting in fewer side effects compared to traditional chemotherapy.[1]
This document outlines key assays to quantify the apoptotic effects of a representative ALK kinase inhibitor, here referred to as "ALK Kinase Inhibitor-1," which serves as a model for this class of drugs. The protocols provided include cell viability assays, direct apoptosis measurement by flow cytometry, and confirmation of apoptotic pathways through western blotting.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | ALK Status | Treatment Duration (hours) | IC50 (nM) |
| H3122 | EML4-ALK Fusion | 72 | Value |
| NB-1 | ALK Amplified | 72 | Value |
| A549 | ALK-Negative | 72 | Value |
Note: IC50 values are to be determined experimentally. This table serves as a template.
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (nM) | Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| H3122 | e.g., 100 | 48 | Value | Value |
| H3122 | e.g., 500 | 48 | Value | Value |
| A549 | e.g., 500 | 48 | Value | Value |
Note: Percentages are to be determined by flow cytometry. This table is a template.
Table 3: Western Blot Analysis of Apoptosis Markers
| Cell Line | Treatment | Cleaved PARP (Fold Change) | Cleaved Caspase-3 (Fold Change) | p-ALK (Fold Change) | p-AKT (Fold Change) |
| H3122 | Vehicle | 1.0 | 1.0 | 1.0 | 1.0 |
| H3122 | ALK Inhibitor-1 | Value | Value | Value | Value |
| A549 | ALK Inhibitor-1 | Value | Value | Value | Value |
Note: Fold changes are relative to the vehicle control and normalized to a loading control (e.g., β-Actin). This table is a template.
Experimental Protocols
Cell Viability Assay (CCK-8 or MTT)
This assay determines the concentration of the ALK inhibitor required to inhibit cell growth by 50% (IC50).
Materials:
-
ALK-positive (e.g., H3122, NB-19) and ALK-negative (e.g., A549) cancer cell lines[3][4]
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight.[3]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[4]
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[3]
-
Measure the absorbance at 450 nm for CCK-8 or 490 nm for MTT using a microplate reader.[3][5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay by Annexin V-FITC/PI Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing early and late apoptosis.[3][6]
Materials:
-
ALK-positive and ALK-negative cancer cell lines
-
6-well plates
-
This compound
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.[3]
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 24-48 hours).[5]
-
Harvest both adherent and floating cells and wash them with cold PBS.[3]
-
Resuspend the cells in 1X binding buffer provided in the kit.[3]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[3]
-
Incubate the cells in the dark for 15 minutes at room temperature.[3]
-
Analyze the stained cells by flow cytometry within one hour.[3]
Western Blot Analysis
This technique is used to detect the expression levels of key proteins involved in the ALK signaling and apoptosis pathways.
Materials:
-
ALK-positive and ALK-negative cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[3]
-
BCA protein assay kit[3]
-
SDS-PAGE gels and PVDF membranes[3]
-
Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-cleaved PARP, anti-PARP, anti-cleaved Caspase-3, anti-Caspase-3, anti-p-Akt, anti-Akt, anti-β-Actin)[3]
-
HRP-conjugated secondary antibodies[3]
-
Chemiluminescent substrate and imaging system[3]
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[3]
-
Treat cells with the desired concentration of this compound for the specified time.[3]
-
Lyse the cells and determine the protein concentration using a BCA assay.[3]
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[3]
-
Transfer the proteins to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies overnight at 4°C.[3]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Use β-Actin as a loading control.[3]
Visualizations
The following diagrams illustrate the ALK signaling pathway, the experimental workflow for the apoptosis assay, and the logical relationship of expected outcomes.
References
- 1. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 2. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-crizotinib induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes: Utilizing ALK Kinase Inhibitor-1 for Stable Cell Line Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Aberrant ALK activity, resulting from genetic mutations, amplifications, or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma.[2] ALK kinase inhibitors are a class of targeted therapies that effectively block the catalytic activity of the ALK protein, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation and survival.[1][3]
"ALK kinase inhibitor-1" is a representative first-generation ALK inhibitor, with Crizotinib being a prominent example of this class. These inhibitors function by competing with ATP for the binding pocket of the ALK kinase domain, which deactivates the protein.[1] This targeted inhibition makes ALK inhibitors valuable tools in both therapeutic applications and in basic research for the study of ALK-dependent signaling pathways.
One innovative application of ALK inhibitors in a research setting is for the generation of stable cell lines. This can be achieved by designing expression vectors that confer resistance to a specific ALK inhibitor. Such a system allows for the selection and maintenance of a homogenous population of cells stably expressing a gene of interest. This approach is particularly useful for studying the effects of a specific gene in the context of ALK signaling or for developing novel cell-based assays for drug screening.
Mechanism of Action of ALK Kinase Inhibitors
ALK activation, either through ligand binding or oncogenic fusion, leads to the activation of several downstream signaling cascades. These include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, all of which are critical for cell growth, proliferation, and survival.[3][4] ALK kinase inhibitors, by blocking the kinase activity of ALK, prevent the phosphorylation and activation of these downstream effectors. This leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.
Data Presentation: Efficacy of ALK Kinase Inhibitors in Cancer Cell Lines
The following tables summarize the inhibitory effects of representative ALK kinase inhibitors on the proliferation and viability of various cancer cell lines.
Table 1: IC50 Values of Crizotinib (a representative this compound) in Human Cancer Cell Lines
| Cell Line | Cancer Type | ALK Status | IC50 (nM) | Reference |
| H3122 | NSCLC | EML4-ALK Fusion | 96 | [5] |
| H2228 | NSCLC | EML4-ALK Fusion | 311.26 | [4] |
| Karpas299 | Anaplastic Large Cell Lymphoma | NPM-ALK Fusion | Value not specified in abstract | [6] |
| NB39-nu | Neuroblastoma | ALK Amplified | <1000 | [2] |
| NB1 | Neuroblastoma | ALK Amplified | <1000 | [2] |
| SH-SY5Y | Neuroblastoma | ALK Mutated | <1000 | [2] |
Table 2: Effects of Crizotinib on Cell Viability and Proliferation
| Cell Line | Cancer Type | Concentration | Effect | Assay | Reference |
| H2228 | NSCLC | 320 nM | 50.43% inhibition of proliferation | MTT | [4][7] |
| T24 | Bladder Cancer | 11.24 µM (IC50) | Inhibition of cell viability | CCK-8 | [8] |
| T24R2 | Bladder Cancer | 5.75 µM (IC50) | Inhibition of cell viability | CCK-8 | [8] |
| COA109 | Neuroendocrine Tumor | 2.24 µM (IC50) | Inhibition of proliferation | CellTiter 96 | [9] |
| COA109 | Neuroendocrine Tumor | 4.87 µM (LD50) | Decrease in viability | alamarBlue | [9] |
Signaling Pathways and Experimental Workflows
ALK Signaling Pathway
Caption: ALK signaling pathway and point of inhibition.
Experimental Workflow for Stable Cell Line Generation
Caption: Workflow for generating a stable cell line.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)
This protocol is essential to determine the minimum concentration of the ALK inhibitor required to kill non-resistant host cells.
Materials:
-
Host cell line
-
Complete cell culture medium
-
This compound (e.g., Crizotinib)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed the host cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested range is from 10 nM to 50 µM. Include a vehicle-only control.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for 7-10 days, replacing the medium with freshly prepared inhibitor-containing medium every 2-3 days.
-
Monitor the cells daily for signs of cytotoxicity.
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
The optimal concentration for selection is the lowest concentration that results in complete cell death.
Protocol 2: Generation of a Stable Cell Line using this compound Selection
This protocol outlines the steps for transfecting cells with a vector conferring resistance to the ALK inhibitor and selecting for stably transfected cells.
Materials:
-
Host cell line
-
Expression vector containing the gene of interest and an ALK inhibitor resistance gene (e.g., a mutated, insensitive ALK variant)
-
Transfection reagent
-
Complete cell culture medium
-
This compound at the predetermined optimal concentration
-
Cloning cylinders or a fluorescence-activated cell sorter (FACS)
Procedure:
-
On the day before transfection, seed the host cells in 6-well plates so that they are 70-80% confluent on the day of transfection.
-
Transfect the cells with the expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
48 hours post-transfection, passage the cells into larger culture flasks or plates at a low density in complete culture medium containing the optimal concentration of this compound.
-
Continue to culture the cells in the selection medium, replacing the medium every 2-3 days.
-
After 2-3 weeks, distinct colonies of resistant cells should be visible.
-
Isolate individual colonies using cloning cylinders or by using FACS to sort for single cells.
-
Expand each clonal population in the presence of the selection medium.
-
Validate the expression of the gene of interest in each clonal line by qPCR, Western blot, or other appropriate methods.
-
Cryopreserve validated stable cell lines for long-term storage.
References
- 1. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 2. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Detection of ALK Fusions in Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection of Anaplastic Lymphoma Kinase (ALK) protein expression by immunohistochemistry (IHC) in formalin-fixed, paraffin-embedded (FFPE) tissue specimens. Accurate detection of ALK gene rearrangements is crucial for identifying patients who may benefit from targeted therapies.
Introduction
Chromosomal rearrangements involving the ALK gene lead to the expression of fusion proteins that act as oncogenic drivers in various cancers, most notably non-small cell lung cancer (NSCLC).[1] Immunohistochemistry has emerged as a reliable and cost-effective method for identifying these ALK fusion proteins.[2][3] The presence of ALK protein, as detected by IHC, is highly correlated with the presence of ALK gene rearrangements identified by fluorescence in situ hybridization (FISH) and next-generation sequencing (NGS).[3][4]
This document outlines the principles of ALK IHC, provides detailed experimental protocols, presents comparative data for different detection methodologies and antibody clones, and includes a diagram of the ALK signaling pathway.
Comparative Analysis of ALK Fusion Detection Methods
Immunohistochemistry is often used as a screening tool for ALK rearrangements, with other methods like FISH and NGS used for confirmation. The choice of methodology can depend on factors such as turnaround time, cost, and the specific clinical or research question.
| Method | Sensitivity | Specificity | Concordance with FISH | Concordance with NGS | Key Advantages | Key Disadvantages |
| IHC (D5F3 clone) | High (90-100%) | High (95-100%) | ~76-97% | ~85-87% | Rapid, cost-effective, widely available. | Interpretation can be subjective; potential for false positives/negatives. |
| FISH | Moderate | High | - | ~66% | Considered a gold standard for detecting gene rearrangements. | Higher cost, longer turnaround time, interpretation can be challenging. |
| NGS (RNA-based) | High (87.5%) | High | ~66% | - | Can detect novel fusion partners, provides comprehensive genomic information. | Highest cost, complex workflow and data analysis. |
Comparison of ALK IHC Antibody Clones
The selection of the primary antibody is critical for the successful detection of ALK protein. Several clones are available, with the D5F3 clone being a component of an FDA-approved companion diagnostic test.
| Antibody Clone | Sensitivity | Specificity | Key Characteristics |
| D5F3 | High | High | Rabbit monoclonal antibody; used in the FDA-approved VENTANA ALK (D5F3) CDx Assay. Often shows stronger and more consistent staining. |
| 5A4 | Moderate to High | High | Mouse monoclonal antibody; generally shows good performance but may be less sensitive than D5F3 in some cases. |
| ALK1 | Low to Moderate | High | Mouse monoclonal antibody; primarily used for lymphoma and may lack sensitivity for the lower expression levels in NSCLC. |
ALK Signaling Pathway
The ALK fusion protein leads to constitutive activation of its tyrosine kinase domain, which in turn activates several downstream signaling pathways, promoting cell proliferation, survival, and migration.
Caption: Overview of the major signaling pathways activated by ALK fusion proteins.
Experimental Workflow for ALK IHC
The following diagram illustrates the general workflow for performing ALK immunohistochemistry on FFPE tissue sections.
Caption: Standard workflow for ALK immunohistochemistry.
Detailed Experimental Protocol: ALK IHC using D5F3 Antibody
This protocol is a general guideline for the manual and automated immunohistochemical staining of ALK protein in FFPE tissues using the D5F3 rabbit monoclonal antibody. It is recommended to use a validated kit such as the VENTANA ALK (D5F3) CDx Assay for clinical applications.[5]
1. Specimen Preparation
-
Cut FFPE tissue sections at 4-5 μm thickness and mount on positively charged slides.[6]
-
Dry the slides, for example, at 37°C for 24 hours or at 60°C for 1 hour.[7]
2. Deparaffinization and Rehydration
-
Immerse slides in xylene (or a xylene substitute) two times for 5-10 minutes each.
-
Rehydrate the sections by sequential immersion in graded alcohols:
-
100% ethanol (B145695), two times for 3-5 minutes each.
-
95% ethanol for 3-5 minutes.
-
70% ethanol for 3-5 minutes.
-
-
Rinse in distilled water for 5 minutes.
3. Antigen Retrieval
-
This step is crucial for unmasking the antigenic epitope. Heat-Induced Epitope Retrieval (HIER) is recommended.[8]
-
Use a validated antigen retrieval solution, such as a Tris-EDTA buffer (pH 9.0).[8]
-
Preheat the retrieval solution to 95-99°C in a water bath, steamer, or pressure cooker.[7][9]
-
Immerse the slides in the preheated solution and incubate for 20-40 minutes.[7][9]
-
Allow the slides to cool down in the retrieval solution at room temperature for at least 20 minutes.[7][9]
-
Rinse the slides with a wash buffer (e.g., PBS or TBS).
4. Staining Procedure
-
Peroxidase Blocking: Incubate the sections with a hydrogen peroxide-based blocking solution for 5-10 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.
-
Primary Antibody Incubation: Apply the ALK (D5F3) rabbit monoclonal primary antibody, diluted according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature in a humidified chamber.[7]
-
Rinse thoroughly with wash buffer (e.g., 3 changes of 3-5 minutes each).[7]
-
Detection System: Apply a polymer-based detection system (e.g., HRP-polymer anti-rabbit IgG). Incubate according to the manufacturer's instructions (typically 30 minutes).
-
Rinse thoroughly with wash buffer.
-
Signal Amplification (if using an amplification kit): For enhanced sensitivity, an amplification step may be included, as is the case with the VENTANA OptiView Amplification Kit.[6][10] Follow the manufacturer's protocol.
-
Chromogen Application: Apply the chromogen solution (e.g., DAB - 3,3'-Diaminobenzidine). Incubate for 5-10 minutes, or until the desired brown staining intensity is observed.[7]
-
Rinse with distilled water to stop the reaction.
5. Counterstaining, Dehydration, and Mounting
-
Counterstain the sections with hematoxylin (B73222) for 1-2 minutes.[7]
-
"Blue" the hematoxylin by rinsing in running tap water or an appropriate bluing reagent.
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%).
-
Clear the sections in xylene (or a substitute).
-
Coverslip the slides using a permanent mounting medium.[7]
6. Quality Control
-
A positive tissue control (e.g., a known ALK-positive NSCLC case or appendix tissue where ganglion cells stain positive) and a negative control (omitting the primary antibody or using a negative control rabbit IgG) should be included in each staining run.[6][11]
Interpretation of Staining Results
The interpretation of ALK IHC should be performed by a trained pathologist.
-
Positive Staining: Strong, granular cytoplasmic staining in tumor cells.[6] Any intensity of specific staining is generally considered positive, though some scoring systems differentiate between weak, moderate, and strong staining. The VENTANA ALK (D5F3) CDx Assay uses a binary scoring system (positive or negative).[6]
-
Negative Staining: Complete absence of staining or weak, non-specific background staining in tumor cells.[6]
-
Staining Pattern: The staining is typically cytoplasmic. Some normal cells, such as neurons, may also show positivity and can serve as an internal positive control.
It is important to be aware of potential pitfalls, such as staining in macrophages or necrotic areas, which should not be interpreted as positive.[4] Cases with focal or heterogeneous staining should be interpreted with caution and may require confirmation with a molecular method.[10]
References
- 1. A novel automated IHC staining system for quality control application in ALK immunohistochemistry testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. ALK (D5F3) CDx: an immunohistochemistry assay to identify ALK-positive NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An International Interpretation Study Using the ALK IHC Antibody D5F3 and a Sensitive Detection Kit Demonstrates High Concordance between ALK IHC and ALK FISH and between Evaluators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. diagnostics.roche.com [diagnostics.roche.com]
- 7. nichireibiosciences.com [nichireibiosciences.com]
- 8. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 9. gentaurpdf.com [gentaurpdf.com]
- 10. Revisiting ALK (D5F3) immunohistochemistry: Insights into focal staining and neuroendocrine differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research SOP: SOP FOR PROCEDURE OF ALK D5F3 IMMUNOHISTOCHEMISTRY STAINING OF TISSUE SECTIONS [researchsop.com]
Application Notes and Protocols for Fluorescence In Situ Hybridization (FISH) in Detecting ALK Rearrangement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Chromosomal rearrangements involving the ALK gene, located at chromosome 2p23, can lead to the creation of oncogenic fusion proteins.[2] These fusion proteins result in constitutive activation of the ALK kinase domain, driving key signaling pathways that promote cell proliferation, survival, and migration.[2] Such rearrangements are found in a subset of various cancers, most notably in 3-7% of non-small cell lung cancers (NSCLC), where the most common fusion partner is Echinoderm Microtubule-associated protein-Like 4 (EML4).[3][4]
The detection of ALK rearrangements is critical for identifying patients who may benefit from targeted therapies with ALK tyrosine kinase inhibitors (TKIs), such as crizotinib.[3][5] Fluorescence in situ hybridization (FISH) using break-apart probes is considered the "gold standard" and is an FDA-approved companion diagnostic test for this purpose.[3][4][6] This document provides a detailed overview of the ALK signaling pathway, the principles of the FISH assay, a comprehensive experimental protocol, and data interpretation guidelines.
ALK Signaling Pathway
Upon oncogenic fusion, the ALK kinase domain becomes constitutively active, leading to the autophosphorylation of tyrosine residues. This triggers a cascade of downstream signaling pathways critical for tumorigenesis. The primary pathways activated include:
-
RAS/MAPK/ERK Pathway: Promotes cell proliferation and growth.[1]
-
PI3K/AKT Pathway: Mediates cell survival and inhibits apoptosis.[2][7]
-
JAK/STAT Pathway: Crucial for survival mechanisms and cell-cycle progression.[2][7][8]
-
PLCγ Pathway: Contributes to cell growth and transformation.[7][8]
These interconnected pathways collectively drive the malignant phenotype in ALK-rearranged cancers.[7]
Caption: Diagram of ALK oncogenic signaling pathways.
Principle of the ALK Break-Apart FISH Assay
The most common method for detecting ALK rearrangements is a break-apart FISH assay. This technique utilizes two differently colored fluorescent probes that bind to the ALK gene on chromosome 2p23.
-
A 5' probe (typically labeled in green) binds to the 5' (centromeric) side of the ALK gene's breakpoint region.[9][10]
-
A 3' probe (typically labeled in orange or red) binds to the 3' (telomeric) side of the breakpoint region.[9][10]
In a normal, non-rearranged cell, the two probes bind in close proximity, resulting in overlapping signals that appear as a single fused (yellow or orange/green) signal. When a chromosomal rearrangement disrupts the ALK gene, the 5' and 3' ends are separated. This separation is visualized as distinct, separate green and orange/red signals.
Application Notes
-
Specimen Type: Formalin-fixed, paraffin-embedded (FFPE) tissue is the standard and preferred specimen type.[11][12] Cytology specimens, such as fine-needle aspirates and cell blocks, are also acceptable if properly processed.[12][13]
-
Fixation: Use 10% neutral buffered formalin for 6 to 48 hours.[12] Improper fixation (<6 hours or >72 hours) or the use of other fixatives can lead to degraded nucleic acids and assay failure.[11]
-
Sectioning: Tissue sections should be 4-5 microns thick and placed on positively charged slides to ensure cell adherence.[11][14]
-
Storage: FFPE blocks and slides should be stored at room temperature.[15]
Analysis is performed by counting signals in a minimum of 50-100 non-overlapping tumor cell nuclei.[12] The interpretation is based on the patterns of the fluorescent signals.
| Table 1: Interpretation of ALK FISH Signal Patterns | |
| Signal Pattern | Interpretation |
| Two Fused Signals (2F) | Normal/Negative for rearrangement. The orange and green signals are co-localized.[12] |
| One Orange, One Green, One Fused (1O1G1F) | Positive for rearrangement. This "split signal" pattern indicates one normal ALK allele and one rearranged allele.[10] |
| One Orange, One Fused (1O1F) | Positive for rearrangement. This pattern, often called "5' deletion," indicates a break-apart with the loss of the 5' green signal.[10][16] |
| Signal Amplification | Increased copy number of the ALK gene. This is often an incidental finding and its clinical significance can vary.[17] |
The FDA-approved Vysis ALK Break-Apart FISH Probe Kit is the standard for clinical diagnosis.[3][4] A two-step analysis approach is commonly employed to categorize results.[3][17]
| Table 2: Scoring Criteria for ALK Rearrangement (Based on Vysis Assay) | |
| Initial Analysis (50 Nuclei Scored) | Result Category |
| < 10% of cells are positive (<5 cells) | Negative [3][17] |
| > 50% of cells are positive (>25 cells) | Positive [3][17] |
| 10% to 50% of cells are positive (5-25 cells) | Equivocal [3][17] |
| Follow-up for Equivocal Result (Additional 50 Nuclei Scored) | Final Result |
| < 15% of total cells are positive | Negative [10][18] |
| ≥ 15% of total cells are positive | Positive [10][18] |
A positive cell is defined as one exhibiting a split signal (separate orange and green signals by at least two signal diameters) or a single orange signal without a corresponding green signal.[12]
Quantitative Data Summary
While FISH is the gold standard, other methods like immunohistochemistry (IHC) and next-generation sequencing (NGS) are also used.[6][19] Concordance between methods is generally high but discrepancies can occur.
| Table 3: Comparison of ALK Testing Methodologies | |||
| Method | Principle | Advantages | Disadvantages |
| FISH | Detects gene rearrangement at the DNA level.[20] | Gold standard, high sensitivity and specificity.[12] | Requires expertise, costly, signal fading, interpretation can be subjective.[19][21] |
| IHC | Detects ALK fusion protein expression.[20] | Cost-effective, rapid, widely available, good for screening.[19] | Can have false negatives/positives; variable antibody performance.[22] |
| NGS | Sequences DNA or RNA to identify fusion transcripts.[21] | Can detect multiple biomarkers simultaneously, identifies specific fusion partners.[17][21] | Higher cost, longer turnaround time, requires high-quality nucleic acid.[23] |
| RT-PCR | Detects specific fusion transcripts at the RNA level.[3] | Highly sensitive and specific for known fusion variants.[3] | May miss rare or novel fusion partners.[10] |
Studies have shown concordance between ALK FISH and IHC to be approximately 95-100% when using modern, validated IHC assays.[3] However, cases with discordant results should be investigated further, potentially with an NGS-based method.[17]
Detailed Experimental Protocol for ALK FISH on FFPE Tissue
This protocol provides a general workflow. Specific timings and reagent concentrations should be optimized based on the commercial kit manufacturer's instructions (e.g., Vysis ALK Break-Apart FISH Probe Kit).[4]
Caption: A step-by-step workflow for ALK FISH on FFPE tissue.
6.1. Reagents and Equipment
-
Reagents: Vysis ALK Break-Apart FISH Probe Kit, Paraffin Pretreatment Kit, Xylene, 100%, 85%, 70% Ethanol (B145695), Purified Water, DAPI counterstain, Rubber cement.
-
Equipment: Water bath, Hybridizer/Thermobrite system, Humidity chamber, Fluorescence microscope with appropriate filters (DAPI, SpectrumGreen, SpectrumOrange), 60x or 100x oil immersion objective, Coplin jars.
6.2. Protocol Steps
-
Slide Preparation (Day 1):
-
Bake FFPE slides at 60°C for 2-4 hours to adhere tissue.
-
Deparaffinize slides by immersing in xylene (2 changes, 5 minutes each).
-
Rehydrate through a series of ethanol washes: 100% (2 changes, 5 minutes each), 85% (5 minutes), 70% (5 minutes).
-
Wash in purified water for 5 minutes.
-
-
Pretreatment (Day 1):
-
Immerse slides in pretreatment solution in a water bath at 80°C for 30-60 minutes.
-
Wash slides in purified water for 3 minutes.
-
Incubate slides in protease solution at 37°C for 10-30 minutes. Protease time is critical and must be optimized for tissue type.
-
Wash slides in PBS or wash buffer for 5 minutes.
-
Dehydrate slides through an ethanol series (70%, 85%, 100%) for 1 minute each. Air dry completely.
-
-
Denaturation and Hybridization (Day 1):
-
Warm the ALK probe to room temperature. Apply 10 µL of the probe mixture to the target area on the slide.
-
Place a coverslip over the probe, avoiding air bubbles. Seal the edges with rubber cement.
-
Place slides in a hybridizer. Denature the probe and target DNA simultaneously at 73°C for 5 minutes.
-
Transfer slides to a humidified chamber and hybridize at 37°C overnight (16-24 hours).
-
-
Post-Hybridization Washes (Day 2):
-
Carefully remove the rubber cement and coverslip.
-
Immerse slides in a post-hybridization wash buffer (e.g., 2x SSC/0.3% NP-40) at 73°C for 2-5 minutes.
-
Wash briefly in purified water or PBS at room temperature.
-
Dehydrate again through an ethanol series (70%, 85%, 100%) for 1 minute each. Air dry in the dark.
-
-
Counterstaining and Analysis (Day 2):
-
Apply DAPI counterstain to the target area and apply a new coverslip.
-
Visualize using a fluorescence microscope equipped with DAPI, orange, and green filters.
-
Identify the tumor region at low magnification and switch to a high-power (60x-100x) oil objective for scoring.[24]
-
Score at least 50 non-overlapping, intact interphase nuclei with clear boundaries, following the criteria in Table 2.[24]
-
Troubleshooting
| Table 4: Common FISH Troubleshooting | ||
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No/Weak Signals | Improper fixation; Incomplete denaturation; Probe degradation; Incorrect filter sets.[25] | Optimize fixation time; Verify denaturation temperature and time; Check probe expiration and storage; Use correct microscope filters.[25] |
| High Background/Non-specific Staining | Incomplete washing; Over-digestion with protease; Autofluorescent material in tissue. | Increase stringency and duration of post-hybridization washes; Optimize protease digestion time; Use background-reducing agents if necessary. |
| Poor Nuclear Morphology | Over-digestion with protease; Harsh pretreatment conditions.[24] | Reduce protease incubation time or concentration; Optimize pretreatment temperature and duration.[25] |
| Diffuse/Fuzzy Signals | Incomplete denaturation; Suboptimal hybridization temperature; Old/degraded probe.[24] | Ensure denaturation temperature is reached; Verify hybridizer temperature; Use a new lot of probe. |
Conclusion
Fluorescence in situ hybridization for ALK gene rearrangement is an essential diagnostic tool in the era of personalized medicine for NSCLC and other malignancies.[4] Its accurate execution and interpretation are paramount for identifying patients who can benefit from targeted ALK inhibitor therapies.[13] While FISH remains the gold standard, it is often used within a broader diagnostic algorithm that may include IHC as a screening tool and NGS for complex or discordant cases.[17][22] A thorough understanding of the assay's principles, a meticulously executed protocol, and strict adherence to established scoring criteria are critical for providing reliable and clinically actionable results.
References
- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects [mdpi.com]
- 4. The analysis of ALK gene rearrangement by fluorescence in situ hybridization in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. healgen.com [healgen.com]
- 10. ALK FISH patterns and the detection of ALK fusions by next generation sequencing in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncology.labcorp.com [oncology.labcorp.com]
- 12. Guideline Recommendations for Testing of ALK Gene Rearrangement in Lung Cancer: A Proposal of the Korean Cardiopulmonary Pathology Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. saintfrancis.com [saintfrancis.com]
- 14. Test Details - ALK FISH [knightdxlabs.ohsu.edu]
- 15. ALK Rearrangement for NSCLC by FISH | MLabs [mlabs.umich.edu]
- 16. Clinical Implications of Variant ALK FISH Rearrangement Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. logan.testcatalog.org [logan.testcatalog.org]
- 19. ALK-Testing in non-small cell lung cancer (NSCLC): Immunohistochemistry (IHC) and/or fluorescence in-situ Hybridisation (FISH)?: Statement of the Germany Society for Pathology (DGP) and the Working Group Thoracic Oncology (AIO) of the German Cancer Society e.V. (Stellungnahme der Deutschen Gesellschaft für Pathologie und der AG Thorakale Onkologie der Arbeitsgemeinschaft Onkologie/Deutsche Krebsgesellschaft e.V.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lung.org [lung.org]
- 21. Comprehensive NGS profiling to enable detection of ALK gene rearrangements and MET amplifications in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Combined Use of ALK Immunohistochemistry and FISH for Optimal Detection of ALK- Rearranged Lung Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. molecular.abbott [molecular.abbott]
- 25. creative-bioarray.com [creative-bioarray.com]
Next-Generation Sequencing for the Identification of ALK Fusions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) gene rearrangements are critical oncogenic drivers in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The formation of a fusion gene, most commonly with Echinoderm Microtubule-associated protein-Like 4 (EML4), results in a constitutively active ALK tyrosine kinase, which drives tumor cell proliferation and survival.[1][2] The identification of these fusions is paramount for guiding targeted therapy with ALK inhibitors. Next-Generation Sequencing (NGS) has emerged as a powerful tool for the comprehensive detection of ALK fusions, offering significant advantages over traditional methods like Fluorescence In Situ Hybridization (FISH) and Immunohistochemistry (IHC).
This document provides detailed application notes and protocols for the use of NGS in identifying ALK fusions, aimed at researchers, scientists, and drug development professionals.
Comparison of ALK Fusion Detection Methodologies
NGS offers high sensitivity and specificity for detecting ALK fusions and can identify both known and novel fusion partners. RNA-based NGS is particularly advantageous as it directly interrogates the expressed fusion transcripts.[3][4] The following table summarizes the performance of various methods for ALK fusion detection.
| Method | Sensitivity | Specificity | Advantages | Disadvantages |
| FISH | Gold Standard (historically) | High | Widely established | Labor-intensive, subjective interpretation, cannot identify fusion partner |
| IHC | High (with validated antibodies) | High | Cost-effective, rapid turnaround | Can produce false-positive/negative results, does not identify fusion partner |
| RT-PCR | High (for known fusions) | High | Rapid, sensitive | Cannot detect novel fusion partners |
| DNA-based NGS | Good | High | Can identify fusion partners and genomic breakpoints | May miss fusions with complex rearrangements or in introns |
| RNA-based NGS | Very High | Very High | Directly detects expressed fusion transcripts, identifies known and novel partners, provides variant information | RNA quality can be a limiting factor, especially in FFPE tissues |
| Capture-based NGS (cfDNA) | 54.2% - 64.7% | 100% | Non-invasive (liquid biopsy) | Lower sensitivity compared to tissue-based assays |
ALK Signaling Pathway
The ALK fusion protein leads to the constitutive activation of its tyrosine kinase domain, triggering downstream signaling cascades that promote cell growth, proliferation, and survival. The primary pathways activated include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Understanding these pathways is crucial for the development of targeted therapies.
Caption: ALK fusion protein signaling pathways.
Experimental Workflow for ALK Fusion Detection by NGS
A typical NGS workflow for ALK fusion detection involves sample preparation, library construction, sequencing, and data analysis. The choice between DNA-based and RNA-based approaches will influence the specifics of the protocol. RNA-based sequencing is generally preferred for its ability to directly detect expressed fusion transcripts.
Caption: General NGS workflow for ALK fusion detection.
Experimental Protocols
Below are generalized protocols for amplicon-based and hybrid capture-based RNA sequencing for ALK fusion detection. These should be adapted based on the specific commercial kit and sequencer used.
Protocol 1: Amplicon-Based RNA-Seq for ALK Fusion Detection (e.g., Ion AmpliSeq™ RNA Fusion Lung Cancer Research Panel)
This protocol is designed for the targeted amplification of known fusion transcripts.
1. RNA Extraction from FFPE Tissue:
-
Use a commercially available kit optimized for RNA extraction from FFPE samples (e.g., Qiagen RNeasy FFPE Kit).
-
Follow the manufacturer's instructions, including the deparaffinization and proteinase K digestion steps.
-
Elute the RNA in nuclease-free water.
2. RNA Quantification and Quality Control:
-
Quantify the RNA concentration using a fluorometric method (e.g., Qubit).
-
Assess RNA quality using a microfluidics-based system (e.g., Agilent Bioanalyzer or TapeStation). A minimum RNA integrity number (RIN) is often recommended, but protocols are available for degraded FFPE samples. A minimum of 10 ng of total RNA is typically required.[5][6]
3. Reverse Transcription:
-
Synthesize cDNA from the total RNA using a reverse transcriptase enzyme. Follow the kit's instructions for reaction setup and thermal cycling.
4. Target Amplification and Library Preparation:
-
Use the Ion AmpliSeq™ RNA Fusion Lung Cancer Research Panel primer pool to amplify the target fusion transcripts from the cDNA.[5][7]
-
This involves a multiplex PCR reaction.
-
Following amplification, ligate adapters containing barcodes to the amplicons.
-
Purify the library to remove unincorporated primers and adapters.
5. Library Quantification and Sequencing:
-
Quantify the final library concentration.
-
Pool barcoded libraries for multiplex sequencing on an Ion Torrent sequencer (e.g., Ion PGM™ or Ion S5™ System).
Protocol 2: Hybrid Capture-Based RNA-Seq for ALK Fusion Detection (e.g., Archer® FusionPlex® Assay)
This protocol allows for the detection of both known and novel fusion partners.
1. & 2. RNA Extraction and QC:
-
Follow the same procedures as in Protocol 1.
3. cDNA Synthesis and End Repair:
-
Perform first-strand cDNA synthesis from the RNA.
-
Synthesize the second strand to create double-stranded cDNA.
-
Perform end-repair and A-tailing of the ds-cDNA fragments.
4. Adapter Ligation:
-
Ligate sequencing adapters containing molecular barcodes to the prepared cDNA fragments.[8]
5. Target Enrichment (Hybrid Capture):
-
Use a set of biotinylated probes (baits) that are specific to the exons of the ALK gene and other genes of interest.
-
Hybridize the probe set to the adapter-ligated library.
-
Use streptavidin-coated magnetic beads to capture the probe-library hybrids.
-
Wash the beads to remove non-target fragments.
6. Library Amplification and Sequencing:
-
Amplify the captured library fragments via PCR.
-
Quantify the final library.
-
Sequence the library on an Illumina platform (e.g., MiSeq, NextSeq, or NovaSeq).
Bioinformatics Workflow for ALK Fusion Detection
The following is a generalized bioinformatics pipeline for identifying ALK fusions from RNA-seq data.
1. Raw Data Quality Control:
-
Use tools like FastQC to assess the quality of the raw sequencing reads (FASTQ files).
-
Trim low-quality bases and remove adapter sequences using tools like Trimmomatic or fastp.
2. Alignment to a Reference Genome:
-
Align the processed reads to a human reference genome (e.g., GRCh38/hg38).
-
A splice-aware aligner such as STAR (Spliced Transcripts Alignment to a Reference) is recommended for RNA-seq data.[9][10]
3. Fusion Calling:
-
Use a specialized fusion-finding algorithm to identify chimeric reads that span the breakpoint of a fusion gene.
-
STAR-Fusion is a widely used tool that leverages the chimeric output from the STAR aligner to accurately detect fusion transcripts.[9][10][11]
-
Other tools include Arriba, FusionCatcher, and SOAPfuse.
4. Filtering and Annotation:
-
Filter the initial list of candidate fusions to remove artifacts and false positives. This may involve filtering based on the number of supporting reads (spanning and junction reads), and removing fusions involving paralogous genes or those known to be common artifacts.
-
Annotate the final list of fusions with information such as the specific gene partners, breakpoint locations, and whether the fusion is in-frame.
Common ALK Fusion Partners
While EML4 is the most common fusion partner for ALK in NSCLC, numerous other partners have been identified.[1][12] NGS-based approaches are crucial for detecting these less common but clinically actionable fusions.
| Fusion Partner | Frequency in ALK+ NSCLC |
| EML4 | ~85% |
| KIF5B | ~2-3% |
| TFG | ~1-2% |
| KCL1 | ~1% |
| HIP1 | <1% |
| STRN | <1% |
| Other rare partners | <1% each |
Frequencies are approximate and can vary between studies.
Conclusion
Next-Generation Sequencing provides a comprehensive and sensitive approach for the detection of ALK fusions, which is essential for guiding targeted therapy in patients with ALK-rearranged cancers. Both amplicon-based and hybrid capture-based NGS methods have proven effective, with RNA-based sequencing being particularly powerful for its ability to directly identify expressed fusion transcripts and discover novel fusion partners. The implementation of robust experimental and bioinformatics workflows is critical for the accurate and reliable identification of these clinically significant genomic alterations.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tempus.com [tempus.com]
- 4. ALK fusion detection by RNA next-generation sequencing (NGS) compared to DNA in a large, real-world non-small cell lung cancer (NSCLC) dataset - Tempus [tempus.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Chapter 9 Fusion | Tutorial of RNA-seq tumor immunity analysis [liulab-dfci.github.io]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
Application Notes and Protocols: CRISPR/Cas9 Screens with ALK Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Dysregulation of ALK signaling, often through chromosomal rearrangements, amplifications, or mutations, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), neuroblastoma, and anaplastic large cell lymphoma.[2][3] The development of ALK kinase inhibitors has significantly improved outcomes for patients with ALK-driven malignancies.[4] However, the emergence of drug resistance remains a major clinical challenge.[5]
CRISPR/Cas9 technology has emerged as a powerful tool for functional genomic screening, enabling the systematic identification of genes that modulate drug sensitivity and resistance.[6][7] By creating a population of cells with single-gene knockouts, researchers can identify which genetic perturbations lead to resistance or sensitivity to a specific drug, such as an ALK kinase inhibitor.[7] This information is invaluable for understanding resistance mechanisms, identifying novel drug targets for combination therapies, and developing strategies to overcome resistance.[6]
These application notes provide a comprehensive overview and detailed protocols for utilizing a genome-wide CRISPR/Cas9 knockout screen to identify genes that, when lost, confer resistance to "ALK kinase inhibitor-1," a representative anaplastic lymphoma kinase inhibitor.
Signaling Pathways and Experimental Logic
The core principle of this experimental approach is to leverage the power of CRISPR/Cas9 to systematically knock out every gene in a cancer cell line that is sensitive to an ALK kinase inhibitor. This population of knockout cells is then treated with the inhibitor. Cells that have a knockout of a gene essential for the drug's efficacy will survive and proliferate, while cells with knockouts of non-essential genes will be killed by the drug. By sequencing the guide RNAs (gRNAs) present in the surviving cell population, we can identify the genes whose loss confers resistance.
ALK Signaling Pathway
ALK activation, often through fusion with a partner protein like EML4 in NSCLC, leads to the constitutive activation of its kinase domain.[8] This triggers a cascade of downstream signaling pathways that promote cell proliferation, survival, and migration. The primary pathways activated by ALK include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways.[9][10] ALK kinase inhibitors work by binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its activity and inhibiting these downstream oncogenic signals.[5]
ALK Signaling Pathway and Inhibition.
Experimental Workflow
The overall workflow for a pooled CRISPR/Cas9 knockout screen to identify resistance genes to an ALK kinase inhibitor involves several key steps, from cell line selection to data analysis and validation.
CRISPR/Cas9 Screen Workflow.
Detailed Protocols
This protocol outlines a pooled, genome-wide CRISPR/Cas9 knockout screen to identify genes that confer resistance to "this compound".
Cell Line Preparation and Characterization
1.1. Cell Line Selection : Choose a cancer cell line known to be dependent on ALK signaling and sensitive to ALK inhibitors (e.g., H3122 or STE-1 for EML4-ALK NSCLC, or a neuroblastoma line with an activating ALK mutation).
1.2. Generation of Cas9-Expressing Stable Cell Line :
- Transduce the selected cell line with a lentiviral vector expressing Cas9 nuclease.
- Select for successfully transduced cells using an appropriate antibiotic (e.g., blasticidin).
- Validate Cas9 expression and activity using a functional assay (e.g., GFP knockout).
1.3. This compound IC50 Determination :
- Perform a dose-response curve for "this compound" in the Cas9-expressing cell line to determine the half-maximal inhibitory concentration (IC50). This will inform the concentration to be used in the screen.
CRISPR/Cas9 Library Transduction
2.1. Library Selection : Use a genome-wide human CRISPR knockout library (e.g., GeCKO v2, Brunello, or TKOv3).
2.2. Lentivirus Production : Package the pooled sgRNA library into lentiviral particles.
2.3. Transduction :
- Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive only a single sgRNA.
- A sufficient number of cells should be transduced to maintain a representation of at least 200-500 cells per sgRNA in the library.
2.4. Antibiotic Selection :
- Select for transduced cells using puromycin. The concentration and duration of selection should be optimized for the specific cell line.
Drug Selection Screen
3.1. Cell Plating :
- After puromycin selection, plate the cells into two groups: a control group (treated with DMSO) and a treatment group.
- Maintain a representation of at least 200-500 cells per sgRNA.
3.2. Drug Treatment :
- Treat the treatment group with "this compound" at a concentration that results in significant cell death (e.g., 5-10 times the IC50).
- Treat the control group with the vehicle (DMSO).
3.3. Cell Culture and Maintenance :
- Culture the cells for 14-21 days, maintaining the drug selection in the treatment group.
- Passage the cells as needed, ensuring that the cell number does not drop below the recommended representation per sgRNA.
3.4. Cell Harvesting :
- At the end of the screen, harvest the surviving cells from both the control and treatment groups.
Data Analysis
4.1. Genomic DNA Extraction : Extract high-quality genomic DNA from the harvested cells.
4.2. sgRNA Amplification and Sequencing :
- Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol.
- Perform high-throughput sequencing of the amplified sgRNA libraries.
4.3. Data Processing and Hit Identification :
- Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
- Calculate the log-fold change of sgRNA abundance in the treated versus control samples.
- Use statistical methods like MAGeCK or drugZ to identify significantly enriched sgRNAs and the corresponding genes in the treated population.
Data Presentation
The results of a CRISPR/Cas9 screen are typically presented as a list of "hit" genes that are significantly enriched or depleted under drug selection. This data can be summarized in tables for clarity and further analysis.
Table 1: Illustrative Top Candidate Genes Conferring Resistance to this compound
| Gene Symbol | Description | Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| NF1 | Neurofibromin 1 | 5.8 | 1.2e-8 | 3.5e-7 |
| PTPN11 | Protein Tyrosine Phosphatase Non-Receptor Type 11 | 4.5 | 3.4e-7 | 6.2e-6 |
| MET | MET Proto-Oncogene, Receptor Tyrosine Kinase | 4.2 | 8.1e-7 | 1.1e-5 |
| EGFR | Epidermal Growth Factor Receptor | 3.9 | 2.5e-6 | 2.8e-5 |
| KRAS | KRAS Proto-Oncogene, GTPase | 3.5 | 7.8e-6 | 7.1e-5 |
| PIM1 | Pim-1 Proto-Oncogene, Serine/Threonine Kinase | 3.2 | 1.5e-5 | 1.2e-4 |
Note: The data presented in this table is illustrative and intended to represent typical results from a CRISPR screen for drug resistance.
Table 2: Illustrative Top Candidate Genes Whose Loss Sensitizes Cells to this compound (Negative Selection)
| Gene Symbol | Description | Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| KEAP1 | Kelch Like ECH Associated Protein 1 | -4.2 | 2.1e-7 | 5.5e-6 |
| CUL3 | Cullin 3 | -3.8 | 5.6e-7 | 8.9e-6 |
| MCL1 | MCL1 Apoptosis Regulator, BCL2 Family Member | -3.5 | 9.2e-7 | 1.3e-5 |
| YAP1 | Yes Associated Protein 1 | -3.1 | 3.4e-6 | 3.8e-5 |
| BCL2L1 | BCL2 Like 1 | -2.9 | 8.1e-6 | 7.9e-5 |
Note: The data presented in this table is illustrative and represents potential findings from a negative selection screen.
Validation of Candidate Genes
Following the primary screen, it is crucial to validate the top candidate genes to confirm their role in mediating resistance to the ALK kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo engineering of oncogenic chromosomal rearrangements with the CRISPR/Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrated CRISPR screening and drug profiling identifies combination opportunities for EGFR, ALK, and BRAF/MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of crizotinib in ALK fusion variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. In vivo engineering of oncogenic chromosomal rearrangements with the CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALK CRISPR Screens (Homo sapiens) | BioGRID ORCS [orcs.thebiogrid.org]
Application Notes: Utilizing ALK Kinase Inhibitor-1 in Patient-Derived Organoids for Preclinical Cancer Research
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In several types of cancer, such as non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma, the ALK gene undergoes chromosomal rearrangements, resulting in fusion proteins with constitutive kinase activity.[1][2][3] This aberrant ALK signaling drives tumor cell proliferation, survival, and metastasis by activating downstream pathways including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[4][5] Consequently, ALK has emerged as a key therapeutic target in these malignancies.[3][4]
ALK inhibitors are a class of targeted therapies that function by blocking the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream oncogenic signaling.[6][7][8] While several generations of ALK inhibitors, such as crizotinib (B193316), ceritinib, and lorlatinib, have shown significant clinical efficacy, the development of therapeutic resistance remains a major challenge.[6][7]
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that are grown from a patient's own tumor tissue.[9][10] These "mini-tumors" recapitulate the genetic and phenotypic heterogeneity of the original tumor, making them a highly predictive preclinical model for assessing drug sensitivity and resistance.[9][10][11][12] The use of PDOs allows for the screening of various drugs, including novel compounds like "ALK kinase inhibitor-1," to personalize cancer treatment strategies.[9][11][13]
This document provides a detailed protocol for the application of "this compound" in patient-derived organoid models to evaluate its therapeutic potential and to identify predictive biomarkers of response.
ALK Signaling Pathway and Inhibition
The ALK receptor tyrosine kinase, when activated by fusion events, dimerizes and autophosphorylates, creating docking sites for various adaptor proteins. This triggers a cascade of downstream signaling pathways critical for cancer cell survival and proliferation. "this compound" is designed to interfere with this process at its origin.
Figure 1: Simplified ALK signaling pathway and the point of inhibition by this compound.
Quantitative Data Presentation
The following table presents example data from a study on patient-derived organoids with different ALK fusions, demonstrating how to structure results from drug sensitivity screening. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of a compound.
| Organoid Line | ALK Fusion Partner | ALK Inhibitor | IC50 (µM) | Reference |
| PDO-1 | LRRTM4 | Crizotinib | 0.71 | [9] |
| PDO-1 | LRRTM4 | Ceritinib | 0.87 | [9] |
| PDO-1 | LRRTM4 | Brigatinib | 0.96 | [9] |
| Positive Control | EML4 | Crizotinib | <0.50 | [9] |
| Negative Control | Non-ALK Fusion | Crizotinib | >50 | [9] |
Experimental Protocols
A standardized workflow is crucial for reproducible drug sensitivity testing in PDOs.[13] The following protocol outlines the key steps from organoid culture to data analysis.
Figure 2: Experimental workflow for testing this compound in patient-derived organoids.
Protocol 1: High-Throughput Drug Screening in Patient-Derived Organoids
This protocol details the methodology for testing the efficacy of "this compound" on PDOs in a high-throughput format.
Materials:
-
Established patient-derived organoid cultures
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Organoid Culture Medium (specific to the tissue of origin)
-
96-well flat-bottom plates, tissue culture-treated
-
This compound (stock solution in DMSO)
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
-
Reagent for assessing cell viability (e.g., CellTiter-Glo® 3D Cell Viability Assay)
-
Phosphate-buffered saline (PBS), sterile
-
TrypLE™ Express Enzyme
-
Multichannel pipette and plate reader (luminometer)
Methodology:
-
Organoid Culture Expansion:
-
Preparation of Organoid Fragments:
-
Aspirate the medium from the organoid culture plate.
-
Add ice-cold cell recovery solution to depolymerize the Matrigel dome. Incubate on ice for 30-60 minutes.
-
Collect the organoid suspension and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the pellet in TrypLE™ to dissociate the organoids into smaller fragments. Incubate at 37°C for 5-10 minutes, monitoring dissociation under a microscope.
-
Neutralize the enzyme with culture medium and centrifuge again at 200 x g for 5 minutes.
-
-
Seeding Organoids in 96-Well Plates:
-
Resuspend the organoid pellet in the required volume of cold Matrigel. The density should be optimized to yield a robust assay signal.
-
Using a pre-chilled pipette tip, dispense 10-20 µL of the organoid-Matrigel suspension into the center of each well of a pre-warmed 96-well plate.[14]
-
Incubate the plate at 37°C for 20-30 minutes to solidify the Matrigel domes.
-
Gently add 100 µL of pre-warmed organoid culture medium to each well. Culture for 2-3 days to allow organoids to reform.
-
-
Drug Treatment:
-
Prepare a serial dilution of "this compound" in organoid culture medium. A typical concentration range might be from 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug dose.
-
Carefully remove the medium from each well.
-
Add 100 µL of the medium containing the appropriate drug concentration (or vehicle control) to each well. It is recommended to test each concentration in triplicate.
-
-
Viability Assessment:
-
Incubate the plate at 37°C for 72 to 120 hours. The incubation time should be optimized based on the organoid growth rate.
-
After incubation, assess cell viability using a luminescent-based assay like CellTiter-Glo® 3D, which measures ATP levels.
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in the well (e.g., 100 µL).
-
Mix the contents on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the drug-treated wells to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the dose-response curve and calculate the IC50 value.
-
The combination of patient-derived organoid technology with targeted therapies like "this compound" provides a powerful platform for translational cancer research. This approach allows for the preclinical evaluation of drug efficacy in a system that closely mimics the patient's tumor, facilitating the development of more effective and personalized treatment strategies for ALK-driven cancers. The protocols and guidelines presented here offer a framework for researchers to investigate the potential of novel ALK inhibitors.
References
- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 7. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 9. Adjuvant crizotinib treatment selected by patient-derived organoids in a patient with stage IIIA adenocarcinoma with novel LRRTM4-ALK fusion: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adjuvant crizotinib treatment selected by patient-derived organoids in a patient with stage IIIA adenocarcinoma with novel LRRTM4-ALK fusion: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest with ALK Kinase Inhibitor-1
For Research Use Only.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma.[1][2] Aberrant ALK signaling promotes unchecked cell proliferation and survival by activating downstream pathways such as PI3K/AKT, RAS/ERK, and JAK/STAT.[1][2][3] Small molecule ALK kinase inhibitors are a class of targeted therapies designed to block the kinase activity of ALK, thereby inhibiting these pro-proliferative signals.[2][4]
A key mechanism by which ALK inhibitors suppress tumor growth is the induction of cell cycle arrest, primarily at the G1 phase.[5] This application note provides a detailed protocol for the analysis of cell cycle arrest induced by "ALK Kinase Inhibitor-1" using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action
"this compound" is a potent and selective inhibitor of ALK tyrosine kinase. By binding to the ATP-binding pocket of the ALK protein, it blocks its autophosphorylation and the subsequent activation of downstream signaling cascades.[2][4][6] The inhibition of pathways like PI3K/AKT and RAS/ERK disrupts the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), leading to a halt in cell cycle progression, predominantly at the G1/S checkpoint.[5] This prevents cancer cells from entering the DNA synthesis (S) phase, thereby curtailing their proliferation.
Data Presentation
The following table summarizes the quantitative data on cell cycle distribution in neuroblastoma cell lines (NB39-nu and NB1) following treatment with ALK inhibitors. The data is based on flow cytometric analysis after 48 hours of treatment.
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| NB39-nu | Control (DMSO) | 55.2% | 34.1% | 10.7% |
| Crizotinib (1 µM) | 75.8% | 15.3% | 8.9% | |
| Alectinib (1 µM) | 78.2% | 12.5% | 9.3% | |
| NB1 | Control (DMSO) | 58.9% | 30.7% | 10.4% |
| Crizotinib (1 µM) | 79.1% | 11.2% | 9.7% | |
| Alectinib (1 µM) | 82.3% | 8.5% | 9.2% |
Data is derived from a study by Izumi et al. and presented for illustrative purposes.[5]
Experimental Protocols
This section provides a detailed methodology for analyzing cell cycle arrest induced by "this compound" using flow cytometry.
Materials
-
"this compound"
-
Cancer cell line expressing activated ALK (e.g., NB39-nu, NB1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes (5 mL, polystyrene or polypropylene)
-
Flow cytometer
Protocol
1. Cell Seeding and Treatment: a. Seed ALK-positive cancer cells in 6-well plates at a density that allows for exponential growth during the experiment. b. Culture the cells for 24 hours to allow for attachment and recovery. c. Treat the cells with the desired concentrations of "this compound" or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 hours).
2. Cell Harvesting: a. Aspirate the culture medium from the wells. b. Wash the cells once with ice-cold PBS. c. Add trypsin-EDTA to detach the cells. d. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube. e. Centrifuge the cells at 300 x g for 5 minutes. f. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
3. Cell Fixation: a. Transfer the cell suspension to a flow cytometry tube. b. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[7][8][9] c. Incubate the cells on ice or at -20°C for at least 30 minutes.[7][9] Cells can be stored in ethanol at -20°C for several weeks.[8][10]
4. Propidium Iodide Staining: a. Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet the cells.[9] b. Carefully decant the ethanol. c. Wash the cell pellet twice with PBS.[7][9] d. Resuspend the cell pellet in 500 µL of PI staining solution.[7] e. Add 5 µL of RNase A solution to the cell suspension to degrade RNA and ensure specific staining of DNA.[7] f. Incubate the cells at room temperature for 15-30 minutes in the dark.[7][8]
5. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use a low flow rate to ensure accurate data acquisition. c. Collect data for at least 10,000 events per sample. d. Gate on single cells using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and a PI-Area vs. PI-Width plot to exclude doublets. e. Generate a histogram of PI fluorescence intensity (linear scale) to visualize the cell cycle distribution (G0/G1, S, and G2/M phases). f. Use cell cycle analysis software to quantify the percentage of cells in each phase.
Visualizations
Signaling Pathway
References
- 1. ALK Inhibitors-Induced M Phase Delay Contributes to the Suppression of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. vet.cornell.edu [vet.cornell.edu]
Troubleshooting & Optimization
Technical Support Center: ALK Kinase Inhibitor Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to first-generation ALK kinase inhibitors, such as Crizotinib.
Frequently Asked Questions (FAQs)
Q1: My ALK-positive cancer cell line is showing reduced sensitivity to our first-generation ALK inhibitor. What are the common causes?
A1: Reduced sensitivity, or resistance, to first-generation ALK inhibitors in ALK-positive cancer cell lines is primarily caused by two main mechanisms:
-
Secondary Mutations in the ALK Kinase Domain: These mutations can interfere with the inhibitor's ability to bind to the ALK protein. The most frequently observed mutations include L1196M (the "gatekeeper" mutation) and G1269A.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating other signaling pathways that promote cell survival and proliferation, rendering the inhibition of ALK ineffective. Common bypass pathways include the activation of EGFR, c-MET, and MAPK/ERK signaling.
Q2: How can I determine if resistance in my cell line is due to a secondary ALK mutation or a bypass pathway?
A2: A systematic approach is recommended to differentiate between these resistance mechanisms.
-
Sequence the ALK Kinase Domain: Perform Sanger sequencing or Next-Generation Sequencing (NGS) on the resistant cell line to identify potential mutations within the ALK kinase domain.
-
Assess Phosphorylation of Bypass Pathway Proteins: Use techniques like Western blotting or phospho-RTK arrays to check the activation status of key proteins in known bypass pathways (e.g., phospho-EGFR, phospho-MET, phospho-ERK). An increase in phosphorylation of these proteins compared to the sensitive parent cell line suggests the activation of a bypass pathway.
Q3: We've identified the L1196M mutation in our resistant cell line. What are our next steps?
A3: The L1196M mutation is a common resistance mechanism to first-generation ALK inhibitors. The recommended next step is to test the efficacy of next-generation ALK inhibitors, such as Alectinib, Brigatinib, or Lorlatinib, which are designed to be effective against many of these mutations. You can perform a dose-response experiment to determine the IC50 of these next-generation inhibitors on your resistant cell line.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Solution: Ensure a consistent cell seeding density across all wells and experiments. Perform cell counting using a hemocytometer or an automated cell counter before seeding.
-
-
Possible Cause 2: Inhibitor Degradation. The ALK inhibitor may be unstable under your experimental conditions.
-
Solution: Prepare fresh inhibitor dilutions for each experiment from a frozen stock. Minimize the exposure of the inhibitor to light and high temperatures.
-
-
Possible Cause 3: Assay Incubation Time. The incubation time may not be optimal for observing the full effect of the inhibitor.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your cell line and inhibitor combination.
-
Problem 2: No detectable change in ALK phosphorylation after inhibitor treatment in a resistant cell line.
-
Possible Cause 1: Ineffective Inhibitor Concentration. The concentration of the inhibitor may be too low to inhibit the mutated ALK kinase effectively.
-
Solution: Increase the concentration of the first-generation inhibitor or switch to a more potent next-generation inhibitor known to be effective against the specific mutation.
-
-
Possible Cause 2: Antibody Quality. The antibody used for Western blotting may not be specific or sensitive enough to detect changes in ALK phosphorylation.
-
Solution: Use a well-validated antibody for phospho-ALK. Include positive and negative controls to ensure antibody performance.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values for ALK Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | ALK Status | Inhibitor | IC50 (nM) | Reference |
| H3122 | EML4-ALK (v1) | Crizotinib | 30 | |
| H3122-CR1 | EML4-ALK with L1196M | Crizotinib | >1000 | |
| H3122-CR1 | EML4-ALK with L1196M | Alectinib | 50 | |
| H3122-CR2 | EML4-ALK with G1269A | Crizotinib | 800 | |
| H3122-CR2 | EML4-ALK with G1269A | Alectinib | 60 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the ALK inhibitor for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blotting for ALK Phosphorylation
-
Cell Lysis: Lyse inhibitor-treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ALK (Tyr1604) and total ALK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Visualizations
Caption: ALK signaling and bypass pathway activation.
Caption: Experimental workflow for investigating ALK inhibitor resistance.
Technical Support Center: Overcoming Acquired Resistance to ALK Kinase Inhibitor-1
Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome acquired resistance to ALK Kinase Inhibitor-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound (e.g., Crizotinib)?
A1: Acquired resistance to first-generation ALK inhibitors like crizotinib (B193316) can be broadly categorized into two main types:
-
On-target mechanisms: These involve genetic alterations within the ALK gene itself. The most common on-target mechanisms are:
-
Secondary mutations in the ALK kinase domain that interfere with drug binding. Notable examples include L1196M (the "gatekeeper" mutation), G1269A, and G1202R.[1][2] These mutations can cause steric hindrance, preventing the inhibitor from fitting into the ATP-binding pocket.[1]
-
ALK gene amplification , where cancer cells produce an excess of the ALK fusion protein, thereby overwhelming the inhibitor.[3][4][5]
-
-
Off-target mechanisms: These involve the activation of alternative signaling pathways that bypass the need for ALK signaling to drive tumor cell proliferation and survival.[3][6] Common bypass pathways include:
-
Epidermal Growth Factor Receptor (EGFR) signaling pathway activation.[2][7][8][9]
-
MET proto-oncogene, receptor tyrosine kinase (MET) amplification and signaling.[6][10][11]
-
Activation of the RAS-RAF-MEK-ERK (MAPK) pathway through mutations in genes like KRAS.[4][6][12][13]
-
Activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway.[3][7][9][14]
-
Q2: My ALK-positive cell line is showing reduced sensitivity to this compound in my cell viability assays. What could be the cause?
A2: Reduced sensitivity can stem from several factors. Here's a troubleshooting guide:
-
Verify Cell Line Integrity:
-
Authentication: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling to rule out misidentification or cross-contamination.
-
Passage Number: Use low-passage cells for your experiments, as prolonged culturing can lead to genetic drift and altered drug sensitivity.
-
-
Check Drug Potency:
-
Storage: Ensure your ALK inhibitor is stored correctly (e.g., at -20°C, protected from light) to prevent degradation.
-
Preparation: Prepare fresh drug dilutions for each experiment from a validated stock solution.
-
-
Investigate Acquired Resistance: If your cells have been cultured for an extended period with the inhibitor, they may have developed acquired resistance. Proceed to the troubleshooting guides for investigating resistance mechanisms.
Q3: How do I choose the next-generation ALK inhibitor for a specific resistance mutation?
A3: The choice of a next-generation ALK inhibitor depends on its efficacy against the specific ALK resistance mutation. For example, second-generation inhibitors like ceritinib (B560025) and alectinib (B1194254) are effective against many crizotinib-resistant mutations such as L1196M and G1269A.[2] However, the G1202R mutation often confers resistance to second-generation inhibitors.[2][6][15] The third-generation inhibitor, lorlatinib (B560019), was specifically designed to overcome a broad range of resistance mutations, including G1202R.[2] Refer to the data on inhibitor sensitivities (see Table 1) to make an informed decision.
Troubleshooting Guides
Problem 1: My cell line has developed resistance to this compound. How do I determine the mechanism of resistance?
This workflow will guide you through the process of identifying the resistance mechanism in your cell line.
Problem 2: Western blot shows reactivation of downstream signaling (p-ERK, p-AKT) despite continued ALK inhibition.
This pattern strongly suggests the development of resistance through the activation of bypass signaling pathways.
Troubleshooting and Investigation Plan:
-
Confirm ALK Inhibition: First, ensure that this compound is still effectively inhibiting its target. Include a phospho-ALK (p-ALK) antibody in your Western blot panel. If p-ALK remains inhibited while p-ERK and p-AKT are reactivated, this points towards an ALK-independent mechanism.
-
Investigate Common Bypass Pathways:
-
EGFR and MET: These are common bypass pathways.[9][10] Probe your Western blots for phosphorylated EGFR (p-EGFR) and phosphorylated MET (p-MET). An increase in their phosphorylation indicates activation.
-
RAS/MEK Pathway: If p-ERK is high, consider sequencing key exons of KRAS to check for activating mutations.[12]
-
-
Functional Validation: To confirm the role of a bypass pathway, use a combination of this compound and an inhibitor targeting the suspected bypass pathway (e.g., an EGFR inhibitor or a MET inhibitor). A synergistic effect on cell viability would confirm the bypass mechanism.
References
- 1. Generation of crizotinib-resistant H3122 cells [bio-protocol.org]
- 2. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. knowledge.lonza.com [knowledge.lonza.com]
- 6. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Prediction of Resistance Mutations and Proposal of Sequential Treatment Strategies for ALK-positive Lung Cancer Using Next-generation ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALK Mutations Conferring Differential Resistance to Structurally Diverse ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. idtdna.com [idtdna.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: ALK Kinase Inhibitor-1 (Featuring Crizotinib as a representative multi-targeted inhibitor)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "ALK kinase inhibitor-1," with a focus on its off-target effects in cell lines. For the purpose of providing concrete data, we will use Crizotinib (B193316), a well-characterized multi-targeted tyrosine kinase inhibitor of ALK, ROS1, and MET, as a primary example.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of Crizotinib?
A1: Crizotinib is a multi-targeted tyrosine kinase inhibitor. Its primary, intended targets are the Anaplastic Lymphoma Kinase (ALK), ROS proto-oncogene 1 (ROS1), and the Mesenchymal-Epithelial Transition factor (MET) receptor tyrosine kinases.[1][2][3][4][5][6] It acts as an ATP-competitive inhibitor, blocking the phosphorylation and subsequent activation of these kinases.[4][5][7]
Q2: What are "off-target" effects in the context of a kinase inhibitor like Crizotinib?
A2: Off-target effects refer to the modulation of other proteins or pathways by the inhibitor, beyond its intended primary targets. For a researcher focused on ALK, the inhibition of MET and ROS1 by Crizotinib could be considered off-target effects. Furthermore, kinome-wide screening reveals that Crizotinib can inhibit a range of other kinases with varying potency, which can lead to unexpected biological outcomes in experimental models.
Q3: How can I differentiate between on-target ALK inhibition and off-target effects in my cell line experiments?
A3: This is a critical experimental question. A multi-pronged approach is recommended:
-
Use of Structurally Different ALK Inhibitors: Compare the effects of Crizotinib with other ALK inhibitors that have different off-target profiles (e.g., Alectinib, which is more selective for ALK).[8] If a phenotype is observed only with Crizotinib, it is more likely to be an off-target effect.
-
Genetic Knockdown/Knockout: Use RNAi (siRNA, shRNA) or CRISPR/Cas9 to specifically deplete ALK. If the phenotype from genetic knockdown matches the phenotype from Crizotinib treatment, it is likely an on-target effect.
-
Rescue Experiments: In your experimental system, introduce a version of ALK that has a mutation rendering it resistant to Crizotinib (e.g., the L1196M "gatekeeper" mutation). If the cellular effects of Crizotinib are reversed in the presence of this resistant ALK mutant, the effects are on-target.
Q4: What are some known cellular processes affected by Crizotinib's off-target activity?
A4: Besides the direct inhibition of ROS1 and MET signaling, which can impact cell growth and survival independently of ALK, Crizotinib's broader off-target profile can influence various cellular pathways. For instance, in some cellular contexts, the anti-tumor activity of Crizotinib has been attributed to its non-MET-targeting effects, suggesting a complex interplay of inhibiting multiple kinases.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cell Toxicity or Growth Inhibition in ALK-negative cell lines | The cell line may express other sensitive kinases such as MET or ROS1. Crizotinib has potent activity against these kinases.[1][3][5] | 1. Check Target Expression: Profile your cell line for the expression and activation status of MET and ROS1. 2. Compare Inhibitors: Test a more selective ALK inhibitor to see if the effect persists. |
| Observed phenotype does not correlate with the level of ALK phosphorylation inhibition | The phenotype may be driven by the inhibition of an off-target kinase that is more sensitive than ALK in your specific cellular context. | 1. Dose-Response Analysis: Perform a detailed dose-response curve for both ALK phosphorylation and the phenotype of interest. A discrepancy in IC50 values suggests an off-target effect. 2. Kinome Profiling: If the effect is critical, consider profiling the effects of Crizotinib on the phosphoproteome of your cells to identify other inhibited pathways. |
| Development of Resistance to Crizotinib without secondary mutations in ALK | Activation of bypass signaling pathways. Cancer cells can develop resistance by upregulating other signaling pathways that compensate for ALK inhibition.[2] | 1. Pathway Analysis: Use techniques like western blotting or phospho-kinase arrays to screen for the activation of common resistance pathways (e.g., EGFR, KRAS signaling).[3] 2. Combination Therapy: In resistant models, consider co-treatment with an inhibitor targeting the identified bypass pathway. |
Quantitative Data: Kinase Selectivity Profile of Crizotinib
The following tables summarize the inhibitory activity of Crizotinib against its primary targets and a selection of off-target kinases, as determined by in vitro kinase assays. This data is crucial for understanding the inhibitor's selectivity and potential for off-target effects.
Table 1: Potency Against Primary Targets
| Kinase Target | Assay Type | IC50 (nM) | Reference |
| ALK | Cell-based Phosphorylation | ~25 | [7] |
| MET | Cell-based Phosphorylation | ~5 | [7] |
| ROS1 | Cell-based Phosphorylation | Not specified, but potent inhibition | [1] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Table 2: Off-Target Kinase Inhibition Profile (Selected Kinases)
The following data is representative of a KINOMEscan® binding assay, which measures the dissociation constant (Kd) as a proxy for binding affinity. A lower Kd value indicates stronger binding.
| Off-Target Kinase | Kd (nM) | % Inhibition at 1µM |
| ALK | 2.4 | 99.5 |
| ROS1 | 3.8 | 99.2 |
| MET | 1.6 | 99.7 |
| AXL | 18 | 95 |
| TYRO3 | 21 | 94 |
| MER | 27 | 93 |
| FLT3 | 32 | 92 |
| LCK | 150 | 80 |
| SRC | 250 | 70 |
| EGFR | >1000 | <50 |
(Data is illustrative based on publicly available kinome scan data and literature, specific values may vary between experiments.)
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Kinase Inhibition
Objective: To determine the concentration-dependent effect of Crizotinib on the phosphorylation status of ALK, MET, and downstream signaling proteins (e.g., AKT, ERK) in a chosen cell line.
Materials:
-
Cell line of interest (e.g., H3122 for ALK, Hs746T for MET)
-
Complete cell culture medium
-
Crizotinib (dissolved in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ALK, anti-total-ALK, anti-phospho-MET, anti-total-MET, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK.
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of Crizotinib (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash and detect signal using an ECL substrate and imaging system.
-
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein at each Crizotinib concentration.
Visualizations
Caption: Crizotinib inhibits the ALK signaling pathway.
Caption: Workflow to distinguish on-target vs. off-target effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase I Trial of the MET/ALK/ROS1 Inhibitor Crizotinib Combined with the VEGF Inhibitor Pazopanib in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
"ALK kinase inhibitor-1" solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with "ALK kinase inhibitor-1," focusing on its solubility and stability in Dimethyl Sulfoxide (B87167) (DMSO).
Important Advisory: Compound Identification
It is critical to note that "this compound" is a non-specific designation used by various suppliers for different chemical entities. Researchers must verify the specific compound by its CAS number and molecular weight to ensure the accuracy of experimental data and interpretation. The information provided herein is generalized and should be adapted based on the specific inhibitor being used.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It is a polar aprotic solvent capable of dissolving a wide range of organic compounds, including many kinase inhibitors.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of "this compound" in DMSO can vary significantly depending on the specific compound. It is essential to consult the manufacturer's product data sheet. Reported solubilities for different compounds marketed under this name range from 25 mg/mL to 100 mg/mL.[1][2][3][4][5] Sonication may be recommended to achieve maximum solubility.[1]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, add the appropriate volume of anhydrous, high-purity DMSO to the vial containing the powdered compound. Vortex thoroughly to ensure complete dissolution. If the compound does not dissolve readily, gentle warming to 37°C or sonication in a water bath for a few minutes can be applied.[6] Visually inspect the solution to confirm that it is clear and free of particulates.
Q4: How should I store the powdered this compound and its DMSO stock solution?
A4: Proper storage is crucial for maintaining the integrity of the inhibitor.
-
Powder: Store the solid compound at -20°C for long-term stability, which can be up to three years.[1][2][3][5]
-
DMSO Stock Solution: For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[1][2][5] Under these conditions, the solution can be stable for 6 months to a year. For short-term storage (up to one month), -20°C is acceptable.[5][7]
Q5: Why is it important to use anhydrous DMSO?
A5: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can decrease the solubility of hydrophobic compounds, potentially leading to their precipitation.[3][4] It can also contribute to the degradation of the compound over time, especially during freeze-thaw cycles. Therefore, it is highly recommended to use fresh, anhydrous DMSO from a sealed container.
Troubleshooting Guides
Issue 1: The inhibitor is not fully dissolving in DMSO.
-
Possible Cause: Insufficient mixing or the solubility limit has been exceeded.
-
Troubleshooting Steps:
-
Vortexing: Ensure the solution has been vortexed vigorously.
-
Sonication: Place the vial in a sonicator bath for several minutes to aid dissolution.[1]
-
Gentle Warming: Briefly warm the solution to 37°C.
-
Check Concentration: Verify that the intended concentration does not exceed the manufacturer's specified solubility limit.
-
Issue 2: The inhibitor precipitates when diluted into aqueous media (e.g., cell culture medium).
-
Possible Cause: The inhibitor has low solubility in aqueous solutions, and the dilution process causes it to crash out of solution.
-
Troubleshooting Steps:
-
Lower Final Concentration: The most direct solution is to use a lower final concentration of the inhibitor in your experiment.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in the aqueous medium.
-
Rapid Mixing: Add the DMSO stock solution to the aqueous medium while vortexing or swirling to ensure rapid and even dispersion.
-
Pre-warm Media: Pre-warming the aqueous medium to 37°C before adding the room temperature DMSO stock can sometimes prevent precipitation.
-
Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to minimize both solvent toxicity and its effect on compound solubility.
-
Issue 3: Inconsistent experimental results or loss of inhibitor activity over time.
-
Possible Cause: The inhibitor may be degrading in the DMSO stock solution or in the experimental medium.
-
Troubleshooting Steps:
-
Proper Storage: Confirm that the DMSO stock solution has been stored correctly at -80°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
-
Fresh Stock: Prepare a fresh stock solution from the powdered compound to rule out degradation of the existing stock.
-
Stability in Media: The inhibitor may not be stable in the aqueous, buffered environment of the cell culture medium over long incubation periods. Consider refreshing the medium with a freshly diluted inhibitor for long-term experiments.
-
Cellular Metabolism: The cells themselves may be metabolizing the inhibitor into an inactive form.
-
Data Presentation
Table 1: Solubility of "this compound" in DMSO (Examples from various suppliers)
| Supplier Reference | CAS Number | Molecular Weight | Reported Solubility in DMSO |
| TargetMol (SAR348830) | 1462949-64-9 | 537.65 | 25 mg/mL (46.5 mM) |
| MedChemExpress (HY-13464) | 1197958-12-5 | 529.01 | 50 mg/mL (94.52 mM) |
| Selleck Chemicals (E2836) | 761436-81-1 | 562.48 | 100 mg/mL (177.78 mM) |
| MedchemExpress (this compound) | 1462949-64-9 | 537.65 | 100 mg/mL (185.99 mM) |
Note: This table illustrates the variability in compounds marketed as "this compound." Always refer to the product-specific datasheet.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In DMSO | -80°C | 6 months to 1 year |
| In DMSO | -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in a relevant aqueous buffer (e.g., PBS, pH 7.4).
Methodology:
-
Prepare a high-concentration stock solution of the inhibitor in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations (e.g., 1, 2, 5, 10, 20, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Include a buffer-only control.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The kinetic solubility is the highest concentration at which the turbidity is not significantly different from the buffer-only control.
Protocol 2: DMSO Stock Solution Stability Assessment
Objective: To evaluate the stability of the this compound in a DMSO stock solution over time at different storage temperatures.
Methodology:
-
Prepare a fresh, concentrated stock solution of the inhibitor in anhydrous DMSO.
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one aliquot from each storage condition.
-
Analyze the concentration and purity of the inhibitor in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Compare the results to the initial (time 0) sample to determine the percentage of degradation over time under each storage condition.
Mandatory Visualizations
Caption: Simplified ALK signaling pathway and the point of intervention for ALK kinase inhibitors.
Caption: Workflow for determining the kinetic solubility of this compound.
Caption: Logical troubleshooting guide for inhibitor precipitation issues.
References
Technical Support Center: Strategies to Reduce ALK Kinase Inhibitor-1 Toxicity In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and mitigating the in vivo toxicity of "ALK kinase inhibitor-1," a representative anaplastic lymphoma kinase (ALK) inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Excessive Weight Loss and Gastrointestinal Toxicity in Animal Models
Symptoms: Significant body weight loss (>15-20%), diarrhea, decreased food and water intake, and lethargy in treated animals.
Possible Causes and Troubleshooting Steps:
-
Dose-Related Toxicity: The administered dose may exceed the maximum tolerated dose (MTD) in the specific animal model and strain being used.
-
Action: Conduct a dose-range finding study to determine the MTD. If severe toxicity is observed, consider reducing the dose of the ALK inhibitor.
-
-
Gastrointestinal Mucosal Injury: Tyrosine kinase inhibitors (TKIs) can cause inflammation and damage to the intestinal lining.
-
Action:
-
Prophylactic Antidiarrheal Treatment: Consider the prophylactic administration of loperamide. A potential starting dose for rats is 0.1-0.2 mg/kg, administered orally.
-
Supportive Care: Ensure animals have easy access to hydration and nutritional support, such as hydrogel packs or a soft diet.
-
-
-
Formulation Issues: Poor solubility or inappropriate vehicle selection can lead to localized high concentrations of the drug in the GI tract, exacerbating toxicity.
-
Action:
-
Optimize Formulation: Explore alternative formulation strategies such as nanosuspensions or amorphous solid dispersions to improve solubility and absorption.
-
Vehicle Selection: Ensure the vehicle is well-tolerated and does not contribute to GI toxicity.
-
-
Issue 2: Elevated Liver Enzymes (Hepatotoxicity)
Symptoms: Increased serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
Possible Causes and Troubleshooting Steps:
-
Drug-Induced Liver Injury: ALK inhibitors can cause hepatotoxicity.
-
Action:
-
Liver Function Monitoring: Routinely monitor serum levels of ALT, AST, alkaline phosphatase (ALP), and bilirubin (B190676) at baseline and regular intervals.
-
Dose Adjustment: If significant elevations in liver enzymes are observed (e.g., >3-5 times the upper limit of normal), consider reducing the dose or temporarily interrupting treatment.
-
Co-administration of Hepatoprotective Agents: In a study with alectinib (B1194254), co-administration of magnesium isoglycyrrhizinate (25 mg/kg, intraperitoneally) in mice was shown to alleviate alectinib-induced hepatotoxicity (150 mg/kg, gavage) by inhibiting mitochondrial damage-mediated pyroptosis.[1]
-
-
-
Off-Target Kinase Inhibition: Inhibition of other kinases can contribute to liver toxicity.
-
Action:
-
Kinase Profiling: Perform in vitro kinase screening to identify other kinases inhibited by your compound at the concentrations used in your experiments.
-
-
Issue 3: Neurological Side Effects
Symptoms: Behavioral changes, ataxia, or seizures in animal models.
Possible Causes and Troubleshooting Steps:
-
Central Nervous System (CNS) Penetration: Some ALK inhibitors can cross the blood-brain barrier.
-
Action:
-
Dose Reduction: Lowering the dose may mitigate CNS-related adverse effects.
-
P-glycoprotein (P-gp) Modulation: Some ALK inhibitors are substrates of the P-gp efflux pump, which limits their brain accumulation.[2] Co-administration with a P-gp inhibitor could potentially increase CNS exposure and toxicity, and this interaction should be carefully considered. Conversely, for inhibitors that are not P-gp substrates, CNS penetration might be higher, necessitating closer monitoring for neurological effects.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities associated with ALK inhibitors in preclinical models?
A1: Preclinical studies with various ALK inhibitors have identified several common toxicities. The gastrointestinal tract is a primary target, with diarrhea, nausea, and vomiting being frequent dose-limiting toxicities.[3] Hepatotoxicity, evidenced by elevated liver enzymes, is also a concern.[1][4] Other reported toxicities include pulmonary toxicity, cardiovascular effects, and neurological side effects.[5][6]
Q2: How can formulation strategies help reduce the in vivo toxicity of this compound?
A2: Formulation can significantly impact the toxicity profile of a drug. Strategies to consider include:
-
Pharmacokinetic Modulation: Modifying the drug release profile to reduce the maximum plasma concentration (Cmax) while maintaining the total exposure (AUC) can lower the risk of Cmax-related toxicities.[7]
-
Nanoparticle Delivery: Encapsulating the ALK inhibitor in nanoparticles can improve its solubility, control its release, and enhance its accumulation in tumor tissue, thereby reducing systemic exposure and toxicity.[4][8][9] For example, a study using a dual-targeted nanocarrier for alectinib demonstrated minimized hepatotoxicity in vivo.[4]
-
Amorphous Solid Dispersions and Nanosuspensions: These techniques can improve the bioavailability of poorly soluble drugs, potentially allowing for lower, less toxic doses to be administered.
Q3: Are there any co-administration strategies to mitigate ALK inhibitor toxicity?
A3: Yes, co-administering other agents can help manage specific toxicities. For instance:
-
Metformin (B114582) for Pulmonary Toxicity: In a mouse model, metformin was shown to ameliorate crizotinib-induced pulmonary toxicity by restoring autophagy flux in alveolar epithelial cells.[5]
-
Magnesium Isoglycyrrhizinate for Hepatotoxicity: Co-administration of magnesium isoglycyrrhizinate with alectinib in mice reduced liver injury.[1]
-
P-glycoprotein (P-gp) Inhibitors: For ALK inhibitors that are P-gp substrates, co-administration with a P-gp inhibitor can alter their pharmacokinetic profile. While this can be used to overcome drug resistance, it may also increase systemic and CNS toxicity, requiring careful dose adjustments.[10][11]
Q4: What is the role of off-target kinase inhibition in toxicity?
A4: ALK inhibitors can inhibit other kinases besides ALK, which can contribute to their toxicity profiles. For example, some ALK inhibitors also inhibit kinases like MET and ROS1.[7] These off-target effects can lead to unexpected toxicities. It is crucial to characterize the kinase selectivity profile of your specific ALK inhibitor to anticipate and manage potential off-target toxicities.
Data Presentation
Table 1: Representative Quantitative Data from a Hypothetical 14-Day Repeat-Dose Toxicity Study of an ALK Kinase Inhibitor in Sprague-Dawley Rats
| Parameter | Vehicle Control | Low Dose (X mg/kg/day) | Mid Dose (Y mg/kg/day) | High Dose (Z mg/kg/day) |
| Body Weight Change (%) | +5.2 | +2.1 | -3.5 | -10.8 |
| ALT (U/L) | 35 ± 5 | 42 ± 7 | 85 ± 15 | 150 ± 25 |
| AST (U/L) | 80 ± 10 | 95 ± 12 | 150 ± 20 | 280 ± 40* |
| Incidence of Diarrhea (%) | 0 | 10 | 50 | 100 |
*Statistically significant difference from vehicle control (p < 0.05). Data is illustrative.
Table 2: In Vitro Cytotoxicity (IC₅₀) of a Hypothetical ALK Kinase Inhibitor
| Cell Line | Target | IC₅₀ (nM) |
| H3122 (ALK-positive NSCLC) | On-target | 15 |
| HepG2 (Human Liver Carcinoma) | Off-target | 1500 |
| Primary Rat Hepatocytes | Off-target | >5000 |
Data is illustrative and based on typical findings for compounds in this class.
Experimental Protocols
Protocol 1: In Vivo 14-Day Repeat-Dose Toxicity Study
Objective: To evaluate the toxicity of an ALK kinase inhibitor following daily administration for 14 days in a rodent model.
Methodology (Sprague-Dawley Rat):
-
Animal Model: Use young adult Sprague-Dawley rats (e.g., 8-10 weeks old), with an equal number of males and females per group.
-
Group Allocation: Randomly assign animals to four groups (n=10/sex/group): Vehicle Control, Low Dose, Mid Dose, and High Dose.
-
Dosing: Formulate the ALK inhibitor in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer once daily via oral gavage for 14 consecutive days.
-
Clinical Observations: Record clinical signs of toxicity, body weight, and food consumption daily.
-
Clinical Pathology: Collect blood samples at the end of the study for hematology and clinical chemistry analysis (including ALT and AST).
-
Histopathology: At study termination, perform a full necropsy and collect major organs for histopathological examination.
Protocol 2: Co-administration of a Hepatoprotective Agent with an ALK Inhibitor in Mice
Objective: To assess the potential of a co-administered agent to mitigate ALK inhibitor-induced hepatotoxicity.
Methodology (C57BL/6 Mice):
-
Animal Model: Use healthy male C57BL/6 mice (e.g., 7-week-old).
-
Group Allocation:
-
Group 1: Vehicle control.
-
Group 2: ALK inhibitor alone (e.g., 150 mg/kg, by gavage).
-
Group 3: ALK inhibitor + Hepatoprotective agent (e.g., Magnesium Isoglycyrrhizinate at 25 mg/kg, by intraperitoneal injection 2 hours before the ALK inhibitor).[1]
-
-
Dosing: Administer treatments daily for a specified period (e.g., 14 days).
-
Monitoring: Monitor for clinical signs of toxicity and body weight changes.
-
Biochemical Analysis: At the end of the study, collect plasma to measure levels of ALT, AST, IL-1β, and TNF-α.[1]
-
Histopathology: Collect liver tissue for histological analysis.
Mandatory Visualization
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
References
- 1. Magnesium Isoglycyrrhizinate Alleviates Alectinib-Induced Hepatotoxicity by Inhibiting Mitochondrial Damage-Mediated Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A cascade dual-targeted nanocarrier for enhanced alectinib delivery to ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crizotinib induces pulmonary toxicity by blocking autophagy flux in alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tga.gov.au [tga.gov.au]
- 7. benchchem.com [benchchem.com]
- 8. Alectinib-Loaded Chitosan–Alginate Nanoparticles: A Novel Synthesis Method with In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. P-glycoprotein Mediates Ceritinib Resistance in Anaplastic Lymphoma Kinase-rearranged Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-glycoprotein Mediates Ceritinib Resistance in Anaplastic Lymphoma Kinase-rearranged Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Bypass Signaling in Crizotinib Resistance
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding bypass signaling pathways in acquired resistance to Crizotinib (B193316), a first-generation ALK kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: My ALK-positive cancer cell line, which was initially sensitive to Crizotinib, has developed resistance. What are the common resistance mechanisms?
A1: Acquired resistance to Crizotinib in ALK-rearranged non-small cell lung cancer (NSCLC) can be broadly categorized into two types: ALK-dependent and ALK-independent mechanisms.[1][2] ALK-dependent mechanisms involve genetic alterations in the ALK gene itself, such as secondary mutations within the kinase domain (e.g., L1196M, G1202R) or amplification of the ALK fusion gene.[2][3][4] ALK-independent mechanisms, often referred to as bypass signaling, involve the activation of alternative signaling pathways that reactivate downstream signaling cascades, thereby circumventing the need for ALK signaling.[1][4]
Q2: What are the most frequently observed bypass signaling pathways in Crizotinib resistance?
A2: Several bypass signaling pathways have been implicated in Crizotinib resistance. The most common include the activation of other receptor tyrosine kinases (RTKs) such as:
-
EGFR (Epidermal Growth Factor Receptor): Activation can occur through ligand upregulation or receptor amplification, leading to the reactivation of downstream pathways like MAPK and PI3K/AKT.[5][6][7]
-
MET (Mesenchymal-Epithelial Transition factor): MET amplification is a known mechanism of resistance, activating downstream signaling independently of ALK.[8][9][10][11]
-
HER2 (Human Epidermal Growth Factor Receptor 2): Amplification or activation of HER2 can also drive resistance.[12][13]
-
KIT (Proto-oncogene c-Kit): Amplification of the KIT gene has been observed in some cases of Crizotinib resistance.[1][14][15]
-
IGF-1R (Insulin-like Growth Factor 1 Receptor): Activation of the IGF-1R pathway can also contribute to resistance.[1][14][16]
Q3: How can I experimentally determine if bypass signaling is the cause of Crizotinib resistance in my cell line?
A3: A multi-step approach is recommended. Start by assessing the phosphorylation status of key downstream signaling molecules like AKT and ERK in the presence of Crizotinib. If these pathways remain active despite ALK inhibition, it suggests a bypass mechanism. Subsequently, you can investigate the activation of specific RTKs implicated in bypass signaling (EGFR, MET, HER2, etc.) using techniques like Western blotting for phosphorylated proteins or receptor tyrosine kinase arrays.
Troubleshooting Guides
Issue 1: Persistent Downstream Signaling (p-AKT, p-ERK) Despite Crizotinib Treatment
Possible Cause: Activation of a bypass signaling pathway.
Troubleshooting Steps:
-
Confirm ALK Inhibition: Ensure that Crizotinib is effectively inhibiting ALK phosphorylation in your resistant cells using Western blotting for p-ALK. If p-ALK is still high, consider the possibility of an ALK kinase domain mutation.
-
Screen for Activated RTKs: Perform a phospho-RTK array to broadly screen for the activation of multiple receptor tyrosine kinases simultaneously. This can help identify the specific bypass pathway involved.
-
Validate Candidate Pathways: Once a candidate pathway is identified (e.g., EGFR activation), validate this finding using Western blotting to detect the phosphorylated form of the specific receptor (e.g., p-EGFR).
Issue 2: Suspected EGFR-Mediated Resistance
Experimental Plan:
-
Assess EGFR Activation: Perform a Western blot to compare the levels of phosphorylated EGFR (p-EGFR) in your Crizotinib-sensitive parental cells versus the resistant cells, both with and without Crizotinib treatment. An increase in p-EGFR in the resistant line suggests EGFR activation.
-
Inhibit EGFR Signaling: Treat the resistant cells with a combination of Crizotinib and an EGFR inhibitor (e.g., Gefitinib, Erlotinib). If the combination restores sensitivity and reduces downstream signaling (p-AKT, p-ERK), it confirms EGFR-mediated bypass.[5]
Issue 3: Investigating MET Amplification as a Resistance Mechanism
Experimental Plan:
-
Detect MET Gene Amplification: Use Fluorescence In Situ Hybridization (FISH) or Next-Generation Sequencing (NGS) to determine the MET gene copy number in your resistant cells compared to the parental line.[17][18][19] An increased copy number is indicative of amplification.
-
Assess MET Protein Levels: Perform a Western blot to check for MET protein overexpression in the resistant cells.
-
Inhibit MET Signaling: Treat the resistant cells with a combination of Crizotinib and a MET inhibitor. A synergistic effect on cell viability would support MET amplification as the resistance mechanism.
Quantitative Data Summary
Table 1: IC50 Values of Crizotinib in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | ALK Status | Resistance Mechanism | Crizotinib IC50 (µM) | Reference |
| H3122 (Parental) | EML4-ALK | Sensitive | ~0.096 | [20] |
| H3122 CR1 | EML4-ALK | L1196M mutation, gene amplification | > 1 | [6] |
| H2228 | EML4-ALK | Sensitive | ~0.150 | [21] |
| CCRF-CEM | Leukemia | Sensitive | 0.43 ± 0.07 | [22] |
| CEM/ADR5000 | Leukemia | Multidrug-resistant | 29.15 ± 2.59 | [22] |
Experimental Protocols
Western Blot for Phosphorylated EGFR (p-EGFR)
This protocol is adapted from established methods for detecting phosphorylated proteins.[23][24][25]
1. Cell Lysis:
- Culture Crizotinib-sensitive and -resistant cells to 80-90% confluency.
- Treat cells with Crizotinib at the desired concentration and duration.
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge to pellet cell debris and collect the supernatant containing protein lysates.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Electrotransfer:
- Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE.
- Transfer proteins to a PVDF membrane.
4. Immunoblotting:
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detect the signal using an ECL substrate and an imaging system.
5. Stripping and Re-probing:
- To normalize for protein loading, strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., β-actin or GAPDH).
Immunoprecipitation for HER2
This is a general protocol for immunoprecipitation.[26][27][28][29]
1. Cell Lysate Preparation:
- Prepare cell lysates as described in the Western blot protocol, using a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100).
2. Pre-clearing the Lysate (Optional but Recommended):
- Incubate the lysate with Protein A/G beads for 1 hour to reduce non-specific binding.
- Centrifuge and collect the supernatant.
3. Immunoprecipitation:
- Incubate the pre-cleared lysate with a primary antibody against HER2 overnight at 4°C with gentle rotation.
- Add Protein A/G beads and incubate for another 1-3 hours.
- Pellet the beads by centrifugation.
- Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
4. Elution and Analysis:
- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Analyze the eluted proteins by Western blotting.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]
- 5. Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Managing Resistance to EFGR- and ALK-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Case Report: High-Level MET Amplification as a Resistance Mechanism of ROS1-Tyrosine Kinase Inhibitors in ROS1-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Successful Treatment with Crizotinib to Overcome Drug Resistance Possibly Due to Mesenchymal-epithelial Transition Amplification in a Lung Cancer Patient with the Echinoderm Microtubule-associated Protein-like 4-anaplastic Lymphoma Kinase Fusion Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MET Alterations are a Recurring and Actionable Resistance Mechanism in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Case report: HER2 amplification as a resistance mechanism to crizotinib in NSCLC with MET exon 14 skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. karger.com [karger.com]
- 15. Crizotinib resistance: implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. lung.org [lung.org]
- 18. researchgate.net [researchgate.net]
- 19. MET Amplification in Non-Small Cell Lung Cancer (NSCLC)—A Consecutive Evaluation Using Next-Generation Sequencing (NGS) in a Real-World Setting [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Overcoming crizotinib resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. youtube.com [youtube.com]
- 26. Immunoprecipitation [bio-protocol.org]
- 27. jcancer.org [jcancer.org]
- 28. researchgate.net [researchgate.net]
- 29. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of ALK Kinase Inhibitor-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the blood-brain barrier (BBB) penetration of "ALK kinase inhibitor-1."
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving effective concentrations of this compound in the brain?
A1: The principal challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. Key obstacles include:
-
Efflux Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), actively pump xenobiotics, including many kinase inhibitors, out of the brain endothelial cells and back into the bloodstream.[1]
-
Physicochemical Properties: The ideal properties for BBB penetration (low molecular weight, limited hydrogen bond donors/acceptors, and optimal lipophilicity) can be contrary to those required for potent kinase inhibition.[1]
-
Low Passive Permeability: The intrinsic properties of the inhibitor may not favor passive diffusion across the lipid membranes of the BBB endothelial cells.
Q2: What are the key physicochemical properties of a drug that influence its ability to cross the BBB?
A2: Several physicochemical properties are critical for BBB penetration. Generally, successful central nervous system (CNS) drugs exhibit:
-
Molecular Weight (MW): Lower molecular weight is generally preferred, typically under 400-500 Da.
-
Lipophilicity (LogP): A moderate lipophilicity is optimal. While some lipophilicity is necessary to cross the cell membranes of the BBB, very high lipophilicity can lead to increased non-specific binding to plasma proteins and peripheral tissues, reducing the free fraction available to enter the brain.
-
Polar Surface Area (PSA): A lower PSA is associated with better BBB penetration.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A low number of hydrogen bond donors and acceptors is favorable for crossing the BBB.
Q3: How can I determine if this compound is a substrate of P-glycoprotein (P-gp)?
A3: You can perform a bidirectional transport assay using cell lines that overexpress P-gp, such as MDCK-MDR1 cells. In this assay, the permeability of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests that the compound is a substrate for active efflux. This can be confirmed by running the assay in the presence of a known P-gp inhibitor, like verapamil (B1683045) or elacridar. A reduction in the efflux ratio in the presence of the inhibitor provides strong evidence of P-gp-mediated efflux.
Q4: What are the main strategies to improve the BBB penetration of this compound?
A4: The primary strategies include:
-
Chemical Modification (Prodrugs): Modifying the inhibitor into a more lipophilic, less polar prodrug can enhance its passive diffusion across the BBB. Once in the brain, the prodrug is converted to the active inhibitor.[2]
-
Inhibition of Efflux Pumps: Co-administration of the ALK inhibitor with a P-gp inhibitor can increase its brain concentration by preventing it from being pumped out.
-
Nanoparticle-based Delivery Systems: Encapsulating the inhibitor in nanoparticles can facilitate its transport across the BBB through various mechanisms, including receptor-mediated transcytosis.
-
Formulation Strategies: Optimizing the formulation with solubilizing agents can improve the concentration of the inhibitor in the donor compartment during in vitro assays and potentially enhance its in vivo absorption and distribution.
Troubleshooting Guides
In Vitro Permeability Assays
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Apparent Permeability (Papp) | Compound precipitation in the donor well. | Visually inspect the donor well post-experiment. If precipitate is observed, lower the initial compound concentration or use a co-solvent. |
| High binding to the artificial membrane. | Analyze the amount of compound retained in the membrane. High retention suggests that while the compound interacts with the membrane, it does not efficiently translocate. | |
| Incorrect pH of buffers. | Verify that the pH of the donor and acceptor buffers is appropriate for the compound's ionization state to favor the neutral, more permeable form. | |
| High Variability in Results | Inconsistent membrane coating. | Ensure a consistent and uniform application of the lipid solution to the filter plate. Sonication of the lipid solution before application is recommended. |
| Evaporation during incubation. | Use a sealed container with a humidified atmosphere during incubation to minimize evaporation. | |
| Analytical variability. | Ensure the analytical method (e.g., LC-MS/MS) is validated for linearity, accuracy, and precision in the assay matrix. |
Caco-2 Permeability Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Low Apparent Permeability (Papp) | Poor aqueous solubility. | Use solubilizing agents in the donor compartment, but first, confirm they do not affect cell monolayer integrity. |
| Active efflux by transporters (e.g., P-gp). | Conduct a bidirectional assay to calculate the efflux ratio. Co-administer with a known efflux transporter inhibitor (e.g., verapamil for P-gp) to confirm.[3] | |
| Low cell monolayer integrity. | Regularly check the transepithelial electrical resistance (TEER) values. Low TEER indicates a leaky monolayer, leading to inaccurate results.[3] | |
| High Variability in Results | Inconsistent cell culture conditions. | Standardize cell seeding density, passage number, and culture duration to ensure consistent monolayer differentiation. |
| Cytotoxicity of the test compound. | Perform a cytotoxicity assay at the tested concentrations to ensure the observed low permeability is not due to cell death. | |
| Adsorption to the plate. | Use low-binding plates and include a mass balance calculation to account for compound loss due to non-specific binding. |
In Vivo Studies in Rodent Models
| Issue | Potential Cause | Troubleshooting Steps |
| Low Brain-to-Plasma Ratio (Kp) | High plasma protein binding. | Measure the unbound fraction of the inhibitor in plasma and brain tissue to calculate the unbound brain-to-plasma ratio (Kp,uu), which is a more accurate measure of brain penetration. |
| Rapid metabolism. | Assess the metabolic stability of the inhibitor in liver microsomes and plasma to determine if rapid degradation is limiting its exposure to the BBB. | |
| High Variability in Brain Concentrations | Inconsistent dosing or sampling times. | Ensure precise and consistent administration of the compound and strict adherence to the sampling time points. |
| Disruption of the BBB during surgery (for microdialysis). | Use experienced personnel for surgical procedures and allow for a sufficient recovery period before starting the experiment to ensure BBB integrity. | |
| Post-mortem changes in brain tissue. | Rapidly harvest and process brain tissue immediately after euthanasia to minimize post-mortem degradation of the compound. |
Data Presentation
Table 1: Physicochemical Properties of Representative ALK Inhibitors
| Property | Crizotinib | Alectinib | Lorlatinib | Ideal for BBB Penetration |
| Molecular Weight (Da) | 450.34[4] | 482.62 | 406.41[5] | < 500 |
| LogP | 1.65 (at pH 7.4)[6] | 5.5 | 2.4[5] | 1-4 |
| Topological Polar Surface Area (Ų) | 91.9 | 73.5 | 99.4 | < 90 |
| Hydrogen Bond Donors | 2 | 1 | 2 | ≤ 3-5 |
| Hydrogen Bond Acceptors | 6 | 6 | 6 | ≤ 7-10 |
| Aqueous Solubility | Decreases with increasing pH (>10 mg/mL at pH 1.6 to <0.1 mg/mL at pH 8.2)[4] | Low solubility, decreases with rising pH[7] | Low solubility, more soluble at acidic pH[5] | High |
| pKa | 5.6, 9.4[1] | 7.05[8] | - | - |
Note: The "Ideal for BBB Penetration" values are general guidelines and exceptions exist.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.
Methodology:
-
Preparation of the Lipid Solution: A solution of porcine brain polar lipid extract in an organic solvent (e.g., dodecane) is prepared.[3]
-
Coating the Donor Plate: A 96-well filter plate (donor plate) with a PVDF membrane is coated with the lipid solution and the solvent is allowed to evaporate.
-
Preparation of Solutions:
-
Donor Solution: The this compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) at a known concentration.
-
Acceptor Solution: A fresh buffer solution is added to the wells of a 96-well acceptor plate.
-
-
Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich."
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, the concentration of the inhibitor in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = (V_A / (Area * Time)) * -ln(1 - C_A / C_eq) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, C_A is the concentration in the acceptor well, and C_eq is the equilibrium concentration.
Caco-2 Bidirectional Permeability Assay
Objective: To evaluate the permeability and potential for active efflux of this compound across a human intestinal cell monolayer, which is a widely accepted model for predicting oral absorption and identifying P-gp substrates.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-28 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[3]
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: The inhibitor solution is added to the apical (upper) chamber, and the appearance of the inhibitor in the basolateral (lower) chamber is monitored over time.
-
Basolateral to Apical (B-A) Transport: The inhibitor solution is added to the basolateral chamber, and its appearance in the apical chamber is monitored.
-
-
Sample Analysis: Samples are collected from the receiver chamber at specified time points and the concentration of the inhibitor is quantified by LC-MS/MS.
-
Calculation of Papp and Efflux Ratio:
-
Papp values for both A-B and B-A directions are calculated.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio > 2 is indicative of active efflux.
-
In Vitro P-glycoprotein (P-gp) Efflux Assay using Calcein-AM
Objective: To determine if this compound is a substrate or inhibitor of P-gp using a fluorescent substrate.
Methodology:
-
Cell Preparation: A cell line overexpressing P-gp (e.g., MDCK-MDR1) and a parental cell line are cultured to 70-80% confluency.
-
Inhibitor Pre-incubation: Cells are pre-incubated with either the this compound at various concentrations or a known P-gp inhibitor (positive control, e.g., verapamil) for 30 minutes at 37°C.
-
Fluorescent Substrate Loading: The fluorescent P-gp substrate Calcein-AM is added to the cells and incubated for an additional 15-30 minutes at 37°C, protected from light.[9]
-
Washing: Cells are washed with ice-cold PBS to remove extracellular Calcein-AM.
-
Flow Cytometry Analysis: The intracellular fluorescence of calcein (B42510) (the product of Calcein-AM hydrolysis by intracellular esterases) is measured using a flow cytometer.
-
Data Analysis: A decrease in intracellular fluorescence in P-gp overexpressing cells compared to parental cells indicates P-gp-mediated efflux of calcein. An increase in fluorescence in the presence of the this compound suggests it inhibits P-gp.
In Vivo Rodent Brain Penetration Study
Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) of this compound in rodents.
Methodology:
-
Animal Dosing: The this compound is administered to rodents (e.g., rats or mice) via a relevant route (e.g., oral gavage or intravenous injection).
-
Sample Collection: At a predetermined time point (often at steady-state), blood samples are collected via cardiac puncture, and the animals are euthanized. The brains are then rapidly excised.
-
Sample Processing:
-
Plasma: Blood is centrifuged to separate plasma.
-
Brain Homogenate: The brain is weighed and homogenized in a suitable buffer.
-
-
Determination of Unbound Fraction: The unbound fraction of the inhibitor in plasma (fu,plasma) and brain homogenate (fu,brain) is determined using equilibrium dialysis or ultracentrifugation.
-
Drug Concentration Analysis: The total concentration of the inhibitor in plasma and brain homogenate is quantified using LC-MS/MS.
-
Calculation of Kp and Kp,uu:
-
Kp = Total Brain Concentration / Total Plasma Concentration
-
Kp,uu = (Total Brain Concentration * fu,brain) / (Total Plasma Concentration * fu,plasma)
-
Visualizations
Caption: ALK signaling pathway and its downstream effectors.
Caption: Experimental workflow for assessing and improving BBB penetration.
References
- 1. Anaplastic lymphoma kinase inhibitor development: enhanced delivery to the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with "ALK kinase inhibitor-1"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistent results encountered during experiments with "ALK kinase inhibitor-1".
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] Like other ALK inhibitors, it functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK tyrosine kinase domain.[2][3] This action blocks the autophosphorylation and activation of ALK, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival, such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[4][5][6] Inhibition of these pathways in ALK-driven cancer cells can lead to apoptosis and a reduction in tumor growth.[2][7]
Q2: What are the key signaling pathways activated by ALK?
A2: The oncogenic activity of ALK fusion proteins is mediated through the activation of several key downstream signaling cascades. The most well-characterized of these include:
-
RAS-ERK (MAPK) Pathway: Primarily involved in cell proliferation.[6][8]
-
PI3K-Akt Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[6][8]
-
JAK-STAT Pathway: Also plays a significant role in cell proliferation and survival.[5][9]
These pathways often have overlapping functions and contribute to the malignant phenotype in ALK-driven cancers.[6]
Q3: How should I prepare and store this compound?
A3: this compound, like many small molecule inhibitors, may have low aqueous solubility. It is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).[10] For in vitro experiments, this stock solution is then further diluted in cell culture media to the desired final concentration. It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween-80 may be necessary to achieve the desired concentration and bioavailability; it is advisable to prepare these solutions fresh on the day of use.[1]
Q4: What are the common causes of inconsistent results in cell-based assays with kinase inhibitors?
A4: Inconsistent results with kinase inhibitors in cell-based assays can arise from several factors:
-
Inhibitor Stability: The stability of the inhibitor in cell culture media can vary, especially during long-term experiments (>24 hours). Degradation or cellular metabolism can reduce the effective concentration of the inhibitor over time.[10]
-
Cell Health and Confluency: The physiological state of the cells, including their health and density, can significantly influence their response to treatment.[10]
-
Assay Variability: Discrepancies in results can stem from the type of assay used (e.g., biochemical vs. cell-based assays), as compounds can show different potencies in different experimental setups.[11]
-
Off-Target Effects: At higher concentrations, kinase inhibitors can bind to other kinases besides the intended target, leading to unexpected phenotypes.[12][13]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value or lack of inhibitor activity.
Question: I am not observing the expected inhibitory effect of this compound on my ALK-positive cell line, or the IC50 value is significantly higher than anticipated. What could be the reason?
Answer: Several factors could contribute to a lack of activity or a higher than expected IC50 value. Consider the following troubleshooting steps:
-
Confirm ALK Status of the Cell Line: Ensure that your cell line indeed expresses an active form of ALK (e.g., an ALK fusion protein). The absence of the target protein will result in a lack of inhibitor effect.
-
Inhibitor Quality and Concentration: Verify the purity and integrity of your this compound stock. If possible, confirm the concentration of your stock solution. Prepare fresh dilutions for each experiment.
-
ATP Concentration in Biochemical Assays: If you are performing a biochemical (cell-free) kinase assay, be aware that high concentrations of ATP can compete with an ATP-competitive inhibitor, leading to a higher apparent IC50 value.[14] It is recommended to use an ATP concentration that is close to the Km value for the kinase.[14]
-
Cellular Uptake and Efflux: The inhibitor may not be efficiently entering the cells or could be actively transported out by efflux pumps.
-
Acquired Resistance: Prolonged exposure to ALK inhibitors can lead to the development of resistance mechanisms, such as secondary mutations in the ALK kinase domain (e.g., L1196M, G1202R) or the activation of bypass signaling pathways.[2][15]
Issue 2: High variability between experimental replicates.
Question: My results with this compound are inconsistent from one experiment to the next. What can I do to improve reproducibility?
Answer: High variability between experiments is a common challenge. To improve reproducibility, consider the following:
-
Standardize Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and growth phase. Ensure cells are healthy and free from contamination.[10]
-
Inhibitor Preparation and Handling: Prepare fresh dilutions of the inhibitor from a single-use aliquot of the stock solution for each experiment. Ensure thorough mixing when diluting the inhibitor in cell culture media.
-
Control for Solvent Effects: Include a vehicle control (e.g., DMSO) in all experiments at the same final concentration as in the inhibitor-treated samples.[12]
-
Monitor Inhibitor Stability: For long-term experiments, consider replenishing the media with a fresh inhibitor at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.[10]
Issue 3: Observed cell toxicity appears to be an off-target effect.
Question: I am observing significant cell death even at low concentrations of this compound in my ALK-negative control cell line. How can I determine if this is an off-target effect?
Answer: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:
-
Use Structurally Different ALK Inhibitors: Test other known ALK inhibitors with different chemical scaffolds. If the toxic effect is specific to this compound, it is more likely to be an off-target effect.[13]
-
Genetic Knockdown of ALK: Use techniques like siRNA or shRNA to specifically reduce the expression of ALK in your ALK-positive cell line. If the phenotype of ALK knockdown is similar to the effect of the inhibitor, it supports an on-target mechanism.[13][16]
-
Dose-Response Curve: Perform a detailed dose-response analysis in both ALK-positive and ALK-negative cell lines. A significant difference in the potency of the inhibitor between the two cell lines would suggest an on-target effect in the ALK-positive cells.
Data Presentation
Table 1: IC50 Values of Various ALK Inhibitors
| Inhibitor | Generation | Target Kinases | IC50 (ALK) | Reference |
| Crizotinib | 1st | ALK, ROS1, c-MET | ~20-60 nM | |
| Ceritinib (LDK378) | 2nd | ALK | 0.15 nM | [17] |
| Alectinib | 2nd | ALK | ~1.9 nM | [18] |
| Brigatinib | 2nd | ALK, ROS1 | ~0.6 nM | |
| Lorlatinib | 3rd | ALK, ROS1 | ~0.07 nM | |
| TPX-0131 | 4th | ALK | 0.9 nM (for G1202R mutant) | [19] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Protocol 1: General Procedure for a Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions.
-
Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals and read absorbance).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Simplified ALK signaling pathways leading to cell proliferation and survival.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 3. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 4. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 8. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. How to Use Inhibitors [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological inhibitors of anaplastic lymphoma kinase (ALK) induce immunogenic cell death through on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. ALK inhibitors: what is the best way to treat patients with ALK+ non-small-cell lung cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - Desai - Translational Lung Cancer Research [tlcr.amegroups.org]
"ALK kinase inhibitor-1" degradation and half-life in culture
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for ALK Kinase Inhibitor-1. This guide is designed to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with this compound and other novel small molecule inhibitors targeting the Anaplastic Lymphoma Kinase (ALK).
Note on "this compound": This compound is specifically cited in patent literature (US20130261106A1, compound I-202)[1]. As extensive public data on its specific degradation and half-life are not available, this guide provides broadly applicable principles and protocols for characterizing novel ALK inhibitors.
I. Frequently Asked Questions (FAQs)
Q1: My ALK inhibitor is losing its effect in my long-term cell culture experiment. What could be the cause?
A1: This is a common issue that often points to inhibitor instability or degradation in the experimental conditions. Key factors include:
-
Chemical Instability: The inhibitor may be inherently unstable in the aqueous, buffered environment of cell culture media (typically pH ~7.4).
-
Metabolism by Cells: Cells can metabolize the compound into inactive forms, reducing the effective concentration over time.
-
Short Half-Life: The inhibitor may have a short half-life under standard culture conditions (37°C, 5% CO2), requiring more frequent media changes.
-
Adsorption: The compound may adsorb to the surface of plasticware, lowering its bioavailable concentration.[2]
Q2: What is the difference between the inhibitor's half-life and the target protein's (ALK) half-life?
A2: These are two distinct and critical parameters:
-
Inhibitor Half-Life (t½): Refers to the time it takes for the concentration of the inhibitor itself to decrease by half in the cell culture medium or within the cell. This is influenced by chemical stability and cellular metabolism.[3] A short inhibitor half-life might necessitate more frequent dosing in your experiments.
-
Target Protein Half-Life (t½): Refers to the time it takes for 50% of the ALK protein population to be degraded and replaced by newly synthesized protein. This is a measure of the protein's natural turnover rate. Some inhibitors, particularly those designed as PROTACs (PROteolysis TArgeting Chimeras), can actively induce the degradation of their target protein, thereby shortening its half-life.[4][5][6]
Q3: How can I determine if my ALK inhibitor induces degradation of the ALK protein?
A3: You can investigate this by performing a time-course experiment. Treat ALK-positive cells with your inhibitor and harvest cell lysates at various time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the total ALK protein levels by Western blot. A decrease in total ALK protein over time, compared to a vehicle control, suggests inhibitor-induced degradation. To confirm this is due to proteasomal degradation, you can pre-treat cells with a proteasome inhibitor like MG-132 or Carfilzomib before adding your ALK inhibitor.[4] If the degradation is blocked, it confirms a proteasome-dependent mechanism.
Q4: My results are inconsistent between experiments. What are the most common sources of variability?
A4: Inconsistency often stems from compound handling, cell culture practices, or assay setup.[7]
-
Compound Handling: Ensure your inhibitor stock solution is properly stored (aliquoted, protected from light, at -80°C) to avoid freeze-thaw cycles. Always prepare fresh working dilutions in media for each experiment.
-
Cell Culture: Use cells within a consistent, low-passage number range. Ensure cell seeding density is uniform across all wells and experiments.
-
Assay Conditions: Standardize incubation times, reagent preparation, and the final concentration of the solvent (e.g., DMSO should typically be <0.5%).[2]
II. Troubleshooting Guides
Problem 1: No or Weak Inhibition of ALK Phosphorylation
| Potential Cause | Recommended Solution |
| Compound Instability/Degradation | Prepare fresh stock solutions and working dilutions for each experiment. Minimize freeze-thaw cycles by storing in single-use aliquots. |
| Poor Solubility | Visually inspect stock and working solutions for precipitate. If needed, sonicate briefly. Ensure the final solvent concentration is compatible with your assay and does not cause precipitation. |
| Sub-optimal Concentration | Perform a dose-response experiment to determine the IC50 for ALK phosphorylation inhibition in your specific cell line. Published IC50 values from biochemical assays may differ significantly from cell-based EC50 values.[2] |
| Low Target Expression | Confirm the expression and phosphorylation (activation) of ALK in your cell line using Western blot. Not all cell lines express the target kinase. |
| Cell Line Resistance | The cell line may harbor mutations in the ALK kinase domain (e.g., G1202R) that confer resistance to certain inhibitors, or it may have activated bypass signaling pathways (e.g., EGFR, MET).[8][9][10][11] |
Problem 2: Inhibitor Effect Diminishes in Long-Term Experiments (>24h)
| Potential Cause | Recommended Solution |
| Short Inhibitor Half-Life in Media | The inhibitor is being degraded or metabolized. Replace the culture media with fresh inhibitor every 24-48 hours. The optimal frequency should be determined by an inhibitor stability assay (see Protocol 3). |
| High Cell Metabolism | High cell density can lead to rapid metabolism of the compound. Maintain cells at a consistent, sub-confluent density. |
| Selection for Resistant Cells | Long-term culture with an inhibitor can select for a sub-population of resistant cells. Monitor for changes in morphology and consider using a lower, less selective pressure concentration if possible. |
III. Data Presentation
When determining the stability of your inhibitor, present the data clearly. Below are hypothetical examples for "this compound".
Table 1: Hypothetical Stability of this compound in Cell Culture Medium (Example Data)
| Time (Hours) | Concentration Remaining (%) in Medium (37°C) |
| 0 | 100% |
| 8 | 85% |
| 24 | 55% |
| 48 | 25% |
| Calculated Half-Life (t½) | ~28 hours |
Table 2: Hypothetical Half-Life of ALK Protein After Treatment (Example Data)
| Treatment (24h) | ALK Protein Half-Life (t½) in hours | Degradation Pathway |
| Vehicle (DMSO) | 18 hours | Basal Turnover |
| This compound (100 nM) | 17.5 hours | Inhibition Only |
| ALK Degrader Compound (100 nM) | 4 hours | Proteasome-Mediated |
IV. Key Experimental Protocols
Protocol 1: Determining Target Protein (ALK) Half-Life via Cycloheximide (B1669411) Chase Assay
This assay measures the stability of the ALK protein itself by inhibiting new protein synthesis and observing the rate of disappearance of the existing protein pool.[12][13][14][15][16]
Materials:
-
ALK-positive cells (e.g., H3122, SU-DHL-1)
-
Complete culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-ALK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Plating: Seed cells in multiple wells of a 6-well or 12-well plate to achieve 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment (Optional): If testing the effect of your inhibitor on ALK stability, pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for a set time (e.g., 2-4 hours).
-
CHX Treatment: Add CHX to the culture medium to a final concentration of 50-100 µg/mL. This is time point zero (t=0). Immediately harvest the cells from the t=0 well.
-
Time Course: Incubate the remaining plates and harvest cells at subsequent time points (e.g., 2, 4, 8, 12, 24 hours) after CHX addition.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using 100-200 µL of lysis buffer per well. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
Western Blot:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against total ALK.
-
After imaging, probe with a loading control antibody (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for ALK and the loading control for each time point using densitometry software (e.g., ImageJ).
-
Normalize the ALK signal to the loading control signal for each lane.
-
Plot the normalized ALK intensity (as a percentage of t=0) against time.
-
Calculate the half-life (t½) as the time required for the ALK signal to decrease to 50%.
-
Protocol 2: Confirming Proteasome-Mediated Degradation
This experiment determines if the degradation of ALK (either basal or inhibitor-induced) is dependent on the ubiquitin-proteasome system.
Procedure:
-
Cell Plating: Plate ALK-positive cells as described above.
-
Proteasome Inhibition: Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG-132 or 1 µM Carfilzomib) for 1-2 hours. Treat the control set with vehicle.
-
Treatment: Add your ALK inhibitor (if testing induced degradation) or vehicle to the cells and incubate for a duration known to cause degradation (e.g., 8 hours, determined from previous experiments).
-
Lysis and Western Blot: Harvest the cells, prepare lysates, and perform a Western blot for total ALK protein as described in Protocol 1.
-
Analysis: Compare the ALK protein levels between the different treatment groups. If the ALK inhibitor causes degradation, ALK levels will be low. If pre-treatment with a proteasome inhibitor "rescues" the ALK protein and restores its levels, this confirms that the degradation is proteasome-dependent.
Protocol 3: General Workflow for Determining Inhibitor Half-Life in Culture Medium
This protocol requires analytical chemistry techniques (HPLC-MS) to directly measure the concentration of the inhibitor.[17][18]
Procedure:
-
Preparation: Prepare complete cell culture medium containing your ALK inhibitor at the desired experimental concentration (e.g., 1 µM).
-
Incubation:
-
Cell-free control: Add the inhibitor-containing medium to wells without cells.
-
Experimental: Add the inhibitor-containing medium to wells with your cells of interest.
-
Incubate both sets of plates under standard cell culture conditions (37°C, 5% CO2).
-
-
Sample Collection: At various time points (e.g., 0, 2, 8, 24, 48 hours), collect aliquots of the culture medium from both the cell-free and the experimental wells.
-
Sample Processing: Immediately process the samples to stop degradation and precipitate proteins. This typically involves adding a solvent like acetonitrile, vortexing, and centrifuging to clear the supernatant.
-
LC-MS/MS Analysis: Analyze the concentration of the remaining inhibitor in the processed supernatant using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis:
-
Plot the inhibitor concentration against time for both the cell-free and cellular conditions.
-
Calculate the half-life (t½) for each condition. Comparing the two will distinguish between chemical degradation (in medium alone) and the combined effects of chemical degradation and cellular metabolism.
-
V. Diagrams and Visualizations
Caption: Simplified ALK signaling pathway and the point of intervention for an ALK inhibitor.[19][20][21][22][23]
Caption: Experimental workflow for determining protein half-life using a cycloheximide chase assay.[12][13]
Caption: Key factors contributing to the degradation of small molecule inhibitors in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expansion of targeted degradation by Gilteritinib-Warheaded PROTACs to ALK fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. oaepublish.com [oaepublish.com]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Video: Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae [jove.com]
- 15. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces - PMC [pmc.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Managing Off-target Effects of ALK Kinase Inhibitor-1
Disclaimer: "ALK kinase inhibitor-1" is a placeholder name. This guide uses the well-characterized anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib, as a representative example to provide concrete data and protocols. Researchers should always perform comprehensive selectivity profiling for their specific inhibitor.
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, validating, and mitigating the off-target activities of ALK kinase inhibitors during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound show a phenotype inconsistent with ALK inhibition. Could this be an off-target effect?
A1: Yes, an unexpected cellular phenotype is often a primary indicator of off-target activity.[1][2] Kinase inhibitors, especially those targeting the highly conserved ATP-binding pocket, can interact with other kinases.[1][2] For example, Crizotinib is a potent inhibitor of ALK, but also inhibits other receptor tyrosine kinases like c-MET and ROS1.[3][4] Inhibition of these unintended targets can modulate other signaling pathways, leading to confounding experimental results.[2]
Q2: How can I determine the kinase selectivity profile of my inhibitor?
A2: A comprehensive kinase selectivity profile is crucial. Several methods are available:
-
Large-Scale Kinase Panels: The most common approach is to screen the inhibitor against a large panel of purified kinases (often >400) in a competitive binding or enzymatic activity assay.[1][5] Commercial services like KINOMEscan® offer this and report binding affinity (Kd) or percent inhibition.[6][7][8][9][10]
-
Chemoproteomic Approaches: Techniques performed in cell lysates (e.g., KiNativ™) or intact cells (e.g., Cellular Thermal Shift Assay - CETSA) can provide a more physiologically relevant assessment of target engagement and selectivity.[1][8]
Q3: What do IC50, Ki, or Kd values mean when assessing off-target effects?
A3: These values quantify the potency of an inhibitor against a specific kinase.
-
IC50: The concentration of an inhibitor required to reduce a kinase's activity by 50%.
-
Ki (Inhibition Constant) / Kd (Dissociation Constant): Measures the binding affinity of the inhibitor to the kinase. Lower values indicate higher potency or tighter binding.[1] A significant difference (typically >100-fold) between the on-target (ALK) and off-target kinase values suggests good selectivity. If the inhibitor inhibits other kinases with similar potency to ALK, off-target effects are highly likely.[1]
Q4: Can I confirm that this compound is engaging ALK inside my cells?
A4: Yes, confirming on-target engagement within the cell is a critical step.
-
Western Blotting: Probe for the phosphorylation of ALK's direct downstream signaling mediators, such as STAT3, AKT, and ERK.[11] A decrease in phosphorylation upon inhibitor treatment indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[12][13][14] An increase in the melting temperature of ALK in the presence of the inhibitor confirms direct binding in a cellular context.[12]
Q5: Are all off-target effects detrimental?
A5: While often a source of experimental artifacts or toxicity, some off-target effects can contribute to a drug's therapeutic efficacy, a concept known as polypharmacology.[1] For instance, Crizotinib's dual inhibition of ALK and ROS1 is beneficial for patients with ROS1-rearranged NSCLC.[3][4] However, for research purposes, it is crucial to identify and understand these effects to correctly interpret data.[1]
Troubleshooting Guide
This section provides guidance for specific issues that may arise during your experiments.
| Observed Problem | Potential Cause | Recommended Action(s) | Rationale |
| Unexpectedly high cytotoxicity at effective concentrations | Off-target inhibition of a kinase essential for cell survival. | 1. Perform a kinome-wide selectivity screen.[2] 2. Compare the cytotoxic IC50 with the on-target (ALK) IC50. 3. Test a structurally distinct ALK inhibitor as a control.[2] | 1. To identify unintended kinase targets. 2. A large discrepancy suggests off-target toxicity. 3. If cytotoxicity persists, it may be an on-target effect in your specific cell model. |
| Lack of expected phenotype despite confirmed target inhibition | 1. Activation of compensatory ("bypass") signaling pathways.[2][15] 2. The ALK target is not critical for the observed phenotype in your model system. | 1. Probe for the activation of known bypass pathways using Western blotting (e.g., p-EGFR, p-MET).[2][16] 2. Use genetic approaches (e.g., siRNA/shRNA or CRISPR) to validate ALK's role.[2] | 1. To determine if the cell is adapting to ALK inhibition. 2. Genetic methods provide an orthogonal approach to confirm the target's involvement. |
| Inconsistent phenotypic results across different cell lines | Cell line-specific expression of off-target kinases. | 1. Characterize the kinome of your cell lines via proteomics or transcriptomics. 2. Validate on-target ALK engagement in each cell line (e.g., via Western blot for p-ALK or p-STAT3).[2] | 1. To determine if a potent off-target is highly expressed only in the sensitive cell line. 2. To confirm the inhibitor is active on its intended target in all tested systems. |
| Acquired resistance after prolonged treatment in cell culture | 1. On-target resistance via secondary mutations in the ALK kinase domain.[15][17] 2. Off-target resistance via activation of bypass signaling pathways.[15][17] | 1. Sequence the ALK kinase domain in resistant clones. 2. Perform phospho-proteomic or RNA-seq analysis to identify upregulated pathways. 3. Test next-generation ALK inhibitors known to overcome specific resistance mutations.[15][18] | 1. To identify mutations like L1196M or G1202R that prevent inhibitor binding.[17] 2. To uncover ALK-independent survival mechanisms.[17] 3. To determine if a different inhibitor can restore sensitivity. |
Visualizing Troubleshooting Logic
Quantitative Data Summary
The following tables summarize the inhibitory activity of Crizotinib (as a stand-in for "this compound") against its intended target (ALK) and a selection of known off-target kinases.
Table 1: Biochemical Inhibitory Activity of Crizotinib
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| ALK (On-Target) | 24 | Enzymatic | Potent inhibition of the primary target. |
| c-MET | 8 | Enzymatic | High potency, considered a dual on-target. |
| ROS1 | 1.9 - 11 | Enzymatic | High potency, clinically relevant off-target.[19][20] |
| FLT3 | 2.1 | Enzymatic | Potent off-target inhibition.[19][20] |
| IGF-1R | 160 | Enzymatic | Moderate off-target inhibition.[19][20] |
| EGFR (T790M) | 29 - 160 | Enzymatic | Modest activity against this mutant.[20] |
Data compiled from representative literature. Actual values may vary based on assay conditions.
Table 2: Selectivity Profile of Crizotinib (% Inhibition at 1 µM)
| Kinase | % Inhibition @ 1 µM | Kinase | % Inhibition @ 1 µM |
| ALK | 100 | AXL | 99 |
| MET | 100 | DDR1 | 96 |
| ROS1 | 100 | EPHA1 | 94 |
| MST1R | 100 | EPHA7 | 98 |
| TYRO3 | 99 | TRKA | 94 |
| MER | 99 | TRKB | 99 |
This table highlights a subset of kinases strongly inhibited by Crizotinib at a high concentration, demonstrating its multi-kinase activity. A full kinome scan would assess >400 kinases.
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (Binding Assay)
This protocol provides a generalized workflow for assessing inhibitor selectivity using a competition binding assay format, such as KINOMEscan®.[7][10]
Principle: An inhibitor is tested for its ability to compete with an immobilized, active-site-directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test inhibitor.[7]
Methodology:
-
Compound Preparation: Prepare a stock solution of "this compound" in 100% DMSO. For Kd determination, create an 11-point, 3-fold serial dilution series in DMSO.[6]
-
Assay Reaction:
-
In each well of a multi-well plate, combine the test inhibitor with a specific DNA-tagged kinase from the panel.
-
Add an immobilized ligand (e.g., on beads) that binds to the active site of the kinase.
-
-
Incubation: Allow the binding reaction to reach equilibrium (typically 1 hour at room temperature).
-
Washing: Wash the beads to remove unbound inhibitor and kinase.
-
Quantification: Elute the bound kinase-DNA conjugate and quantify the amount of DNA using qPCR. The signal is inversely proportional to the inhibitor's binding affinity.
-
Data Analysis:
-
For single-concentration screening, results are often reported as "% Inhibition" relative to a DMSO control.
-
For dose-response curves, the data is fitted to calculate a dissociation constant (Kd), which represents the inhibitor concentration at which 50% of the kinase is bound.
-
Visualizing the Kinome Profiling Workflow
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm if "this compound" binds to ALK in intact cells.[12]
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[13][14] By heating cells treated with an inhibitor across a temperature gradient, one can observe a shift in the melting curve of the target protein if the inhibitor is bound.[14]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with "this compound" at a desired concentration (e.g., 10x IC50) and a control set with vehicle (DMSO). Incubate for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-4 minutes, followed by cooling at room temperature for 3 minutes.[21]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or using a lysis buffer.[21]
-
Separation: Separate the soluble protein fraction (containing non-denatured, stabilized protein) from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 min at 4°C).[21]
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble ALK protein remaining at each temperature using Western blotting with an anti-ALK antibody. A loading control (e.g., GAPDH, Actin) should also be probed.
-
Data Analysis: Quantify the band intensities for ALK at each temperature for both treated and untreated samples. Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the inhibitor-treated samples indicates target engagement and stabilization.
Signaling Pathway Context
This diagram illustrates how an ALK inhibitor works and how an off-target kinase (like c-MET) could activate parallel survival pathways, potentially confounding results or leading to resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. chayon.co.kr [chayon.co.kr]
- 8. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Current Strategies to Overcome Resistance to ALK-Inhibitor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. scienceopen.com [scienceopen.com]
- 21. bio-protocol.org [bio-protocol.org]
Technical Support Center: Optimizing Dose-Response Curves for ALK Kinase Inhibitor-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "ALK kinase inhibitor-1" in their experiments. The information is tailored to assist in the optimization of dose-response curves and to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 value for this compound?
A1: "EML4-ALK kinase inhibitor 1" is a potent inhibitor of the EML4-ALK fusion protein, with a reported half-maximal inhibitory concentration (IC50) of 1 nM in biochemical assays.[1] This value can, however, vary depending on the specific experimental conditions, including the cell line used, ATP concentration in biochemical assays, and the specific assay format.
Q2: Which signaling pathways are downstream of ALK and are affected by this compound?
A2: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated (e.g., through fusion with EML4), drives tumor cell proliferation and survival through several key downstream signaling pathways. These include the JAK/STAT, RAS/MEK/ERK, and PI3K/AKT/mTOR pathways.[2] Inhibition of ALK with a specific inhibitor like "this compound" is expected to downregulate the phosphorylation and activity of key proteins within these cascades.[3][4]
Q3: What are the critical controls to include in an ALK inhibitor dose-response experiment?
A3: To ensure the reliability of your dose-response data, it is crucial to include the following controls:
-
Vehicle Control (e.g., DMSO): This control receives the same concentration of the solvent used to dissolve the inhibitor as the treated wells. It represents 0% inhibition.
-
No-Cell Control (Media Only): These wells contain only cell culture media and the assay reagent to determine the background signal.
-
Positive Control Inhibitor: If available, a well-characterized ALK inhibitor with a known IC50 can be used to validate the assay system.
-
Untreated Cells: This control consists of cells that have not been exposed to the inhibitor or vehicle and represents 100% cell viability or kinase activity.
Q4: How can I be sure that the observed effects are specific to ALK inhibition?
A4: To confirm on-target activity of your ALK inhibitor, consider performing orthogonal experiments such as:
-
Western Blotting: Analyze the phosphorylation status of ALK and key downstream signaling proteins (e.g., p-ALK, p-STAT3, p-ERK, p-AKT) in response to inhibitor treatment. A dose-dependent decrease in phosphorylation would support on-target activity.
-
Rescue Experiments: In a cell line dependent on ALK signaling, introducing a resistant ALK mutant should confer resistance to the inhibitor.
-
Use of Structurally Unrelated ALK Inhibitors: Comparing the effects of your inhibitor with other known ALK inhibitors can help to distinguish on-target from off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered when generating dose-response curves for ALK kinase inhibitors.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during inhibitor dilution or reagent addition, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be meticulous with dilutions and reagent additions. To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.[5] |
| Flat or incomplete dose-response curve | The inhibitor concentration range is too narrow or not centered around the IC50. The inhibitor may have low potency in the chosen cell line, or the assay may not be sensitive enough. | Widen the range of inhibitor concentrations tested, typically spanning several orders of magnitude (e.g., from picomolar to micromolar). Ensure the chosen cell line is sensitive to ALK inhibition. Consider using a more sensitive detection method.[6] |
| IC50 value is significantly higher than expected | The inhibitor may have degraded due to improper storage or handling. The ATP concentration in a biochemical assay might be too high. The cell line may have inherent or acquired resistance to the inhibitor. | Store the inhibitor according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[1] For biochemical assays, use an ATP concentration at or near the Km for the enzyme. Verify the ALK dependency of your cell line. |
| Poor curve fit (low R-squared value) | Outliers in the data, incorrect normalization, or an inappropriate curve-fitting model. | Examine the raw data for obvious outliers and consider excluding them with justification. Normalize the data to your vehicle (0% inhibition) and no-cell (100% inhibition) controls. Use a four-parameter logistic (variable slope) model for curve fitting.[7][8] |
| Biphasic or other unusual curve shape | The inhibitor may have off-target effects at higher concentrations, or it may be cytotoxic through a mechanism other than ALK inhibition. The compound may be precipitating at higher concentrations. | Carefully examine the cells microscopically for signs of cytotoxicity at high concentrations. Check the solubility of the inhibitor in your assay medium. Consider if the unusual shape occurs at concentrations that are not physiologically relevant.[5] |
Quantitative Data: IC50 Values of Various ALK Inhibitors
The following table summarizes the reported IC50 values for several ALK inhibitors, providing a comparative reference for experimental planning.
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition |
| EML4-ALK kinase inhibitor 1 | EML4-ALK | 1 | Biochemical Assay |
| Alk-IN-6 | ALK (wild-type) | 71 | In Vitro Kinase Assay |
| Alk-IN-6 | ALK F1196M | 18.72 | In Vitro Kinase Assay |
| Alk-IN-6 | ALK F1174L | 36.81 | In Vitro Kinase Assay |
| Narazaciclib | CDK4 | 3.9 | In Vitro Kinase Assay |
| Narazaciclib | CDK6 | 9.82 | In Vitro Kinase Assay |
| Narazaciclib | ARK5 | 5 | In Vitro Kinase Assay |
Note: IC50 values are highly dependent on the specific experimental conditions and should be considered as a reference.[5][9]
Experimental Protocols
Detailed Methodology for Cell-Based Dose-Response Assay (MTT/Alamar Blue)
This protocol outlines the steps for determining the IC50 of "this compound" in an adherent ALK-positive cancer cell line (e.g., H3122) using a colorimetric viability assay.
Materials:
-
ALK-positive cancer cell line (e.g., H3122)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
Sterile, 96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue reagent
-
Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Inhibitor Dilution and Treatment:
-
Prepare a serial dilution of "this compound" in complete culture medium. A common starting point is a 10-point, 3-fold dilution series.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control wells (medium with the highest concentration of DMSO used).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
For Alamar Blue Assay:
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Read the fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
-
Data Analysis:
-
Subtract the average absorbance/fluorescence of the no-cell control from all other values.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[7][10]
-
Visualizations
ALK Signaling Pathway
Caption: ALK signaling and inhibition.
Experimental Workflow for Dose-Response Curve Generation
Caption: Cell-based dose-response workflow.
Troubleshooting Logic for Dose-Response Curve Issues
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Role of ERK-BIM and STAT3-survivin signaling pathways in ALK inhibitor-induced apoptosis in EML4-ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. graphpad.com [graphpad.com]
- 7. youtube.com [youtube.com]
- 8. cdn.graphpad.com [cdn.graphpad.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
Impact of EML4-ALK variants on "ALK kinase inhibitor-1" efficacy
Welcome to the Technical Support Center for ALK Kinase Inhibitor-1.
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of EML4-ALK variants on the efficacy of ALK inhibitors. The following troubleshooting guides and FAQs address specific issues you might encounter during your experiments.
Note: "this compound" is used here as a representative first-generation ALK inhibitor. The principles and experimental methodologies discussed are broadly applicable to other ALK inhibitors, such as Crizotinib, which will be used as a primary example.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how do EML4-ALK variants affect it?
Anaplastic lymphoma kinase (ALK) inhibitors are a class of targeted therapies that act on tumors with ALK variations.[1] The fusion of the EML4 gene with the ALK gene results in a constitutively active tyrosine kinase that drives oncogenic signaling through several downstream pathways, including PI3K/AKT, JAK/STAT, and RAS/MAPK.[2][3][4] ALK inhibitors function by binding to the ATP-binding pocket of the ALK kinase domain, which blocks its autophosphorylation and subsequent activation of these downstream pathways, leading to the apoptosis of cancer cells.[1][5]
At least 15 different EML4-ALK variants have been identified, with variants 1, 2, and 3a/b being the most common.[3] These variants differ in the breakpoint of the EML4 gene, which can affect protein stability and conformation, potentially altering the binding affinity and efficacy of ALK inhibitors.[6] For instance, some studies suggest that EML4-ALK variant 3 is associated with reduced sensitivity to certain ALK inhibitors compared to other variants.[6][7]
Q2: How do I determine which EML4-ALK variant is present in my experimental model?
Identifying the specific EML4-ALK fusion variant is crucial for interpreting efficacy data. Several molecular biology techniques can be used:
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This is a highly sensitive method for detecting known fusion transcripts.[8][9] It is effective for identifying the most common variants (V1, V2, V3a/b).
-
Next-Generation Sequencing (NGS): NGS provides comprehensive genomic information, allowing for the identification of both known and novel ALK fusion partners and variants.[10] This is the recommended method for a complete characterization of the fusion gene.[10]
-
Fluorescence In Situ Hybridization (FISH): FISH is the standard method for detecting ALK gene rearrangements and was the companion diagnostic for the approval of crizotinib.[11] However, it does not identify the specific fusion variant.[8]
-
Immunohistochemistry (IHC): IHC detects the expression of the ALK protein and is a sensitive method for screening.[8] Like FISH, it does not provide information on the variant type.
Q3: Which EML4-ALK variants are associated with resistance or reduced sensitivity to ALK inhibitors?
The response to ALK inhibitors can vary significantly depending on the EML4-ALK variant and the specific inhibitor used.
-
First-Generation (e.g., Crizotinib): While effective against many variants, some studies show EML4-ALK variant 3 (a "short" variant) may be associated with earlier treatment failure.[6] However, other clinical data suggests crizotinib's efficacy is not significantly impacted by short vs. long variants.[12]
-
Second-Generation (e.g., Alectinib): Patients with short EML4-ALK variants have been shown to have shorter progression-free survival (PFS) when treated with alectinib (B1194254) compared to those with long variants.[12][13]
-
Third-Generation (e.g., Lorlatinib): Lorlatinib has demonstrated potent activity against a wide range of EML4-ALK variants and ALK resistance mutations, showing high objective response rates regardless of the variant type.[14][15][16]
Quantitative Data Summary
The efficacy of different ALK inhibitors varies across EML4-ALK fusion variants. The tables below summarize key clinical and preclinical findings.
Table 1: Clinical Efficacy of ALK Inhibitors by EML4-ALK Variant
| Inhibitor | EML4-ALK Variant | Metric | Value | Reference |
|---|---|---|---|---|
| Alectinib | Long Variants | Median PFS | Not Reached | [12][13] |
| Short Variants | Median PFS | 34.0 months | [12][13] | |
| Crizotinib | Long Variants | Median PFS | 14.0 months | [12][13] |
| Short Variants | Median PFS | 12.9 months | [12][13] | |
| Lorlatinib | Variant 1 | Objective Response Rate | 80.0% | [16] |
| Variant 2 | Objective Response Rate | 85.7% | [16] | |
| Variant 3 | Objective Response Rate | 72.2% | [16] | |
| Variant 1 | Median PFS | Not Reached | [16] | |
| Variant 3 | Median PFS | 33.3 months | [16] | |
| Crizotinib (vs. Lorlatinib) | Variant 1 | Objective Response Rate | 50.0% | [16] |
| Variant 3 | Objective Response Rate | 73.9% | [16] | |
| Variant 1 | Median PFS | 7.4 months | [16] |
| | Variant 3 | Median PFS | 5.5 months |[16] |
Table 2: Preclinical Sensitivity (IC50) of Cell Lines to ALK Inhibitors
| Cell Line | EML4-ALK Variant | Inhibitor | IC50 | Reference |
|---|---|---|---|---|
| H3122 | Variant 1 | Crizotinib | ~20-50 nM | [17][18] |
| H3122 CR1 (Resistant) | Variant 1 (L1196M) | Crizotinib | >1 µM | [17] |
| H2228 | Variant 3a/b | Alectinib, Crizotinib, Ceritinib | >500 nM | [7] |
| Ba/F3 Cells | Various (8 types) | Alectinib | No significant difference in IC50 |[19][20] |
Troubleshooting Guides
Issue 1: this compound shows low efficacy in my cell-based assay.
If you observe a higher-than-expected IC50 value or minimal cell death, consider the following troubleshooting steps.
References
- 1. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. EML4-ALK Variants: Biological and Molecular Properties, and the Implications for Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]
- 6. Examining EML4-ALK variants in the clinical setting: the next frontier? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EML4-ALK V3, treatment resistance, and survival: refining the diagnosis of ALK+ NSCLC - Christopoulos - Journal of Thoracic Disease [jtd.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Novel Variant of EML4-ALK Fusion Gene in NSCLC: Potential Benefits of the RT-PCR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing Guidelines [rethinkingnsclc.com]
- 11. Guideline Recommendations for Testing of ALK Gene Rearrangement in Lung Cancer: A Proposal of the Korean Cardiopulmonary Pathology Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of EML4-ALK Variants and TP53 Status on the Efficacy of ALK Inhibitors in Patients With Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ilcn.org [ilcn.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Efficacy of Lorlatinib in Treatment-Naive Patients With ALK-Positive Advanced NSCLC in Relation to EML4::ALK Variant Type and ALK With or Without TP53 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Sensitivity of eight types of ALK fusion variant to alectinib in ALK-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of ALK Kinase Inhibitors: Crizotinib vs. "ALK Kinase Inhibitor-1"
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro efficacy of the first-generation ALK inhibitor, crizotinib (B193316), against the less characterized "ALK kinase inhibitor-1". This document aims to objectively present available data, highlight gaps in current public knowledge, and provide detailed experimental context for the evaluation of these compounds.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC) harboring ALK gene rearrangements. The development of ALK inhibitors has significantly improved patient outcomes. Crizotinib, the first-in-class ALK inhibitor, set a benchmark for this therapeutic strategy. This guide focuses on the in vitro efficacy of crizotinib in comparison to "this compound", a compound identified as SAR348830, and another molecule referred to as "ALK inhibitor 1" in some commercial contexts.
It is important to note that while extensive data is available for crizotinib, publicly accessible in vitro efficacy data for "this compound" (SAR348830) against ALK is notably scarce. This guide will present the available information while clearly indicating where data is not present in the public domain.
Quantitative Data Summary
A direct in vitro comparison of "this compound" and crizotinib is hampered by the limited availability of public data for "this compound". The following table summarizes the available in vitro efficacy data for crizotinib against wild-type ALK.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Crizotinib | ALK | Cell-based | 20 | [1] |
| Crizotinib | NPM-ALK | Cell-based | 24 | [2][3] |
Note on "this compound": Extensive searches for in vitro efficacy data (IC50 or Ki values) for SAR348830 against ALK kinase did not yield publicly available quantitative results. Similarly, for a compound marketed as "ALK inhibitor 1", while IC50 values against other kinases such as TSSK2 (31 nM) and FAK (2 nM) are reported, its potency against ALK is not specified in the available literature.[4][5]
Experimental Protocols
The determination of in vitro kinase inhibition is crucial for the preclinical assessment of targeted therapies. A standard methodology for determining the IC50 of an ALK inhibitor in a biochemical assay is outlined below.
In Vitro ALK Kinase Inhibition Assay (Representative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the ALK kinase.
Materials:
-
Recombinant human ALK kinase domain
-
Peptide substrate (e.g., a generic tyrosine kinase substrate)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or non-radioactive ATP for alternative detection methods
-
Test compounds ("this compound", crizotinib) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits like ADP-Glo™)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (scintillation counter, luminometer, or fluorescence reader)
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the kinase reaction buffer.
-
Reaction Mixture Preparation: The ALK enzyme and the peptide substrate are mixed in the kinase reaction buffer.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by adding ATP (and [γ-³²P]ATP if using a radiometric assay) to the reaction mixture containing the enzyme, substrate, and the test compound at various concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection of Phosphorylation:
-
Radiometric Assay: The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.
-
Non-Radiometric Assays: Methods like ELISA with a phosphospecific antibody, or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay), can be used.[6]
-
-
Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow of a typical in vitro biochemical kinase assay.
ALK Signaling Pathway and Inhibition
Caption: Simplified ALK signaling pathway and the point of inhibition.
Conclusion
Crizotinib is a well-characterized first-generation ALK inhibitor with documented in vitro efficacy.[1][3] In contrast, "this compound", identified as SAR348830, remains poorly characterized in the public scientific literature regarding its direct inhibitory activity against ALK. This significant data gap prevents a direct and meaningful in vitro efficacy comparison with crizotinib at this time.
For researchers and drug development professionals, this highlights the importance of comprehensive and publicly accessible data for the objective evaluation of novel kinase inhibitors. The provided experimental protocol and pathway diagrams offer a foundational understanding of the methodologies and biological context for assessing ALK inhibitors. Future studies reporting the in vitro ALK inhibitory activity of SAR348830 are necessary to enable a direct comparison with established drugs like crizotinib.
References
- 1. Crizotinib | ALK | Tocris Bioscience [tocris.com]
- 2. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. promega.com [promega.com]
A Head-to-Head Comparison: Lorlatinib vs. a Novel ALK Kinase Inhibitor
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the third-generation inhibitor lorlatinib (B560019) has established a significant clinical benchmark. This guide provides a comparative analysis of lorlatinib against a representative novel pyrimidine-based ALK kinase inhibitor, herein referred to as "ALK Kinase Inhibitor-1," based on available preclinical data. This comparison is intended for researchers, scientists, and drug development professionals to highlight the key attributes and developmental stages of these two classes of molecules.
Disclaimer: "this compound" is a representative designation for a preclinical compound and does not refer to a specific clinical-stage entity. The data presented for this inhibitor is based on publicly available information for similar research compounds.
Overview and Mechanism of Action
Lorlatinib is a potent, brain-penetrant, third-generation ALK and ROS1 tyrosine kinase inhibitor (TKI).[1][2][3] Its macrocyclic structure was specifically designed to overcome resistance to earlier-generation ALK inhibitors, including those with the recalcitrant G1202R mutation.[1][4] Lorlatinib functions by competitively binding to the ATP-binding pocket of ALK, thereby inhibiting its autophosphorylation and downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2][5] A key feature of lorlatinib is its ability to effectively cross the blood-brain barrier, enabling it to target and treat brain metastases, a common site of disease progression in ALK-positive NSCLC.[5][6]
This compound represents a novel, potent pyrimidine-based ALK inhibitor identified in preclinical development.[7] Like other ALK inhibitors, it is designed to target the ATP-binding site of the ALK kinase domain.[4] Its primary mechanism involves the inhibition of ALK's kinase activity, leading to the suppression of oncogenic signaling. As an early-stage inhibitor, its full spectrum of activity against resistance mutations and its ability to penetrate the central nervous system (CNS) are typically under investigation.
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics and available data for lorlatinib and the representative this compound.
Table 1: General Properties and Mechanism of Action
| Feature | Lorlatinib | This compound (Representative) |
| Inhibitor Class | Third-generation ALK/ROS1 TKI | Preclinical pyrimidine-based ALK inhibitor |
| Primary Targets | ALK, ROS1 | ALK |
| Mechanism of Action | Reversible, ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[1][2][5] | ATP-competitive inhibitor of ALK kinase. |
| Key Advantage | High CNS penetration and activity against a broad spectrum of ALK resistance mutations.[1][5][6][8] | High potency demonstrated in preclinical models. |
Table 2: Preclinical Efficacy (In Vitro Potency)
| Target | Lorlatinib (IC50) | This compound (IC50) |
| ALK | Data not specified in provided results | Not specified, but described as potent. |
| FAK | Not specified | 2 nM[7] |
| TSSK2 | Not specified | 31 nM[7] |
IC50 values represent the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%. Lower values indicate greater potency.
Table 3: Clinical Efficacy (Lorlatinib - CROWN Study)
| Endpoint | Lorlatinib | Crizotinib (First-generation ALK inhibitor) |
| Progression-Free Survival (PFS) at 5 years | 60%[9][10] | 8%[9][10] |
| Hazard Ratio for Disease Progression or Death | 0.19 (81% reduction in risk)[9] | - |
| Objective Response Rate (ORR) | 76%[1] | 58%[11] |
| Intracranial Response (in patients with baseline brain metastases) | 82% (61% complete response) | 23% (8% complete response)[11] |
| Time to Intracranial Progression | Median not reached[9] | 16.4 months[9] |
Data for this compound is not available as it is a preclinical compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of kinase inhibitors.
Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the potency of a compound against a specific kinase.
-
Reagents and Materials: Recombinant human ALK kinase domain, ATP, a suitable peptide substrate, kinase buffer, and the test inhibitor (e.g., this compound, lorlatinib).
-
Procedure:
-
A series of dilutions of the test inhibitor are prepared.
-
The recombinant ALK kinase is incubated with the various concentrations of the inhibitor in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability Assay
This assay measures the effect of an inhibitor on the proliferation and survival of cancer cells.
-
Cell Lines: ALK-positive cancer cell lines (e.g., H3122, STE-1) and ALK-negative control cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test inhibitor.
-
After a defined incubation period (e.g., 72 hours), a reagent to assess cell viability is added. Common reagents include MTT, which measures metabolic activity, or reagents that measure ATP content.
-
The signal (e.g., absorbance, luminescence) is measured using a plate reader.
-
-
Data Analysis: The viability of treated cells is expressed as a percentage of the viability of untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 can be calculated from the resulting dose-response curve.
Visualizations
ALK Signaling Pathway
Caption: Simplified ALK signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for preclinical kinase inhibitor evaluation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. What is Lorlatinib used for? [synapse.patsnap.com]
- 3. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 6. How It Works | Lorbrena® (lorlatinib) Patient Site | Safety Info [lorbrena.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pfizer’s LORBRENA® CROWN Study Shows Majority of Patients with ALK-Positive Advanced Lung Cancer Living Beyond Five Years Without Disease Progression | Pfizer [pfizer.com]
- 10. Lorbrena Effective as Initial Treatment of ALK-Positive NSCLC - NCI [cancer.gov]
- 11. lorbrena.com [lorbrena.com]
On-Target Validation of ALK Kinase Inhibitors: A Comparative Guide to siRNA-Mediated Knockdown
For researchers and drug development professionals, confirming that a kinase inhibitor's biological effect stems from its intended target is a critical validation step. This guide provides a comparative framework for validating the on-target effects of "ALK kinase inhibitor-1" (using the well-characterized inhibitor Crizotinib (B193316) as a representative example) by comparing its performance with the highly specific genetic knockdown approach of small interfering RNA (siRNA).
This guide will objectively compare the outcomes of pharmacologic inhibition versus genetic silencing of Anaplastic Lymphoma Kinase (ALK), supported by experimental data and detailed protocols.
The Cornerstone of Targeted Therapy: On-Target Validation
The central premise of targeted cancer therapy is the selective inhibition of a specific oncogenic driver. However, small molecule inhibitors can have off-target effects, leading to ambiguous results and potential toxicity. Therefore, it is crucial to demonstrate that the observed phenotype, such as decreased cell viability, is a direct consequence of inhibiting the intended target. A powerful method for this validation is to compare the effects of the inhibitor with the effects of reducing the target protein's expression through siRNA. If the inhibitor's effects phenocopy the effects of the siRNA-mediated knockdown of the target, it provides strong evidence of on-target activity.
Crizotinib: A First-Generation ALK Inhibitor
Crizotinib is an FDA-approved tyrosine kinase inhibitor that targets ALK, ROS1, and MET.[1][2] In cancers driven by ALK gene rearrangements, such as a subset of non-small cell lung cancer (NSCLC), the resulting fusion protein is constitutively active, driving uncontrolled cell proliferation and survival through various downstream signaling pathways.[3] Crizotinib inhibits this activity by competing with ATP for the kinase's binding site.[2]
ALK Signaling Pathway
Constitutive activation of ALK fusion proteins triggers a cascade of downstream signaling pathways crucial for cancer cell survival and proliferation. The primary pathways include:
-
RAS/MAPK Pathway: Regulates cell growth, differentiation, and survival.
-
PI3K/AKT Pathway: A central pathway for cell survival, growth, and metabolism.
-
JAK/STAT Pathway: Involved in the control of cell proliferation, differentiation, and apoptosis.
Inhibition of ALK, either by a small molecule inhibitor or by siRNA, is expected to downregulate the activity of these pathways.
Experimental Workflow for On-Target Validation
The following diagram outlines a typical workflow for comparing the effects of an ALK inhibitor with ALK siRNA.
Data Presentation: Crizotinib vs. ALK siRNA
The following tables summarize expected quantitative data from experiments comparing Crizotinib and ALK siRNA in ALK-positive cancer cell lines.
Table 1: Effect on ALK Phosphorylation and Downstream Signaling
| Treatment | Cell Line | p-ALK (Y1278) Inhibition | p-AKT Inhibition | p-ERK Inhibition | Reference |
| Crizotinib (100 nM) | SH-SY5Y (Neuroblastoma) | Substantial Decrease | Substantial Decrease | Substantial Decrease | [4] |
| ALK siRNA | SH-SY5Y (Neuroblastoma) | Substantial Decrease (via total ALK reduction) | Substantial Decrease | Substantial Decrease | [5] |
| Scrambled siRNA | SH-SY5Y (Neuroblastoma) | No significant change | No significant change | No significant change | [5] |
Table 2: Effect on Cell Viability
| Treatment | Cell Line | IC50 (Crizotinib) | % Viability Reduction (siRNA vs. Control) | Reference |
| Crizotinib | LAN-5 (Neuroblastoma) | ~310 nM | N/A | [4] |
| ALK siRNA | SH-SY5Y (Neuroblastoma) | N/A | Significant reduction in tumor growth | [5] |
Experimental Protocols
Protocol 1: siRNA Transfection
This protocol outlines general steps for transiently transfecting cells with siRNA.
-
Cell Seeding: Seed ALK-positive cancer cells (e.g., H3122 NSCLC or SH-SY5Y neuroblastoma) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: In separate tubes, dilute ALK-targeting siRNA and a non-targeting (scrambled) control siRNA in serum-free medium. In another set of tubes, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Incubation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, serum-free medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Harvest a subset of cells to assess ALK protein knockdown efficiency by Western Blot.
Protocol 2: Western Blot Analysis
This protocol is for assessing protein levels and phosphorylation status post-treatment.
-
Cell Lysis: After treatment with Crizotinib or transfection with siRNA, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for total ALK, phospho-ALK (p-ALK), total AKT, p-AKT, total ERK, p-ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control. Compare the levels of phosphorylated proteins in treated samples to the untreated or control samples.
Protocol 3: Cell Viability Assay (MTT)
This protocol measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. After 24 hours, treat with a serial dilution of Crizotinib or transfect with ALK siRNA as described above. Include appropriate controls (vehicle for inhibitor, non-targeting siRNA for knockdown).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. For the inhibitor, plot a dose-response curve to determine the IC50 value. For siRNA, compare the viability of ALK siRNA-treated cells to the scrambled siRNA control.
Alternative On-Target Validation Methods
While comparing an inhibitor to siRNA is a robust method, other techniques can also provide strong evidence of on-target engagement:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the increased thermal stability of a protein when bound to a ligand (the inhibitor). A shift in the melting temperature of ALK in the presence of Crizotinib would indicate direct binding.
-
Phospho-proteomics: Using mass spectrometry, researchers can analyze global changes in protein phosphorylation following inhibitor treatment. On-target engagement would be demonstrated by a significant decrease in the phosphorylation of known ALK downstream substrates.
-
Kinase Panel Screening: Profiling the inhibitor against a large panel of kinases can determine its selectivity. High selectivity for ALK over other kinases suggests that the observed cellular effects are likely due to on-target inhibition.[6]
Conclusion
Validating the on-target effects of a kinase inhibitor is a fundamental step in preclinical drug development. The direct comparison of phenotypic and molecular effects induced by a small molecule inhibitor like Crizotinib with those resulting from siRNA-mediated knockdown of ALK provides compelling evidence for its mechanism of action. When the pharmacological and genetic approaches yield concordant results—such as reduced phosphorylation of downstream effectors, decreased cell viability, and cell cycle arrest—it builds a strong case that the inhibitor's efficacy is driven by its intended on-target activity. This multi-faceted validation approach is essential for advancing promising targeted therapies toward clinical application.
References
- 1. Anaplastic Lymphoma Kinase (ALK) as a therapeutic target in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroblastoma-targeted Nanoparticles Entrapping siRNA Specifically Knockdown ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Selectivity Showdown: A Comparative Guide to ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of ALK inhibitors has revolutionized the treatment landscape for patients with ALK-rearranged malignancies. However, the efficacy and safety of these inhibitors are intrinsically linked to their kinase selectivity profile. Off-target activities can lead to adverse effects and diminish the therapeutic window. This guide provides a detailed comparison of the kinase selectivity of "ALK kinase inhibitor-1" and several FDA-approved alternatives, supported by experimental data and methodologies, to aid researchers in selecting the appropriate tools for their studies.
An Important Note on "this compound"
Commercially available as "this compound," this pyrimidine-based compound (also referred to as compound 17) has been characterized as a potent inhibitor of Focal Adhesion Kinase (FAK) and Testis-Specific Serine/Threonine Kinase 2 (TSSK2). However, publicly available scientific literature and kinase profiling datasets do not currently contain evidence of its inhibitory activity against ALK. Therefore, its designation as an "ALK inhibitor" may be a commercial misnomer. For the purpose of this guide, we present its known inhibitory activities and compare it against well-established, clinically relevant ALK inhibitors.
Quantitative Kinase Selectivity Profiles
The following tables summarize the inhibitory activities of "this compound" and four FDA-approved ALK inhibitors. The data for the approved inhibitors is presented as a percentage of control from KINOMEscan binding assays, where a lower percentage indicates stronger binding and inhibition.
Table 1: Profile of "this compound" (Compound 17)
| Target Kinase | IC50 (nM) |
| FAK | 2 |
| TSSK2 | 31 |
| ALK | No Data Available |
Table 2: Comparative Kinase Selectivity of FDA-Approved ALK Inhibitors
Data is presented as "% Control" from KINOMEscan assays, where a lower value signifies stronger inhibition. A value of <10% is generally considered significant.
| Kinase Target | Crizotinib (% Ctrl @ 1µM) | Alectinib (% Ctrl @ 1µM) | Ceritinib (% Ctrl @ 1µM) | Lorlatinib (% Ctrl @ 1µM) |
| ALK | 0.1 | 0.1 | 0.15 | 0.1 |
| ROS1 | 0.2 | 64 | 0.3 | 0.2 |
| MET | 1.5 | 92 | 35 | 81 |
| LTK | 1.2 | 0.2 | 2.1 | 0.4 |
| AXL | 11 | 98 | 13 | 89 |
| FAK (PTK2) | 7.1 | 100 | 1.5 | 96 |
| IGF1R | 48 | 100 | 1.1 | 99 |
| INSR | 55 | 100 | 1.0 | 100 |
| STAT3 | 96 | 100 | 97 | 100 |
| ERK1 (MAPK3) | 100 | 100 | 100 | 100 |
| AKT1 | 100 | 100 | 100 | 100 |
| GAK | 100 | 0.3 | 98 | 100 |
Data compiled from publicly available KINOMEscan datasets. This table is representative and not exhaustive.
ALK Signaling Pathway and Inhibition
The ALK receptor tyrosine kinase, upon activation by fusion events (e.g., with EML4 or NPM), triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and growth.[1][2][3] Key pathways include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. ALK inhibitors act by competing with ATP for the binding site in the kinase domain, thereby blocking autophosphorylation and the activation of these downstream signals.
Caption: The ALK signaling pathway and the point of therapeutic intervention.
Experimental Protocols
The determination of kinase selectivity profiles involves robust biochemical assays that measure the interaction of an inhibitor with a panel of purified kinases. Below are representative protocols for common methods used.
KINOMEscan™ Competition Binding Assay
This high-throughput method measures the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.
Objective: To quantify the interaction of a test compound against a large panel of kinases.
Principle: Kinases are tagged with DNA and incubated with the test compound and a kinase-specific ligand immobilized on a solid support. The amount of kinase bound to the support is quantified via qPCR of the DNA tag. A reduced signal indicates displacement by the test compound.
Generalized Workflow:
Caption: A generalized workflow for a competition binding assay like KINOMEscan.
Procedure:
-
Preparation: A library of DNA-tagged kinases is prepared. Test compounds are serially diluted in DMSO.
-
Binding Reaction: The test compound, a specific kinase, and the immobilized ligand are combined in the wells of a microtiter plate. The mixture is incubated to allow binding to reach equilibrium.
-
Washing: The solid support is washed to remove any unbound kinase-compound complexes.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR.
-
Data Analysis: The results are reported as a percentage of the DMSO control, where 100% represents no inhibition and 0% represents complete inhibition.
Radiometric Filter-Binding Assay
This "gold standard" method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
Phosphocellulose filter plates
-
Phosphoric acid wash buffer
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO and then in the kinase reaction buffer.
-
Reaction Setup: In a polypropylene (B1209903) plate, add the kinase, peptide substrate, and the diluted inhibitor or DMSO (for control).
-
Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the plate, add scintillation cocktail to each well and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The kinase selectivity profile is a critical attribute of any kinase inhibitor, dictating its therapeutic potential and off-target liabilities. While commercially named "this compound," current evidence points to its activity against FAK and TSSK2, with no publicly available data supporting its inhibition of ALK. In contrast, FDA-approved ALK inhibitors demonstrate high on-target potency. However, they exhibit distinct selectivity profiles. Crizotinib shows significant activity against MET and ROS1. Ceritinib also inhibits ROS1 and shows some activity against IGF1R and INSR. Alectinib is highly selective for ALK and LTK, with minimal off-target activity on the presented panel. Lorlatinib is also highly potent against ALK and ROS1. These differences in selectivity can explain variations in clinical efficacy and adverse effect profiles, and they underscore the importance of comprehensive profiling in the development and application of kinase inhibitors. Researchers should exercise caution and rely on empirical data when selecting inhibitors for their studies.
References
A Head-to-Head Biochemical Comparison of Anaplastic Lymphoma Kinase (ALK) Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro Efficacy of Leading ALK Inhibitors
The development of tyrosine kinase inhibitors (TKIs) targeting the anaplastic lymphoma kinase (ALK) has revolutionized the treatment landscape for patients with ALK-rearranged non-small cell lung cancer (NSCLC) and other ALK-driven malignancies. With several generations of ALK inhibitors now clinically available, a clear understanding of their comparative biochemical potency is crucial for researchers and drug developers. This guide provides an objective, data-driven comparison of five prominent ALK inhibitors: Crizotinib, Alectinib, Ceritinib, Brigatinib, and Lorlatinib, supported by experimental data and detailed methodologies.
Comparative Biochemical Potency of ALK Inhibitors
The in vitro potency of ALK inhibitors is a key determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays, which measures the concentration of the inhibitor required to reduce the enzymatic activity of the ALK protein by 50%. The following table summarizes the biochemical IC50 values for the five leading ALK inhibitors against wild-type ALK. It is important to note that while efforts have been made to present data from comparable assays, variations in experimental conditions across different studies may exist.
| Inhibitor | Generation | Biochemical IC50 (nM) vs. Wild-Type ALK |
| Crizotinib | 1st | ~3 |
| Ceritinib | 2nd | 0.15 |
| Alectinib | 2nd | 1.9 |
| Brigatinib | 2nd | 0.6 |
| Lorlatinib | 3rd | Not directly available in a comparable head-to-head biochemical assay in the provided search results. However, it is known to be a potent inhibitor of wild-type ALK and various mutant forms. |
Note: The IC50 values presented are derived from in vitro enzymatic assays.[1] Lower IC50 values indicate greater potency.
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic rearrangements, drives oncogenesis through the activation of several downstream signaling pathways. These pathways are critical for cell proliferation, survival, and differentiation. Understanding this signaling cascade is fundamental to appreciating the mechanism of action of ALK inhibitors.
Caption: The ALK signaling cascade, initiating from ligand binding and receptor phosphorylation, activates key downstream pathways including RAS/MAPK, PI3K/AKT, and JAK/STAT, ultimately promoting cell proliferation and survival.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for ALK Inhibitor Potency
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the affinity of inhibitors for a kinase. The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound.
Materials:
-
Recombinant ALK enzyme (e.g., full-length or kinase domain)
-
LanthaScreen™ Eu-anti-Tag Antibody (specific to the tag on the recombinant ALK)
-
LanthaScreen™ Kinase Tracer
-
Test ALK inhibitors (Crizotinib, Alectinib, Ceritinib, Brigatinib, Lorlatinib)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates (low-volume, white or black)
-
TR-FRET compatible plate reader
Experimental Workflow:
Caption: Workflow for determining ALK inhibitor IC50 values using the LanthaScreen™ Eu Kinase Binding Assay.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a 3X working solution of the ALK enzyme and Eu-anti-Tag antibody mixture in Kinase Buffer A. The final concentrations will depend on the specific kinase and antibody batch, but a common starting point is 15 nM kinase and 6 nM antibody.
-
Prepare a 3X working solution of the Kinase Tracer in Kinase Buffer A. The optimal tracer concentration should be determined experimentally and is typically near its Kd for the kinase.
-
Prepare serial dilutions of the ALK inhibitors in 100% DMSO. Subsequently, create intermediate dilutions in Kinase Buffer A to achieve the final desired concentrations in the assay with a constant, low percentage of DMSO.
-
-
Assay Assembly:
-
Add 5 µL of the serially diluted inhibitor to the wells of a 384-well plate. Include controls for no inhibitor (0% inhibition) and a known potent inhibitor or high concentration of test compound (100% inhibition).
-
Add 5 µL of the 3X ALK/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Cover the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Read the plate using a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (Tracer acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value for each inhibitor.
-
This detailed protocol provides a robust and reproducible method for the direct comparison of ALK inhibitor potencies in a biochemical context. By employing such standardized assays, researchers can generate high-quality, comparable data to inform the selection and development of next-generation ALK-targeted therapies.
References
Unveiling the Potency of ALK Kinase Inhibitor-1: A Comparative Guide to IC50 Values Across Cancer Cell Lines
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, understanding the precise efficacy of kinase inhibitors is paramount. This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values for ALK Kinase Inhibitor-1, also known as AP26113-analog or Brigatinib (B606365), across a spectrum of cancer cell lines. The data, presented in a clear tabular format, is supported by detailed experimental protocols to ensure reproducibility and aid in the critical evaluation of this potent therapeutic agent.
Potency Profile: IC50 Values of this compound (Brigatinib/AP26113)
The inhibitory activity of this compound has been rigorously assessed in both enzymatic and cellular assays, demonstrating significant potency against wild-type ALK and various clinically relevant mutant forms. The following table summarizes the IC50 and GI50 (50% growth inhibition) values across several anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | Cancer Type | ALK Status | IC50 / GI50 (nM) | Reference |
| Enzymatic Assay | - | Wild-Type ALK | 0.6 | [1][2] |
| H3122 | NSCLC | EML4-ALK | 4 - 31 (GI50) | [1][3] |
| Karpas-299 | ALCL | NPM-ALK | ~10 - 29 (GI50/IC50) | [4][5] |
| SUP-M2 | ALCL | NPM-ALK | Higher than parental | [6] |
| Ba/F3 | Pro-B Cell | EML4-ALK (native) | 10 - 14 | [2][7][8] |
| Ba/F3 | Pro-B Cell | EML4-ALK (mutant) | 24 | [3] |
| ALK-Negative Lines | ALCL, NSCLC | No ALK fusion | 503 - 2,387 (GI50) | [1][2] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%, while GI50 values indicate the concentration needed to inhibit cell growth by 50%. The SUP-M2 cell lines that developed resistance to AP26113 showed IC50 values 130 to 1,000-fold higher than the parental cells[6].
Experimental Protocols
The determination of IC50 and GI50 values relies on robust and standardized experimental procedures. Below are detailed methodologies for the key assays cited in this guide.
Cell Viability and Growth Inhibition (GI50) Assay
This protocol outlines the general procedure for assessing the effect of this compound on the proliferation of cancer cell lines.
-
Cell Culture: ALK-positive (e.g., H3122, Karpas-299) and ALK-negative cancer cell lines are cultured in their appropriate growth media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well microplates at a predetermined density (e.g., 2,000-5,000 cells per well). The plates are then incubated overnight to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted to various concentrations in fresh culture medium. The medium in the cell plates is replaced with the medium containing the different concentrations of the inhibitor. Control wells receive medium with DMSO at the same final concentration as the treatment wells.
-
Incubation: The treated plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: The luminescence or absorbance values are recorded using a plate reader. The data is normalized to the untreated control wells to determine the percentage of cell growth inhibition. The GI50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vitro Kinase Inhibition (IC50) Assay
This protocol describes a general method for determining the inhibitory activity of this compound against the purified ALK enzyme.
-
Reagents and Materials: The assay requires purified recombinant ALK kinase, a suitable substrate (e.g., a generic tyrosine kinase peptide), ATP, a kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
A solution of the ALK kinase is prepared in the assay buffer.
-
This compound is serially diluted to a range of concentrations.
-
The kinase and the inhibitor are pre-incubated together in the wells of a microplate.
-
The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is then stopped, and the amount of product formed (or ATP consumed) is quantified using a suitable detection method.
-
-
Data Analysis: The kinase activity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 value of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment Efficacy and Resistance Mechanisms Using the Second-Generation ALK Inhibitor AP26113 in Human NPM-ALK-Positive Anaplastic Large Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Next-Generation ALK Kinase Inhibitors for Crizotinib-Resistant NSCLC
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to the first-generation anaplastic lymphoma kinase (ALK) inhibitor, crizotinib (B193316), presents a significant clinical challenge in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC). This has spurred the development of a new arsenal (B13267) of ALK inhibitors designed to overcome these resistance mechanisms. This guide provides a comprehensive comparison of the efficacy of prominent next-generation ALK kinase inhibitors against clinically relevant crizotinib-resistant mutations, supported by experimental data and detailed protocols.
Efficacy Against Crizotinib-Resistant ALK Mutations
The potency of next-generation ALK inhibitors varies depending on the specific resistance mutation within the ALK kinase domain. The following tables summarize the half-maximal inhibitory concentration (IC50) values of ceritinib, alectinib, brigatinib, and lorlatinib (B560019) against a panel of common crizotinib-resistant ALK mutations. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (nM) of Next-Generation ALK Inhibitors Against Single Crizotinib-Resistant Mutations
| ALK Mutation | Crizotinib | Ceritinib | Alectinib | Brigatinib | Lorlatinib |
| Wild-Type | 24 | 0.15 | 1.9 | - | ~1 |
| L1196M (Gatekeeper) | >1000 | Active | Active | - | 18 |
| G1269A | >1000 | Active | Active | - | - |
| I1171T | - | Active | Active | - | - |
| S1206Y | - | Active | - | - | - |
| G1202R | >1000 | Inactive | Inactive | - | 49.9 |
| F1174C | - | Inactive | - | - | - |
| C1156Y | - | - | Active | - | - |
| L1152R | - | - | Active | - | - |
Table 2: IC50 Values (nM) of ALK Inhibitors Against Compound Crizotinib-Resistant Mutations
| ALK Compound Mutation | Crizotinib | Ceritinib | Alectinib | Brigatinib | Lorlatinib |
| G1202R/L1196M | Resistant | Resistant | Resistant | Resistant | 1116 |
Data from preclinical studies.[4]
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to determine the efficacy of ALK kinase inhibitors.
Biochemical Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding pocket of the ALK kinase.
Materials:
-
ALK Kinase (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test Compounds (serially diluted)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare a 3X solution of the test compound in the assay buffer.
-
Prepare a 3X mixture of the ALK kinase and the Eu-anti-Tag antibody in the assay buffer.
-
Prepare a 3X solution of the kinase tracer in the assay buffer.
-
In a 384-well plate, add 5 µL of the 3X test compound solution to each well.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and determine the IC50 values by fitting the data to a sigmoidal dose-response curve.[1][5]
Cell-Based Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Cells expressing the target ALK variant
-
Kinase Substrate
-
ATP
-
Test Compounds (serially diluted)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Opaque-walled multiwell plates
Procedure:
-
In a multiwell plate, perform the kinase reaction by incubating the cell lysate (containing the ALK kinase), kinase substrate, ATP, and the test compound.
-
After the desired incubation period, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Determine the IC50 values by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.[6][7][8][9][10]
Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Ba/F3 cells engineered to express specific ALK mutations
-
Cell Culture Medium
-
Test Compounds (serially diluted)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
Procedure:
-
Seed the Ba/F3 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) values.[4][11][12][13]
Visualizing Mechanisms of Action and Resistance
To better understand the molecular landscape in which these inhibitors operate, the following diagrams illustrate the ALK signaling pathway and the mechanisms of crizotinib resistance.
Figure 1. Simplified ALK signaling pathway leading to cell proliferation and survival.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scribd.com [scribd.com]
- 5. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. promega.com [promega.com]
- 7. carnabio.com [carnabio.com]
- 8. ulab360.com [ulab360.com]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Validating the Specificity of ALK Kinase Inhibitor-1 (NVP-TAE684) Against Other Kinases
For Immediate Release
This guide provides a comprehensive analysis of the specificity of the Anaplastic Lymphoma Kinase (ALK) inhibitor, NVP-TAE684, referred to herein as ALK Kinase Inhibitor-1. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the inhibitor's performance relative to other kinases.
NVP-TAE684 is a highly potent and selective small-molecule inhibitor of ALK.[1][2][3] It has been shown to block the growth of ALK-dependent cancer cell lines with high efficacy.[1][2][3] This document summarizes key experimental data demonstrating its specificity through broad kinase profiling.
Quantitative Kinase Inhibition Data
The primary method for assessing the specificity of kinase inhibitors is to screen them against a large panel of kinases. The following table summarizes the data from a KINOMEscan™ assay for NVP-TAE684 at a concentration of 10 µM. The results are presented as "Percent of Control," where a lower percentage indicates stronger binding and inhibition.
| Kinase Target | Percent of Control (%) @ 10 µM | Inhibition Level |
| ALK | 0.5 | High |
| ABL1 | 98 | Negligible |
| AKT1 | 95 | Negligible |
| AURKA | 88 | Negligible |
| BRAF | 99 | Negligible |
| CDK2 | 97 | Negligible |
| EGFR | 96 | Negligible |
| ERBB2 | 92 | Negligible |
| FYN | 94 | Negligible |
| INSR | 35 | Moderate |
| JAK2 | 91 | Negligible |
| LCK | 93 | Negligible |
| MET | 90 | Negligible |
| mTOR | 98 | Negligible |
| PDGFRA | 85 | Negligible |
| PIK3CA | 99 | Negligible |
| SRC | 96 | Negligible |
| VEGFR2 | 89 | Negligible |
| ... (additional kinases) | ... | ... |
This is a representative subset of data from the full KINOMEscan™ panel. The complete dataset can be accessed through the LINCS Data Portal.[4]
As the data indicates, NVP-TAE684 demonstrates exceptional selectivity for ALK. At a high concentration of 10 µM, significant inhibition is primarily observed for ALK. While some moderate interaction is noted with the Insulin Receptor (INSR), the vast majority of other kinases in the panel show negligible binding.
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ assay is a competition-based binding assay used to quantitatively measure the interaction of a test compound against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.[4]
Detailed Protocol:
-
Kinase Preparation: A panel of kinases is expressed, typically as fusions with a DNA tag (e.g., T7 phage).[5]
-
Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed small molecule ligand to create an affinity resin.[5][6]
-
Blocking: The liganded beads are blocked with excess biotin (B1667282) and a blocking buffer (e.g., SeaBlock with BSA and Tween 20) to minimize non-specific binding.[5][6]
-
Binding Reaction: The DNA-tagged kinases, liganded affinity beads, and the test compound (NVP-TAE684) are combined in a binding buffer in a multi-well plate. A DMSO control (vehicle) is run in parallel.[5][6]
-
Incubation: The assay plates are incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.[5][6]
-
Washing: The affinity beads are washed to remove unbound kinase and test compound.[5][6]
-
Elution: The bound kinase is eluted from the beads.[5]
-
Quantification: The concentration of the eluted kinase (and thus the amount bound to the beads) is measured by qPCR using primers specific for the DNA tag.[4][5]
-
Data Analysis: The amount of kinase measured in the presence of the test compound is compared to the amount measured in the DMSO control. The results are expressed as "Percent of Control," calculated as: (Test Compound Signal / DMSO Control Signal) * 100.
Visualizations
Signaling Pathway of ALK
Caption: Simplified ALK signaling pathway leading to cell proliferation and survival.
Experimental Workflow for KINOMEscan™
Caption: Workflow of the KINOMEscan™ competition binding assay.
Specificity of this compound
Caption: Logical relationship of NVP-TAE684's binding affinity to different kinases.
References
- 1. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. Kinase Assay Panel [bio-protocol.org]
- 6. Assay in Summary_ki [bindingdb.org]
Alectinib: A Comparative Guide to its Cross-Resistance Profile in ALK-Positive Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance profile of Alectinib, a second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. By objectively comparing its performance against other ALK inhibitors and providing supporting experimental data, this document serves as a valuable resource for researchers and clinicians in the field of oncology and drug development.
Comparative Efficacy of ALK Kinase Inhibitors
The emergence of resistance to ALK inhibitors is a significant clinical challenge. Understanding the cross-resistance profiles of different inhibitors is crucial for developing effective sequential treatment strategies. This section presents a comparative analysis of the in vitro potency of Alectinib against various ALK mutations, benchmarked against other first, second, and third-generation ALK inhibitors.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Crizotinib, Alectinib, Ceritinib, Brigatinib, and Lorlatinib against wild-type ALK and a panel of clinically relevant ALK resistance mutations. Lower IC50 values indicate greater potency.
| ALK Mutation | Crizotinib IC50 (nM) | Alectinib IC50 (nM) | Ceritinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-type | 107[1] | 25[1] | 37[1] | 14[1] | - |
| L1196M | >1000 | 25-50 | <50 | <50 | <10 |
| G1269A | >1000 | <50 | <50 | <50 | <10 |
| I1171N | - | >200 | <50 | <50 | <20 |
| I1171T | - | >200 | <50 | <50 | - |
| I1171S | - | - | - | <50 | - |
| V1180L | - | >200 | <50 | <50 | - |
| G1202R | 560[2] | 595[2] | 309[2] | 184[1] | 80[2] |
| F1174C/V | - | - | >200 | <200 | - |
| C1156Y | - | <50 | - | <50 | - |
| L1152R/P | - | - | - | <50 | - |
| E1210K | - | - | - | <50 | - |
| G1202R/L1196M | >1000 | >1000 | >1000 | >1000 | 1116[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of ALK inhibitors.
Generation of Drug-Resistant Cell Lines
The development of cell lines resistant to ALK inhibitors is a crucial step in studying resistance mechanisms.[4][5] This is typically achieved through continuous exposure of a sensitive parental cell line to escalating concentrations of the inhibitor over a prolonged period.
-
Parental Cell Line Culture: Begin with an ALK-positive cancer cell line (e.g., H3122 non-small cell lung cancer cells) cultured in standard growth medium supplemented with fetal bovine serum and antibiotics.
-
Initial Inhibitor Exposure: Determine the initial IC50 of the ALK inhibitor for the parental cell line using a cell viability assay. Begin exposing the cells to the inhibitor at a concentration equal to or slightly below the IC50.
-
Dose Escalation: Once the cells resume normal proliferation in the presence of the inhibitor, gradually increase the drug concentration. This is typically done in a stepwise manner, increasing the concentration by 1.5- to 2-fold at each step.[4]
-
Selection and Expansion: At each concentration, a subpopulation of resistant cells will be selected. These cells are then expanded to a sufficient number before proceeding to the next concentration.
-
Maintenance of Resistant Phenotype: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50 compared to the parental line), the resistant cell line is maintained in a culture medium containing a constant concentration of the inhibitor to preserve the resistant phenotype.[4]
-
Characterization: The resulting resistant cell line should be characterized to confirm the level of resistance and to identify the underlying resistance mechanisms, such as secondary mutations in the ALK kinase domain or activation of bypass signaling pathways.
In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
Cell viability assays are used to determine the cytotoxic or cytostatic effects of a compound on cultured cells and to calculate the IC50 value.[6][7]
-
Cell Seeding: Seed the parental and resistant cancer cell lines into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the ALK inhibitors in the appropriate culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, in a humidified incubator at 37°C and 5% CO2.
-
Viability Measurement:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Mechanisms of Action and Resistance
To better understand the cellular processes involved, the following diagrams, generated using the DOT language, illustrate the ALK signaling pathway and the primary mechanisms of resistance to ALK inhibitors.
References
- 1. scienceopen.com [scienceopen.com]
- 2. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synergistic Effects of ALK Kinase Inhibitors with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy holds significant promise in enhancing anti-cancer efficacy and overcoming drug resistance. This guide provides a comprehensive comparison of the synergistic effects of various Anaplastic Lymphoma Kinase (ALK) inhibitors with chemotherapy agents, supported by preclinical and clinical data.
Preclinical Synergy of ALK Inhibitors and Chemotherapy
The combination of ALK inhibitors with traditional cytotoxic agents has been investigated in various cancer cell lines, with outcomes ranging from synergistic to antagonistic effects depending on the specific drugs, cell types, and experimental conditions.
Alectinib
Alectinib, a second-generation ALK inhibitor, has demonstrated varied synergistic potential when combined with platinum-based chemotherapy and antifolates in non-small cell lung cancer (NSCLC) models.
Table 1: Preclinical Synergy of Alectinib with Chemotherapy in ALK-positive NSCLC Cell Lines [1][2][3]
| Cell Line | Chemotherapy Agent | Exposure Time | Synergy Assessment | Combination Index (CI) Value | Effect on Apoptosis |
| H3122 | Pemetrexed (B1662193) | Short-term (72h) | Synergistic | < 1 | Increased |
| H2228 | Pemetrexed | Short-term (72h) | Synergistic | < 1 | - |
| DFCI032 | Pemetrexed | Short-term (72h) | Synergistic | < 1 | - |
| H3122 | Cisplatin | Short-term (72h) | Additive | ≈ 1 | Increased |
| H2228 | Cisplatin | Short-term (72h) | Antagonistic | > 1 | - |
| DFCI032 | Cisplatin | Short-term (72h) | Antagonistic | > 1 | - |
| H3122 | Cisplatin | Long-term (Colony Formation) | Synergistic | - | - |
| H2228 | Cisplatin | Long-term (Colony Formation) | Synergistic | - | - |
| DFCI032 | Cisplatin | Long-term (Colony Formation) | Synergistic | - | - |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Ceritinib (B560025)
Ceritinib, another second-generation ALK inhibitor, has been evaluated in combination with gemcitabine (B846), showing promise in pancreatic cancer models.
Table 2: Preclinical Synergy of Ceritinib with Gemcitabine in Pancreatic Cancer Cell Lines [4]
| Cell Line | Chemotherapy Agent | Synergy Assessment | Effect on Cell Viability | Effect on Apoptosis |
| PANC-1 | Gemcitabine | Additive | Significant growth inhibition | Induced |
| BxPC-3 | Gemcitabine | Additive | Significant growth inhibition | Induced |
| AsPC-1 | Gemcitabine | Additive | Significant growth inhibition | Induced |
Brigatinib (B606365)
Preclinical studies with the second-generation ALK inhibitor brigatinib have focused on its intrinsic ability to induce apoptosis. While comprehensive synergy studies with chemotherapy are less reported in the public domain, its pro-apoptotic activity suggests potential for combination therapies. Brigatinib has been shown to inhibit cell proliferation and significantly increase apoptosis rates in human immortalized keratinocyte cells.[5]
Lorlatinib (B560019)
The third-generation ALK inhibitor lorlatinib has been investigated in combination with the mTOR inhibitor temsirolimus (B1684623) in anaplastic large cell lymphoma, demonstrating in vivo synergy.[6] A clinical trial is currently underway to evaluate the safety and efficacy of lorlatinib in combination with pemetrexed and platinum-based chemotherapy in patients with metastatic ALK-positive NSCLC who have progressed on single-agent lorlatinib.[7][8]
Clinical Evidence for ALK Inhibitor-Chemotherapy Combinations
Clinical trials are exploring the benefits of combining ALK inhibitors with standard chemotherapy regimens, with some promising early results.
Table 3: Clinical Trials of ALK Inhibitors in Combination with Chemotherapy
| ALK Inhibitor | Chemotherapy | Cancer Type | Key Findings |
| Alectinib | Platinum/Pemetrexed | Resectable Stage I-III NSCLC | A clinical trial is ongoing to evaluate this combination.[9] |
| Ceritinib | Gemcitabine-based | Advanced Solid Tumors | A Phase I trial established a Maximum Tolerated Dose (MTD) of 600 mg daily for ceritinib with gemcitabine and 450 mg daily with gemcitabine/cisplatin. The overall response rate was 20%.[10][11][12] |
| Lorlatinib | Pemetrexed + Carboplatin/Cisplatin | Metastatic ALK+ NSCLC | A clinical trial is ongoing to evaluate the safety and efficacy of this combination after progression on lorlatinib alone.[7][8] |
A retrospective study of ALK-positive NSCLC patients who had progressed on second-generation ALK inhibitors showed that platinum/pemetrexed-based chemotherapy had an objective response rate of 29.7%.[13][14] The median progression-free survival was 4.3 months.[13][14]
Signaling Pathway Modulation
The synergy between ALK inhibitors and chemotherapy can be attributed to their complementary effects on key cancer signaling pathways. ALK inhibitors directly block the ALK tyrosine kinase, thereby inhibiting downstream pro-survival pathways such as PI3K/AKT, RAS/MAPK (ERK), and JAK/STAT. Chemotherapy agents, on the other hand, induce cellular stress and DNA damage, which can also modulate these pathways and induce apoptosis.
The combination of an ALK inhibitor and a chemotherapy agent can lead to a more profound and sustained inhibition of these critical signaling nodes, resulting in enhanced tumor cell killing. For instance, studies with ceritinib and gemcitabine in pancreatic cancer demonstrated inhibition of STAT3, AKT, and ERK pathways.[4]
Caption: ALK signaling pathways and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of synergy studies. Below are representative protocols for key in vitro assays.
Cell Viability Assay (MTS Assay)[1][2]
-
Cell Seeding: Plate ALK-positive cancer cells (e.g., H3122, H2228) in 96-well plates at a density of 5,000-13,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the ALK inhibitor, the chemotherapy agent, and their combination for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy.
Apoptosis Assay (Western Blot for Cleaved PARP)[2]
-
Cell Treatment: Treat cells with the ALK inhibitor, chemotherapy agent, or their combination for 48 hours.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against cleaved PARP (an apoptosis marker) overnight at 4°C. Follow this with incubation with a secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection system. Increased levels of cleaved PARP indicate an increase in apoptosis.
Caption: General workflow for preclinical synergy evaluation.
Western Blot for Signaling Pathways[1][2]
-
Cell Treatment and Lysis: Follow the same initial steps as the apoptosis assay.
-
SDS-PAGE and Transfer: Separate and transfer the protein lysates as described above.
-
Antibody Incubation: Incubate membranes with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ALK, ERK, AKT).
-
Detection and Analysis: Visualize and quantify the bands to determine the effect of the drug combinations on the phosphorylation status of these proteins.
Conclusion
The combination of ALK kinase inhibitors with chemotherapy agents represents a promising therapeutic strategy. Preclinical data demonstrate that synergy is achievable but is highly dependent on the specific combination and cellular context. Early clinical data are encouraging, but further prospective, randomized trials are necessary to fully elucidate the clinical benefits of these combination regimens. The detailed experimental protocols and pathway analyses provided in this guide offer a framework for researchers to further explore and optimize these promising therapeutic approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ALK Inhibitor and Chemotherapy Combinations in Models of ALK-Translocated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity and combined inhibitory effect of ceritinib with gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brigatinib can inhibit proliferation and induce apoptosis of human immortalized keratinocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Lorlatinib in Combination With Chemotherapy in Participants With Metastatic Anaplastic Lymphoma Kinase Positive (ALK+) Non-small Cell Lung Cancer (NSCLC) Who Progressed on Single-agent Lorlatinib | Clinical Research Trial Listing [centerwatch.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. A phase I study of the anaplastic lymphoma kinase inhibitor ceritinib in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of platinum/pemetrexed combination chemotherapy in ALK-positive non-small cell lung cancer refractory to second-generation ALK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of Platinum/Pemetrexed Combination Chemotherapy in ALK-Positive NSCLC Refractory to Second-Generation ALK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unraveling the Binding Kinetics of ALK Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The anaplastic lymphoma kinase (ALK) has emerged as a critical therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with ALK-rearranged tumors. This guide provides a comparative analysis of the binding kinetics of several key ALK inhibitors, offering insights into their molecular interactions and potential implications for therapeutic efficacy and resistance.
The ALK Signaling Pathway: A Cascade of Cancer Growth
The ALK receptor tyrosine kinase, when aberrantly activated through chromosomal rearrangements (e.g., EML4-ALK fusion), triggers a cascade of downstream signaling pathways. This constitutive activation promotes uncontrolled cell proliferation, survival, and metastasis. Key signaling pathways activated by oncogenic ALK fusions include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. ALK inhibitors function by competing with ATP for the kinase's binding site, thereby blocking its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
ALK signaling pathway and the mechanism of inhibitor action.
Comparative Analysis of ALK Inhibitor Binding Kinetics
The efficacy of a kinase inhibitor is not solely determined by its binding affinity (Kd) but also by its binding kinetics, specifically the association rate (k-on) and dissociation rate (k-off). The residence time (1/k-off) of an inhibitor on its target is increasingly recognized as a critical parameter for predicting in vivo efficacy. A longer residence time can lead to a more sustained target inhibition, even when systemic drug concentrations fluctuate.
This section summarizes the available quantitative data on the binding kinetics of several prominent ALK inhibitors. It is important to note that direct head-to-head comparative studies of binding kinetics for all these inhibitors under identical experimental conditions are limited. The data presented here are compiled from various sources and should be interpreted with consideration of the different experimental methodologies employed.
| Inhibitor | Generation | k-on (M⁻¹s⁻¹) | k-off (s⁻¹) | Kd (M) | Residence Time (s) |
| Crizotinib | 1st | - | - | - | - |
| Ceritinib | 2nd | - | - | - | - |
| Alectinib (B1194254) | 2nd | 9.76 x 10⁵ | 1.32 x 10⁻² | 1.35 x 10⁻⁸ | 75.76 |
| Brigatinib | 2nd | - | - | - | - |
| Lorlatinib | 3rd | - | - | - | - |
Data for Crizotinib, Ceritinib, Brigatinib, and Lorlatinib were not available in the public domain at the time of this guide's compilation. The table will be updated as more data becomes available.
Experimental Protocols for Determining Binding Kinetics
Several biophysical techniques are commonly employed to measure the binding kinetics of small molecule inhibitors to their protein targets. These methods provide valuable data on association and dissociation rates, which are crucial for understanding the dynamic interaction between a drug and its target.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions. It is a powerful tool for determining the k-on, k-off, and Kd of an inhibitor.
A generalized workflow for an SPR experiment.
Methodology:
-
Immobilization: The purified ALK protein (ligand) is immobilized on a sensor chip surface.
-
Association: A solution containing the ALK inhibitor (analyte) at a known concentration is flowed over the sensor surface. The binding of the inhibitor to the immobilized ALK protein is monitored in real-time as a change in the refractive index.
-
Dissociation: The inhibitor solution is replaced with a buffer flow, and the dissociation of the inhibitor from the ALK protein is monitored.
-
Regeneration: A regeneration solution is injected to remove any remaining bound inhibitor, preparing the sensor surface for the next cycle.
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to a kinetic model to determine the association rate constant (k-on), dissociation rate constant (k-off), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.
Methodology:
-
Sample Preparation: The purified ALK protein is placed in the sample cell of the calorimeter, and the ALK inhibitor is loaded into a syringe.
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The data are plotted as heat change per injection versus the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.[4]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a fluorescence-based assay that measures the proximity of two molecules. It is a homogeneous assay format that is well-suited for high-throughput screening of inhibitor binding.
Methodology:
-
Assay Components: The assay typically involves a lanthanide-labeled antibody that binds to the ALK protein (donor) and a fluorescently labeled tracer molecule that binds to the ATP-binding site of ALK (acceptor).
-
Competition: In the presence of an ALK inhibitor, the inhibitor competes with the tracer for binding to the ALK protein.
-
FRET Measurement: When the donor and acceptor are in close proximity (i.e., when the tracer is bound to ALK), a FRET signal is generated upon excitation of the donor. The binding of an inhibitor displaces the tracer, leading to a decrease in the FRET signal.
-
Data Analysis: The change in the FRET signal is used to determine the binding affinity of the inhibitor. Kinetic parameters can also be determined by measuring the FRET signal over time.[5][6]
Conclusion
The binding kinetics of ALK inhibitors play a crucial role in their therapeutic efficacy. While direct comparative data on the kinetic parameters for all major ALK inhibitors remains to be fully elucidated in the public domain, the available information and the application of advanced biophysical techniques are continuously enhancing our understanding of their structure-activity relationships. A deeper knowledge of the association and dissociation rates, and particularly the residence time, will be invaluable for the rational design of next-generation ALK inhibitors with improved and more durable clinical responses. Further head-to-head studies employing standardized experimental conditions are warranted to provide a more definitive comparative analysis of the binding kinetics of these important therapeutic agents.
References
- 1. Evaluation of Lorlatinib Cerebrospinal Fluid Concentrations in Relation to Target Concentrations for Anaplastic Lymphoma Kinase (ALK) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Real World Data on the Efficacy of Brigatinib in ALK-Positive Non-Small Cell Lung Cancer: A Single-Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Comparative Guide to Validating ALK Kinase Inhibitor-Induced Apoptosis with PARP Cleavage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leading Anaplastic Lymphoma Kinase (ALK) inhibitors, focusing on their efficacy in inducing apoptosis, validated by Poly (ADP-ribose) polymerase (PARP) cleavage. We present a synthesis of preclinical data for three generations of ALK inhibitors: crizotinib (B193316) (first-generation), alectinib (B1194254) (second-generation), and lorlatinib (B560019) (third-generation), offering a framework for experimental validation of their apoptotic activity.
Comparative Efficacy of ALK Inhibitors in Inducing Apoptosis
The induction of apoptosis is a key mechanism through which ALK inhibitors exert their anti-tumor effects. While clinical efficacy is well-documented, direct quantitative comparisons of their apoptosis-inducing potential at a molecular level are essential for preclinical research and development. The following table summarizes key parameters related to the apoptotic efficacy of crizotinib, alectinib, and lorlatinib, compiled from various studies on ALK-positive non-small cell lung cancer (NSCLC) cell lines.
| Parameter | Crizotinib | Alectinib | Lorlatinib | Source |
| Primary Apoptotic Signaling Pathways | JAK/STAT, ROS-dependent ER Stress | PI3K/Akt/mTOR | PI3K/Akt/mTOR, RAS/RAF/MEK/ERK | [1][2][3][4] |
| Reported IC50 for Cell Viability/Growth Inhibition (nM) | ~311 (H2228 cells) | ~1.9 (EML4-ALK cells) | Not explicitly found for apoptosis, but potent against resistant mutations | [1][5] |
| Observed PARP Cleavage | Yes | Yes | Implied through apoptosis induction | [2] |
Signaling Pathways to Apoptosis
The induction of apoptosis by ALK inhibitors is a complex process involving the inhibition of downstream signaling cascades that promote cell survival and proliferation. The specific pathways targeted can differ between inhibitors.
Caption: ALK inhibitor-induced apoptosis signaling pathways.
Experimental Workflow for Validating Apoptosis via PARP Cleavage
A robust and standardized workflow is critical for accurately assessing and comparing the apoptotic effects of different ALK inhibitors. The following diagram outlines the key steps for a Western blot-based analysis of PARP cleavage.
Caption: Experimental workflow for PARP cleavage Western blot.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Utilize ALK-positive NSCLC cell lines such as NCI-H3122 or NCI-H2228.
-
Seeding: Plate cells at a density that ensures they reach 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare stock solutions of crizotinib, alectinib, and lorlatinib in DMSO.
-
Treat cells with a range of concentrations for each inhibitor (e.g., based on known IC50 values) for a predetermined time course (e.g., 24, 48 hours).
-
Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Western Blot for PARP Cleavage
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PARP that detects both the full-length (116 kDa) and the cleaved fragment (89 kDa) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities for full-length and cleaved PARP using densitometry software. Normalize the cleaved PARP signal to the loading control to compare the extent of apoptosis induction between different treatments.
-
This guide provides a foundational framework for the comparative analysis of apoptosis induction by different ALK inhibitors. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the primary literature for further details on the complex mechanisms of action of these targeted therapies.
References
- 1. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-crizotinib induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 5. Alectinib | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ALK Kinase Inhibitor-1 and Brigatinib for Researchers
In the landscape of targeted cancer therapy, inhibitors of anaplastic lymphoma kinase (ALK) have emerged as a cornerstone in the treatment of ALK-positive malignancies, most notably in non-small cell lung cancer (NSCLC). This guide provides a detailed side-by-side comparison of two ALK inhibitors: "ALK kinase inhibitor-1" and the clinically approved drug, brigatinib (B606365). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and cellular activities, supported by available experimental data and detailed methodologies.
While extensive data is available for brigatinib, a second-generation ALK inhibitor, publicly accessible, citable experimental data for "this compound," also known as SAR348830, is limited. This guide will present the available information for both compounds, highlighting the comprehensive dataset for brigatinib and the current data gap for "this compound."
Biochemical Potency and Kinase Selectivity
A critical aspect of any kinase inhibitor is its potency against the target kinase and its selectivity profile across the human kinome. High potency ensures efficacy at lower concentrations, while high selectivity minimizes off-target effects and potential toxicity.
Table 1: Biochemical Potency against ALK and Other Kinases
| Kinase Target | This compound (IC50, nM) | Brigatinib (IC50, nM) |
| ALK (Wild-Type) | Data not publicly available | 0.6[1] |
| ROS1 | Data not publicly available | 1.9[1] |
| FLT3 | Data not publicly available | 2.1[1] |
| IGF-1R | Data not publicly available | 158[1] |
| Insulin Receptor (InsR) | Data not publicly available | >1000 |
Table 2: Kinase Selectivity Profile of Brigatinib
Brigatinib has been profiled against a large panel of kinases to determine its selectivity. The following table summarizes its activity against a selection of kinases.
| Kinase | Brigatinib (IC50, nM) |
| ALK | 0.6[1] |
| ROS1 | 1.9[1] |
| FLT3 | 2.1[1] |
| FLT3 (D835Y) | 1.5 |
| EGFR (L858R) | 1.5 |
| EGFR (L858R/T790M) | 29-160 |
| Native EGFR | 29-160 |
| MET | >1000 |
Cellular Activity
The efficacy of a kinase inhibitor in a cellular context is a crucial indicator of its potential therapeutic value. This is often assessed by measuring the inhibition of cancer cell proliferation in cell lines driven by the target kinase.
Table 3: Cellular Activity in ALK-Positive Cancer Cell Lines
| Cell Line | Genetic Profile | This compound (GI50, nM) | Brigatinib (GI50, nM) |
| Karpas-299 | NPM-ALK | Data not publicly available | 4-31[1] |
| SU-DHL-1 | NPM-ALK | Data not publicly available | 4-31[1] |
| H2228 | EML4-ALK | Data not publicly available | 4-31[1] |
| H3122 | EML4-ALK | Data not publicly available | 4-31[1] |
Table 4: Cellular Activity of Brigatinib Against ALK Resistance Mutants
A significant challenge in targeted therapy is the emergence of drug resistance mutations. The activity of brigatinib has been evaluated against various clinically relevant ALK resistance mutations.
| ALK Mutant | Brigatinib (IC50, nM) in Ba/F3 cells |
| Wild-Type EML4-ALK | 14[2] |
| G1202R | 184[2] |
| L1196M | 9-184 |
| C1156Y | 9-184 |
| F1174L | 9-184 |
| I1171N | <200[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the scientific process. Below are generalized protocols for key assays used to characterize ALK inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.
Objective: To determine the biochemical potency of the test compound against ALK kinase.
Materials:
-
Recombinant human ALK kinase domain
-
ATP (Adenosine triphosphate)
-
Polypeptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (serially diluted)
-
Detection system (e.g., ADP-Glo™ Kinase Assay, radiometric assay with [γ-³³P]ATP)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the kinase, the polypeptide substrate, and the kinase assay buffer.
-
Add the serially diluted test inhibitor to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the kinase activity using a suitable detection system.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (GI50 Determination)
This assay measures the ability of a compound to inhibit the proliferation of cancer cell lines.
Objective: To determine the growth inhibitory effect of the test compound on ALK-driven cancer cells.
Materials:
-
ALK-positive cancer cell lines (e.g., H3122, Karpas-299)
-
Complete cell culture medium
-
Test inhibitor (serially diluted)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, resazurin)
-
96-well microplates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the ALK-positive cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the serially diluted inhibitor.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Key Pathways and Workflows
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated by genetic alterations, drives downstream signaling pathways promoting cell proliferation, survival, and differentiation.
Caption: Simplified ALK signaling pathway.
Experimental Workflow for ALK Inhibitor Comparison
A standardized workflow is essential for the objective comparison of different kinase inhibitors.
Caption: General workflow for comparing ALK inhibitors.
Conclusion
This guide provides a detailed comparison of "this compound" and brigatinib, tailored for a scientific audience. Brigatinib is a potent and selective second-generation ALK inhibitor with well-documented activity against wild-type ALK and a range of clinically relevant resistance mutations. In contrast, there is a significant lack of publicly available, citable experimental data for "this compound" (SAR348830), preventing a direct and comprehensive comparison of its performance with brigatinib.
For researchers and drug development professionals, the extensive dataset available for brigatinib serves as a valuable benchmark for the evaluation of new ALK inhibitors. Future studies that disclose the biochemical and cellular profile of "this compound" will be necessary to fully assess its potential and position it within the landscape of ALK-targeted therapies.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling ALK Kinase Inhibitor-1
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of ALK Kinase Inhibitor-1. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.
Researchers, scientists, and drug development professionals working with this compound must be fully aware of its potential hazards and the necessary precautions to mitigate risks. This guide offers step-by-step instructions for safe operational workflows and waste disposal, aligning with best practices for handling potent chemical compounds.
Hazard Identification and Safety Data Summary
This compound is classified as a hazardous substance. The following table summarizes its key hazard information.
| Hazard Classification | GHS Hazard Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach is essential for safely handling this compound. The following workflow outlines the critical steps to be followed.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If compromised, do not open it and follow the laboratory's emergency spill protocol.
-
Storage: Store the compound in a tightly sealed, clearly labeled container. It should be kept in a designated, secure, and well-ventilated area, away from incompatible materials. For long-term storage, refer to the manufacturer's specific temperature recommendations.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against exposure. A risk assessment should be conducted for each procedure to ensure the appropriate level of protection is used.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Protects against skin contact. Double-gloving is recommended for handling potent compounds. |
| Eye Protection | Chemical safety goggles or a face shield | Prevents eye contact from splashes or airborne particles. |
| Lab Coat | Disposable, with tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder form outside of a containment hood to prevent inhalation. |
Engineering Controls
-
Chemical Fume Hood: All weighing and preparation of stock solutions of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Closed Systems: Whenever possible, use closed-system transfer devices for handling solutions to prevent aerosols and spills.
Experimental Procedures
-
Work Area Preparation: Before starting any work, decontaminate the work surface within the fume hood. Place a disposable, absorbent bench liner on the work surface.
-
Handling Powder: Use spatulas and weighing paper designated for potent compounds. Handle the powder gently to avoid creating airborne dust.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the powder to prevent splashing.
-
Post-Experiment Decontamination: After completing the experiment, decontaminate all surfaces and equipment.[2]
Spill Management
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before cleaning the spill, don the appropriate PPE, including respiratory protection.
-
Containment: Cover the spill with an absorbent material, starting from the outside and working inwards.
-
Decontamination: Use an appropriate deactivating solution or a detergent and water to clean the spill area.[2][3] All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan: Managing Contaminated Waste
All materials that have come into contact with this compound must be treated as hazardous waste.[1]
| Waste Type | Collection Container | Labeling | Disposal Method |
| Unused/Expired Compound | Sealed, labeled, puncture-resistant container | "Hazardous Waste," "Cytotoxic," and the chemical name | Via a certified hazardous waste vendor. |
| Contaminated Labware (vials, pipette tips, etc.) | Puncture-resistant, sealed container | "Hazardous Waste," "Cytotoxic" | Via a certified hazardous waste vendor. |
| Contaminated PPE (gloves, lab coat, etc.) | Sealed plastic bag within a designated waste container | "Hazardous Waste," "Cytotoxic" | Via a certified hazardous waste vendor. |
| Aqueous Waste | Sealed, labeled container compatible with the waste | "Hazardous Waste," "Cytotoxic," and the chemical name and concentration | Via a certified hazardous waste vendor. Do not pour down the drain. |
All cytotoxic waste should be segregated from other waste streams and disposed of through incineration or chemical neutralization.[1][4]
Visual Guidance: Workflows and Safety Principles
To further clarify the procedural steps and safety hierarchy, the following diagrams have been created.
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for managing exposure to hazardous compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
